C6-Bis-phosphoramidic acid diethyl ester
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
N,N'-bis(diethoxyphosphoryl)hexane-1,6-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H34N2O6P2/c1-5-19-23(17,20-6-2)15-13-11-9-10-12-14-16-24(18,21-7-3)22-8-4/h5-14H2,1-4H3,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMFOZIVPLEZRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(NCCCCCCNP(=O)(OCC)OCC)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H34N2O6P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Hexane-1,6-diyl bis(diethyl phosphoramidate)
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a proposed synthetic pathway and mechanism for the preparation of C6-Bis-phosphoramidic acid diethyl ester, also known as hexane-1,6-diyl bis(diethyl phosphoramidate). The information presented is a compilation and adaptation of established chemical principles for phosphoramidate (B1195095) synthesis, tailored for the specific target molecule.
Proposed Synthesis Pathway
The most direct and widely employed method for the formation of a phosphoramidate linkage is the nucleophilic substitution reaction between an amine and a phosphoryl chloride. For the synthesis of a C6-bis-phosphoramidate, the proposed pathway involves the reaction of 1,6-hexanediamine (B7767898) with two equivalents of diethyl chlorophosphate. A non-nucleophilic base, such as triethylamine (B128534), is utilized to scavenge the hydrochloric acid byproduct generated during the reaction.
The overall reaction is as follows:
Diagram of the Proposed Synthesis Pathway
Caption: Proposed synthesis of hexane-1,6-diyl bis(diethyl phosphoramidate).
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution-type mechanism at the phosphorus center. The mechanism can be described in two main stages, occurring at each amino group of the diamine.
-
Nucleophilic Attack: The lone pair of electrons on one of the nitrogen atoms of 1,6-hexanediamine acts as a nucleophile, attacking the electrophilic phosphorus atom of diethyl chlorophosphate. This forms a pentacoordinate transition state.
-
Leaving Group Departure: The phosphorus-chlorine bond breaks, with chloride acting as the leaving group. The proton on the nitrogen is subsequently removed by the triethylamine base, regenerating the neutral nitrogen and forming triethylammonium chloride.
-
Second Phosphoramidation: The process is repeated at the second amino group of the hexanediamine (B8719201) to yield the final bis-phosphoramidate product.
Diagram of the Reaction Mechanism
The Genesis of a Versatile Moiety: A Technical Guide to the Discovery and Historical Development of Phosphoramidate Compounds
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the origins and evolution of phosphoramidate (B1195095) compounds, from their initial synthesis in the mid-20th century to their contemporary applications as sophisticated drug delivery agents. We delve into the foundational experimental work, present key quantitative data from seminal studies, and provide detailed visualizations of pivotal chemical pathways and logical frameworks that have shaped our understanding and application of this important class of organophosphorus compounds.
Introduction: The Phosphoramidate Bond
Phosphoramidates are a class of organophosphorus compounds characterized by a covalent bond between a phosphorus atom and a nitrogen atom.[1] This P-N linkage imparts unique chemical and biological properties that have been harnessed in diverse fields, including medicinal chemistry, synthetic biology, and materials science. The journey of phosphoramidates from laboratory curiosities to critical components of FDA-approved therapeutics is a testament to decades of chemical innovation.
Early Discoveries and Foundational Syntheses
The initial explorations into phosphoramidate chemistry were driven by fundamental research into the reactivity of organophosphorus compounds. These early methods, while often low-yielding and reliant on harsh reagents by modern standards, laid the essential groundwork for all subsequent developments.
The Pioneering Work of Audrieth and Toy (1941-1942)
One of the earliest documented syntheses of phosphoramidates was reported by Audrieth and Toy.[2][3][4] Their approach involved the reaction of phosphoryl trichloride (B1173362) with phenol (B47542) to generate a mixture of phenyl phosphorochloridates, which were then treated with ammonia (B1221849) or primary amines to form the corresponding phosphoramidates.[2][3]
The Atherton-Todd Reaction: A Serendipitous Discovery (1945)
A significant breakthrough in phosphoramidate synthesis came with the work of Atherton, Openshaw, and Todd.[2][5] They discovered that dialkyl phosphites could be reacted with amines in the presence of a base and a polyhalogenated solvent, such as carbon tetrachloride, to produce phosphoramidates in good yields.[2] This reaction, now known as the Atherton-Todd reaction, was a more versatile and efficient method than previously described.[2][5]
Table 1: Quantitative Data from Early Phosphoramidate Syntheses
| Compound Name | Precursors | Reaction Type | Reported Yield (%) | Melting Point (°C) | Reference |
| Diphenyl Phosphoramidate | Phenyl dichlorophosphate (B8581778), Ammonia | Ammonolysis | Data not specified | 145-154 | Audrieth & Toy, 1941 |
| N-Phenyl Diphenyl Phosphoramidate | Diphenyl phosphorochloridate, Aniline | Aminolysis | Data not specified | Data not specified | Audrieth & Toy, 1942 |
| Dibenzyl Phosphoramidate | Dibenzyl phosphite (B83602), Ammonia, CCl4 | Atherton-Todd | ~70 | 104-105 | Atherton et al., 1945 |
| Diethyl Phosphoramidate | Diethyl phosphite, Ammonia, CCl4 | Atherton-Todd | 62-92 (range for various amines) | 51-53 | Atherton et al., 1945 |
Note: Specific yield and melting point data from the earliest publications are often limited. The data presented is based on available information from primary and secondary sources.
Experimental Protocols for Foundational Syntheses
The following protocols are detailed methodologies for the key early experiments cited. They are presented to provide a practical understanding of the foundational synthetic work.
Synthesis of Diphenyl Phosphoramidate (Adapted from Audrieth and Toy, 1941)
Materials:
-
Phosphoryl trichloride (POCl₃)
-
Phenol
-
Anhydrous diethyl ether
-
Ammonia (gas or aqueous solution)
Procedure:
-
A solution of phenol in anhydrous diethyl ether is prepared.
-
To this solution, an equimolar amount of phosphoryl trichloride is added dropwise with stirring, in the presence of pyridine as a hydrogen chloride scavenger.
-
The reaction mixture is stirred for several hours at room temperature.
-
The precipitated pyridinium (B92312) hydrochloride is removed by filtration.
-
The filtrate, containing a mixture of phenyl dichlorophosphate and diphenyl phosphorochloridate, is then treated with an excess of ammonia (either by bubbling anhydrous ammonia gas through the solution or by adding a concentrated aqueous solution of ammonia).
-
The resulting diphenyl phosphoramidate precipitates from the solution and is collected by filtration, washed with cold water, and dried.
Synthesis of Diethyl Phosphoramidate via the Atherton-Todd Reaction (Adapted from Atherton, Openshaw, and Todd, 1945)
Materials:
-
Diethyl phosphite
-
Carbon tetrachloride (CCl₄)
-
Anhydrous ammonia
-
A suitable base (e.g., triethylamine)
Procedure:
-
A solution of diethyl phosphite in carbon tetrachloride is prepared.
-
The solution is cooled in an ice bath.
-
A stream of anhydrous ammonia is passed through the solution, or a solution of the amine in carbon tetrachloride is added, along with a tertiary amine base.
-
The reaction is typically exothermic and is allowed to proceed to completion with stirring.
-
The reaction mixture is then washed with water to remove the ammonium (B1175870) salt by-product.
-
The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude diethyl phosphoramidate.
-
The product can be further purified by distillation or recrystallization.
The Modern Era: Phosphoramidates in Drug Development
The unique properties of the phosphoramidate moiety, particularly its ability to mask the charge of a phosphate (B84403) group and its susceptibility to enzymatic cleavage, have made it a cornerstone of modern prodrug design.
The ProTide Technology
Pioneered by Professor Chris McGuigan, the ProTide (PROdrug + nucleoTIDE) approach is a powerful strategy for the intracellular delivery of nucleoside monophosphate analogues.[4] This technology has been instrumental in the development of several successful antiviral drugs, including Sofosbuvir and Remdesivir. The ProTide approach masks the two negative charges of the phosphate group with an aryloxy group and an amino acid ester, creating a lipophilic molecule that can readily cross cell membranes.
Intracellular Activation Pathway of ProTide Prodrugs
Once inside the cell, the ProTide prodrug undergoes a series of enzymatic transformations to release the active nucleoside monophosphate. This pathway typically involves:
-
Esterase Cleavage: A cellular esterase, such as Cathepsin A or a carboxylesterase, hydrolyzes the amino acid ester to a carboxylate intermediate.
-
Intramolecular Cyclization: The carboxylate then attacks the phosphorus center, leading to the formation of a five-membered ring intermediate and the expulsion of the aryloxy group.
-
Hydrolysis: The cyclic intermediate is hydrolyzed to release the amino acid and the nucleoside monophosphate.
-
Phosphorylation: The liberated nucleoside monophosphate is then further phosphorylated by cellular kinases to the active triphosphate form, which can then inhibit viral polymerases.
Mandatory Visualizations
Historical Development of Phosphoramidate Synthesis
Caption: A timeline illustrating the key milestones in the synthesis of phosphoramidate compounds.
General Workflow for the Atherton-Todd Reaction
Caption: A generalized experimental workflow for the Atherton-Todd synthesis of phosphoramidates.
Intracellular Activation Pathway of a ProTide Prodrug
Caption: The intracellular enzymatic cascade for the activation of a ProTide phosphoramidate prodrug.
Conclusion
The discovery and development of phosphoramidate compounds represent a fascinating chapter in the history of organic chemistry. From the early exploratory syntheses of Audrieth, Toy, Atherton, and Todd to the sophisticated ProTide technology that has revolutionized antiviral therapy, the journey of the phosphoramidate moiety highlights the power of fundamental chemical research to drive innovation in medicine and beyond. The synthetic methods and mechanistic understanding detailed in this guide provide a foundation for future advancements in the design and application of this versatile and impactful class of molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Atherton–Todd reaction: mechanism, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
C6-Bis-phosphoramidic acid diethyl ester CAS number and molecular structure.
For Researchers, Scientists, and Drug Development Professionals
Introduction
C6-Bis-phosphoramidic acid diethyl ester is an alkyl chain-based linker molecule utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][][3] PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively target and degrade specific proteins.[4] This linker, characterized by a six-carbon alkyl chain, connects the two active ligands of a PROTAC: one that binds to the target protein of interest and another that recruits an E3 ubiquitin ligase. The nature of the linker is a critical determinant of the efficacy of a PROTAC molecule.[5]
Molecular Structure and Properties
The molecular structure and key properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 1446282-35-4 | [1] |
| Molecular Formula | C₁₄H₃₄N₂O₆P₂ | |
| Molecular Weight | 388.38 g/mol | |
| SMILES | CCOP(NCCCCCCNP(OCC)(OCC)=O)(OCC)=O | |
| Synonyms | Diethyl (hexane-1,6-diyl)bis(phosphoramidate) | |
| Primary Application | PROTAC Linker | [1][][3] |
Molecular Structure:
Caption: Molecular structure of this compound.
Role in PROTAC Technology
PROTACs are a novel therapeutic modality designed to co-opt the cellular ubiquitin-proteasome system for the targeted degradation of proteins implicated in disease.[4] These bifunctional molecules consist of a ligand that binds to a protein of interest (POI) and another ligand that recruits an E3 ubiquitin ligase, joined by a chemical linker. This compound serves as such a linker.
The linker's length, flexibility, and chemical composition are critical for the proper orientation of the POI and the E3 ligase, which facilitates the formation of a stable ternary complex. This proximity enables the E3 ligase to ubiquitinate the POI, marking it for degradation by the proteasome. Alkyl linkers, such as the C6 chain in this molecule, are commonly used due to their synthetic tractability and their ability to provide the necessary flexibility for optimal ternary complex formation.[]
Caption: General mechanism of action for a PROTAC molecule.
Experimental Protocols
Representative Synthesis of an Alkyl-Bis-phosphoramidate Linker:
Materials:
-
Diethyl chlorophosphate
-
Anhydrous, non-protic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Tertiary amine base (e.g., Triethylamine, Diisopropylethylamine)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve 1,6-hexanediamine (1 equivalent) and a tertiary amine base (2.2 equivalents) in the anhydrous solvent. Cool the mixture to 0 °C in an ice bath with stirring.
-
Addition of Reagent: Slowly add a solution of diethyl chlorophosphate (2.1 equivalents) in the same anhydrous solvent to the stirred reaction mixture. The addition should be dropwise to control the exothermic reaction.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., Dichloromethane or Ethyl Acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of methanol (B129727) in dichloromethane) to yield the pure this compound.
-
Characterization: The final product should be characterized by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P) and Mass Spectrometry (MS) to confirm its identity and purity.
Caption: A representative workflow for the synthesis of an alkyl-bis-phosphoramidate linker.
Conclusion
This compound is a valuable chemical tool for the construction of PROTACs. Its six-carbon alkyl chain provides a flexible linkage between the two recognition elements of the PROTAC, which is essential for inducing the degradation of target proteins. While specific experimental data for this compound is limited in the public domain, its structural features and role as a PROTAC linker make it a compound of significant interest for researchers in the field of targeted protein degradation and drug discovery.
References
Alkyl-Chain Based PROTAC Linkers: A Technical Guide to Design, Synthesis, and Evaluation
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTACs and the Pivotal Role of the Linker
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to target and eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the cell's proteasome.[2] Unlike traditional inhibitors that merely block a protein's function, PROTACs lead to the physical removal of the target protein.
The linker, far from being a passive tether, is a critical determinant of a PROTAC's efficacy and drug-like properties. Its length, composition, and attachment points profoundly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's solubility, cell permeability, and pharmacokinetic profile. Among the various linker types, simple alkyl chains are one of the most frequently employed motifs in PROTAC design due to their synthetic tractability and inherent flexibility.
This technical guide provides a comprehensive review of alkyl-chain based PROTAC linkers, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the underlying biological and experimental workflows.
The Alkyl Linker: A Core Component in PROTAC Design
Alkyl chains, consisting of repeating methylene (B1212753) (-CH2-) units, are a foundational linker type in PROTAC development. Their prevalence stems from several key advantages:
-
Synthetic Accessibility: Alkyl chains are readily incorporated into PROTAC structures using standard and robust chemical methods, facilitating the rapid synthesis of PROTAC libraries with varying linker lengths.
-
Flexibility: The conformational freedom of alkyl linkers can be advantageous for enabling the formation of a productive ternary complex by allowing the warhead and E3 ligase ligand to adopt optimal orientations.
-
Tunability: The length of the alkyl chain can be precisely and systematically varied, allowing for empirical optimization of PROTAC potency. This is a crucial aspect of PROTAC design, as the optimal linker length is highly dependent on the specific POI and E3 ligase pair.
-
Physicochemical Properties: The hydrophobic nature of alkyl linkers can enhance cell membrane permeability. However, this must be balanced against potential decreases in aqueous solubility.
Impact of Alkyl Linker Length on PROTAC Efficacy: Quantitative Insights
The length of the alkyl linker is a critical parameter that dictates the efficacy of a PROTAC. An optimal linker length is required to effectively bring the POI and E3 ligase into proximity for efficient ubiquitination. A linker that is too short may lead to steric clashes, preventing the formation of a stable ternary complex. Conversely, a linker that is too long may not effectively induce the necessary proximity for ubiquitination.
The following tables summarize quantitative data from various studies on the impact of alkyl and alkyl-ether linker length on the degradation of two prominent therapeutic targets: Bromodomain-containing protein 4 (BRD4) and Bruton's tyrosine kinase (BTK).
Table 1: Influence of Alkyl-Ether Linker Length on BRD4 Degradation by CRBN-Recruiting PROTACs
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| PROTAC 1 | Alkyl-Ether | 7 | >1000 | <10 | 22Rv1 | [2] |
| PROTAC 2 | Alkyl-Ether | 12 | <100 | >90 | 22Rv1 | [2] |
| PROTAC 3 | Alkyl-Ether | 16 | <10 | >95 | 22Rv1 | [2] |
| PROTAC 4 | Alkyl-Ether | 20 | <100 | >90 | 22Rv1 | [2] |
| PROTAC 5 | Alkyl-Ether | 29 | <1000 | ~50 | 22Rv1 | [2] |
| ARV-825 | Alkyl-Ether | Not Specified | <1 | >95 | Burkitt's Lymphoma cells | [3] |
| dBET1 | Alkyl-Ether | Not Specified | 23 | >95 | MV4;11 | [3] |
Table 2: Influence of Alkyl Linker Length on BTK Degradation by CRBN-Recruiting PROTACs
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| PTD4 | Alkyl | 8 | 1.9 ± 0.5 | 95.5 | Ramos | [4] |
| PTD5 | Alkyl | 9 | 1.1 ± 0.2 | 96.1 | Ramos | [4] |
| PTD6 | Alkyl | 10 | 0.8 ± 0.2 | 97.2 | Ramos | [4] |
| PTD7 | Alkyl | 11 | 0.5 ± 0.1 | 97.8 | Ramos | [4] |
| PTD8 | Alkyl | 12 | 0.9 ± 0.2 | 96.9 | Ramos | [4] |
| PTD10 | Alkyl-Ether | Not Specified | 0.5 | >95 | Ramos | [4] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and evaluation of alkyl-chain based PROTACs.
Synthesis of Alkyl-Linked PROTACs
The synthesis of PROTACs with alkyl linkers typically involves a modular approach, where the warhead, linker, and E3 ligase ligand are synthesized separately and then conjugated. A common strategy for introducing an alkyl linker is through nucleophilic substitution or amide coupling reactions.
General Strategy for Synthesis of a Pomalidomide-Based PROTAC with an Alkyl Linker:
-
Synthesis of the Linker-Warhead Moiety:
-
The warhead molecule is functionalized with a reactive group (e.g., a hydroxyl or amine) at a solvent-exposed position that does not interfere with target binding.
-
A bifunctional alkyl linker with a terminal leaving group (e.g., a bromide or tosylate) on one end and a protected functional group (e.g., a Boc-protected amine) on the other is reacted with the functionalized warhead via nucleophilic substitution.
-
The protecting group on the linker is then removed to reveal a reactive functional group for conjugation to the E3 ligase ligand.
-
-
Synthesis of the Pomalidomide-Linker Moiety:
-
Pomalidomide (B1683931) is often functionalized at the C4 position of the phthalimide (B116566) ring. 4-fluorothalidomide can be used as a starting material, where the fluorine is displaced by a nucleophilic amine at the end of the alkyl linker.[5]
-
Alternatively, pomalidomide can be directly alkylated, though this can sometimes lead to mixtures of products.
-
-
Conjugation of the Two Moieties:
-
The linker-warhead and pomalidomide-linker moieties are coupled using standard amide bond formation conditions (e.g., HATU or HOBt/EDC as coupling agents) or other suitable conjugation chemistries.
-
The final PROTAC product is purified by chromatographic techniques such as flash column chromatography or preparative HPLC.
-
Western Blot Analysis for Protein Degradation
Western blotting is the gold-standard method for quantifying PROTAC-induced protein degradation.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC (typically from low nanomolar to micromolar) or vehicle control (e.g., DMSO) for a predetermined time (e.g., 4, 8, 16, or 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. A primary antibody against a loading control protein (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST to remove unbound secondary antibody.
-
-
Detection and Quantification:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software. Normalize the intensity of the target protein band to the corresponding loading control band.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control. The DC50 value (the concentration of PROTAC that induces 50% degradation of the target protein) can be determined by plotting the percentage of degradation against the PROTAC concentration and fitting the data to a dose-response curve.
-
In Vitro Ubiquitination Assay
This assay directly assesses the ability of a PROTAC to induce the ubiquitination of the target protein in a cell-free system.
Protocol:
-
Reaction Setup:
-
Assemble the ubiquitination reaction mixture on ice. A typical reaction contains:
-
Ubiquitin
-
E1 activating enzyme
-
E2 conjugating enzyme
-
E3 ligase complex (e.g., purified VHL-ElonginB-ElonginC complex or CRBN-DDB1 complex)
-
Recombinant target protein
-
ATP
-
PROTAC or vehicle control
-
-
Include necessary controls, such as reactions lacking E1, E3, or the PROTAC.
-
-
Incubation:
-
Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes) to allow for ubiquitination to occur.
-
-
Quenching and Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Separate the reaction products by SDS-PAGE and analyze by Western blot using an antibody against the target protein.
-
The appearance of higher molecular weight bands corresponding to mono- and poly-ubiquitinated forms of the target protein indicates successful PROTAC-mediated ubiquitination.
-
Visualizing Key Pathways and Processes
The following diagrams, generated using the DOT language, illustrate the fundamental mechanism of PROTAC action and the signaling pathways of BRD4 and BTK, two important cancer targets often addressed by PROTACs.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: BRD4's role in transcriptional regulation and cancer cell proliferation.
Caption: BTK's central role in B-cell receptor signaling.
Conclusion and Future Perspectives
Alkyl-chain based linkers are a cornerstone of PROTAC design, offering a synthetically accessible and tunable scaffold for optimizing protein degradation. As demonstrated by the quantitative data, the length of the alkyl linker is a critical parameter that must be empirically optimized for each target and E3 ligase pair. The experimental protocols provided herein offer a robust framework for the synthesis and evaluation of novel alkyl-linked PROTACs.
While simple alkyl chains have proven effective, the field is continuously evolving. Future directions in linker design include the incorporation of more rigid elements to pre-organize the PROTAC for optimal ternary complex formation, the use of photo-cleavable or "clickable" linkers for conditional protein degradation, and the development of linkers with improved physicochemical properties to enhance oral bioavailability. The foundational understanding of alkyl-chain based linkers, however, will remain an essential part of the PROTAC design toolkit for the foreseeable future.
References
- 1. researchgate.net [researchgate.net]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
The Pro-Drug Paradigm: A Technical Guide to the Mechanism of Action of Phosphoramidate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Phosphoramidate (B1195095) derivatives represent a cornerstone of modern pro-drug chemistry, ingeniously designed to overcome the significant challenge of delivering charged nucleotide analogues across the lipophilic cell membrane. By masking the phosphate (B84403) or phosphonate (B1237965) group, these compounds enhance bioavailability and cellular uptake, releasing the active therapeutic agent only after entering the target cell. This guide provides an in-depth exploration of the core mechanisms governing their activation, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanisms of Action: Intracellular Activation Pathways
The therapeutic efficacy of a phosphoramidate pro-drug is contingent upon its efficient and precise conversion into the active drug form within the target cells. This bioactivation is typically a multi-step process involving enzymatic and/or chemical cleavage. The most prevalent mechanisms include enzyme-mediated hydrolysis, often seen in the ProTide platform, and pH-sensitive cleavage designed for targeted release in specific microenvironments.
The ProTide (Pro-nucleotide) Activation Pathway
The ProTide approach is a widely successful strategy for delivering nucleoside monophosphate analogues intracellularly, effectively bypassing the often inefficient initial nucleoside kinase-dependent phosphorylation step.[1] The design typically consists of an aryl group and an amino acid ester moiety masking the phosphate group of the nucleoside.[2][3]
The activation sequence is a cascade of intracellular events:
-
Ester Hydrolysis : The process is initiated by the cleavage of the carboxyl ester of the amino acid moiety. This reaction is catalyzed by non-specific intracellular hydrolases, such as carboxylesterases or Cathepsin A.[1][2]
-
Intramolecular Cyclization : The newly formed free carboxylate performs a nucleophilic attack on the central phosphorus atom. This intramolecular cyclization results in the expulsion of the aryl group (e.g., phenol) and the formation of a transient, unstable five-membered cyclic intermediate.[2][4]
-
Hydrolysis of the Cyclic Intermediate : The cyclic intermediate is highly reactive and is rapidly hydrolyzed by water. Isotopic labeling studies have confirmed that this nucleophilic attack occurs exclusively at the phosphorus center.[2][3]
-
P-N Bond Cleavage : The resulting linear phosphoramidate, now bearing a free amino acid, is cleaved by a phosphoramidase, such as a histidine triad (B1167595) nucleotide-binding (HINT) enzyme, to release the desired nucleoside monophosphate.[5]
-
Anabolic Phosphorylation : The liberated nucleoside monophosphate is then further phosphorylated by cellular kinases to its active diphosphate (B83284) and triphosphate forms, which can then exert their therapeutic effect, for instance, by inhibiting viral RNA polymerases.[6]
pH-Sensitive Activation
An alternative strategy involves designing phosphoramidate derivatives that are stable at physiological pH (∼7.4) but undergo rapid hydrolysis under acidic conditions. This mechanism is particularly useful for targeting acidic microenvironments, such as those found in tumors or within endosomes and lysosomes following cellular uptake.[7][8]
The key to this design is the strategic placement of a proximal acidic group, typically a carboxylic acid, near the phosphoramidate P-N bond.[9][10]
-
Protonation : In an acidic environment, the nitrogen atom of the phosphoramidate or a nearby functional group becomes protonated.
-
Intramolecular Catalysis : The neighboring carboxylic acid acts as an intramolecular general-acid catalyst, promoting the hydrolysis of the P-N bond.[11] This intramolecular assistance significantly accelerates the cleavage rate at lower pH compared to physiological pH.[7]
-
Drug Release : The cleavage of the P-N bond liberates the active amine-containing drug. The rate of release can be "tuned" by modifying the electronic properties of the scaffold or the pKa of the proximal acidic group, allowing for controlled release profiles tailored to specific applications.[9][11] Esterification of this carboxylic acid can protect the pro-drug from premature activation, for example, during oral administration.[7]
Haloethylamine-Based Activation
Certain phosphoramidates, particularly those bearing haloethyl substituents, follow a distinct activation pathway involving the formation of a highly reactive aziridinium (B1262131) ion.[12]
-
Anion Formation : Intracellular conditions facilitate the generation of a phosphoramidate anion.
-
Intramolecular Cyclization : The anion undergoes an intramolecular cyclization, where the nitrogen attacks the carbon bearing the halogen, displacing it and forming a strained, three-membered aziridinium ion intermediate.
-
Nucleophilic Attack : This reactive intermediate is susceptible to nucleophilic attack by water. The attack can occur at either the phosphorus or the carbon atom of the aziridinium ring.
-
P-N Bond Hydrolysis : This process ultimately leads to the hydrolysis of the P-N bond, releasing the active nucleotide intracellularly.[12]
Quantitative Data Summary
The efficacy of phosphoramidate pro-drugs is determined by a balance of stability in circulation and efficient intracellular conversion. The following tables summarize key quantitative data from various studies, highlighting anti-viral/anti-cancer activity and stability profiles.
Table 1: Anti-Viral/Anti-Cancer Activity of Selected Phosphoramidate Pro-drugs
| Compound/Pro-drug | Parent Nucleoside | Cell Line | Activity Metric | Value | Reference |
| Compound 17 (Cyclic Phosphoramidate) | 2'-Deoxy-2'-Fluoro-2'-C-Methylguanosine | Human PBMCs | EC₅₀ (DENV-2) | 0.28 µM | [13] |
| Compound 17 (Cyclic Phosphoramidate) | 2'-Deoxy-2'-Fluoro-2'-C-Methylguanosine | Huh-7 | EC₅₀ (DENV-2) | 0.34 µM | [13] |
| C-HMBP bis-amidate (16) | C-HMBP | Human PBMCs | EC₅₀ | 43 nM | [14] |
| C-HMBP bis-amidate (17) | C-HMBP | Human PBMCs | EC₅₀ | 30 nM | [14] |
| Remdesivir (GS-5734) | GS-441524 | Human Lung Cells | EC₅₀ (RSV) | 0.007 µM | [6] |
| GS-441524 (Parent) | GS-441524 | Human Lung Cells | EC₅₀ (RSV) | 0.86 µM | [6] |
| Sofosbuvir | 2'-deoxy-2'-α-fluoro-β-C-methyluridine | Huh-7 | EC₅₀ (HCV) | 0.09 µM | [6] |
EC₅₀: Half-maximal effective concentration; DENV-2: Dengue Virus Serotype 2; RSV: Respiratory Syncytial Virus; HCV: Hepatitis C Virus; PBMCs: Peripheral Blood Mononuclear Cells.
Table 2: In Vitro Stability of Selected Phosphoramidate Pro-drugs
| Compound/Pro-drug | Matrix | Incubation Time | % Remaining / Half-life (t₁/₂) | Reference |
| Compound 17 (Cyclic Phosphoramidate) | Human Liver S9 | - | t₁/₂ = 111 min | [13] |
| Compound 18 (Cyclic Phosphoramidate) | Human Liver S9 | - | t₁/₂ > 120 min | [13] |
| ProPAgen 9b (Phosphonodiamidate) | Human Serum (37°C) | 7.5 h | t₁/₂ > 7.5 h | [15] |
| bis-Gly-Et (11) | K562 Cell Extract | 4 h | 86% | [14] |
| bis-Ala-Et (12) | K562 Cell Extract | 4 h | 31% | [14] |
| Pro-AMP | aq. buffer (pH 7.5, 37°C) | - | t₁/₂ = 2.4 h | [5][16] |
| Ala-AMP | aq. buffer (pH 7.5, 37°C) | - | t₁/₂ = 108 h (45x slower) | [5][16] |
Experimental Protocols
Detailed and reproducible experimental protocols are critical for studying the mechanism of action of phosphoramidate derivatives. Below are methodologies for key assays.
Protocol: Monitoring Pro-drug Activation by ³¹P NMR Spectroscopy
This method allows for the direct observation of the parent pro-drug and its phosphorus-containing metabolites over time.
-
Objective : To monitor the hydrolysis and metabolic conversion of a phosphoramidate pro-drug.
-
Methodology :
-
Sample Preparation : Dissolve the phosphoramidate compound to a final concentration of 5-10 mM in an appropriate aqueous buffer (e.g., HEPES or Tris-HCl, pH 7.5) prepared with 10-20% D₂O for signal locking.[5][17] For studies in biological media, incubate the compound in human serum or cell lysate.[15]
-
Internal Standard : Add a phosphorus-containing compound that is stable under the experimental conditions (e.g., triphenylphosphine (B44618) oxide) as an internal standard for quantification.
-
NMR Acquisition : Acquire ³¹P NMR spectra at regular time intervals (e.g., every 30 minutes) at a controlled temperature (e.g., 37°C). A typical acquisition might use a proton-decoupled pulse program.
-
Data Analysis : Process the spectra using appropriate software. Identify the signals corresponding to the parent pro-drug, the final monophosphate product, and any phosphoramidate intermediates based on their characteristic chemical shifts.[18] Integrate the peak areas to determine the relative concentrations of each species at each time point.
-
Kinetics : Plot the concentration of the parent pro-drug versus time to determine the rate of hydrolysis and calculate its half-life (t₁/₂).[5]
-
Protocol: Cell Proliferation Inhibition Assay
This assay measures the ability of a compound to inhibit the growth of cancer cell lines or virally infected host cells. The MTT assay is a common colorimetric method.
-
Objective : To determine the concentration at which a phosphoramidate pro-drug inhibits cell growth by 50% (IC₅₀ or EC₅₀).
-
Methodology :
-
Cell Seeding : Seed cells (e.g., human colon cancer cells, Huh-7 liver cells) in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment : Prepare serial dilutions of the phosphoramidate derivative in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation : Incubate the plates for a period that allows for multiple cell divisions (e.g., 48-72 hours) in a humidified incubator at 37°C with 5% CO₂.[19]
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to a purple formazan (B1609692) product.[20]
-
Solubilization : Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance of each well using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis : Calculate the percentage of cell proliferation inhibition relative to the untreated control for each compound concentration. Plot the inhibition percentage against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value.[20]
-
Protocol: Thymidylate Synthase (TS) Catalytic Assay
For pro-drugs like those of 5-Fluoro-2'-deoxyuridine (FUDR), the ultimate target is the enzyme thymidylate synthase (TS). This assay measures the activity of TS in cell extracts.
-
Objective : To quantify the catalytic activity of TS and its inhibition by the activated metabolite of a phosphoramidate pro-drug.
-
Methodology :
-
Enzyme Preparation : Prepare a cell-free supernatant from cultured cells. Suspend cell pellets in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, with 2 mM DTT), sonicate on ice, and centrifuge at high speed (e.g., 10,000 x g) to obtain the cytosolic fraction containing TS.[21]
-
Reaction Mixture : Prepare an assay mixture in a final volume of ~50-55 µL. The mixture should contain the cell supernatant, buffer, dithiothreitol, the cofactor 5,10-methylenetetrahydrofolate (CH₂-THF), and the substrate [5-³H]dUMP (tritium-labeled dUMP).[21][22]
-
Initiation and Incubation : Start the reaction by adding the cell supernatant or the substrate. Incubate the mixture at 37°C for a defined period (e.g., 15 minutes).[21] The TS enzyme will convert [5-³H]dUMP to dTMP, releasing the tritium (B154650) (³H) into the water.
-
Stopping the Reaction : Terminate the reaction by adding an activated charcoal suspension in trichloroacetic acid. The charcoal binds unreacted [5-³H]dUMP.[21]
-
Quantification : Centrifuge the samples to pellet the charcoal. Transfer an aliquot of the supernatant, which contains the released tritiated water (³H₂O), to a scintillation vial. Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis : Calculate the amount of ³H released per unit of time per amount of protein to determine the specific activity of TS. For inhibition studies, perform the assay in the presence of various concentrations of the inhibitor to determine its Ki or IC₅₀.[22]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Regiochemical Analysis of the ProTide Activation Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Regiochemical Analysis of the ProTide Activation Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Enzyme‐Free Release of Nucleotides from Phosphoramidates Depends Strongly on the Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A click-ready pH-triggered phosphoramidate-based linker for controlled release of monomethyl auristatin E - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tunable pH-Sensitive 2-Carboxybenzyl Phosphoramidate Cleavable Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Research Portal [rex.libraries.wsu.edu]
- 11. adcreview.com [adcreview.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A Cyclic Phosphoramidate Prodrug of 2′-Deoxy-2′-Fluoro-2′-C-Methylguanosine for the Treatment of Dengue Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficiency of bis-amidate phosphonate prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phosphonodiamidate prodrugs of phosphoantigens (ProPAgens) exhibit potent Vγ9/Vδ2 T cell activation and eradication of cancer cells - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00208C [pubs.rsc.org]
- 16. The Enzyme-Free Release of Nucleotides from Phosphoramidates Depends Strongly on the Amino Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Cell Proliferation Inhibition Assay - Creative Diagnostics [qbd.creative-diagnostics.com]
- 21. Thymidylate synthase protein expression and activity are related to the cell proliferation rate in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. aacrjournals.org [aacrjournals.org]
A Technical Guide to Theoretical and Computational Studies of Phosphoramidic Acid Esters
Introduction: Phosphoramidic acid esters are a significant class of organophosphorus compounds characterized by a P-N bond, which have garnered substantial interest in medicinal chemistry and drug development.[1][2] Their utility largely stems from their application in the ProTide (prodrug nucleotide) approach, where they act as membrane-permeable prodrugs that can be intracellularly metabolized to deliver a charged nucleoside monophosphate, thereby overcoming the delivery challenges of parent drugs.[1][3][4] These compounds are explored for a wide range of therapeutic applications, including antiviral, anticancer, and antimicrobial agents.[1][3] Theoretical and computational chemistry provides invaluable tools to understand their structure, reactivity, and interaction with biological targets, thus accelerating the drug design and development process.[5]
Section 1: Theoretical and Computational Methodologies
Computational studies of phosphoramidic acid esters employ a range of techniques to predict their physicochemical properties, reaction mechanisms, and biological activities. These methods reduce the time and cost associated with preclinical evaluation and clinical trials.[5]
Quantitative Structure-Activity Relationship (QSAR)
QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[6][7] By calculating molecular descriptors (e.g., electronic, steric, hydrophobic), models can be built to predict the activity of novel, unsynthesized compounds.[5][8] Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are common statistical methods used to develop these models.[5][9] QSAR has been successfully applied to predict the anti-HIV activity and cytotoxicity of d4T phosphoramidate (B1195095) derivatives and the fungicidal properties of various phosphoramidates.[6][7]
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein.[10][11] This method is crucial for understanding the mechanism of action and for structure-based drug design. For instance, molecular docking has been used to investigate the inhibitory potential of novel phosphoramidic acid esters against the Main Protease (Mᵖʳᵒ) of SARS-CoV-2, suggesting that aromatic amido substituents enhance biological activity.[10]
Density Functional Theory (DFT)
DFT is a quantum mechanical method used to investigate the electronic structure of molecules. It is employed to study reaction mechanisms, molecular geometries, and spectroscopic properties. A combined experimental and computational study on the ring-opening polymerization of ε-caprolactone utilized DFT to support a bifunctional mechanism where both the acidic and basic moieties of phosphoramidic acid catalysts participate.[12]
Molecular Dynamics (MD) Simulations
MD simulations are used to study the dynamic behavior of molecules and their complexes over time.[11] For drug-receptor interactions, MD can assess the stability of the docked pose, reveal key intermolecular interactions, and provide insights into the conformational changes that occur upon binding.[11]
Section 2: Data Presentation
Quantitative data from computational and experimental studies are summarized below for comparative analysis.
Table 1: Selected QSAR Model Validation Parameters This table presents statistical parameters for QSAR models developed for phosphoramidic acid derivatives, indicating the predictive power of the models.
| Model Type / Activity | Descriptors Used | R² | Q² (LOO) | F-statistic | Reference |
| MLR / Toxicity (log 1/IGC50) | Genetic Algorithm (GA) selected | 0.899 | 0.928 | 137.73 | [8] |
| MLR / Retention Factor | Various Molecular Descriptors | 0.985 | - | 257.528 | [5] |
| PLS / Retention Factor | Various Molecular Descriptors | R2Y(CUM) = 0.984 | Q2(CUM) = 0.971 | - | [5] |
R²: Squared correlation coefficient; Q² (LOO): Leave-one-out cross-validation R²; F-statistic: Fischer test value.
Table 2: Molecular Docking Scores Against SARS-CoV-2 Mᵖʳᵒ This table shows the binding energies of synthesized phosphoramidic acid esters with the SARS-CoV-2 Main Protease. Lower binding energy indicates a more favorable interaction.
| Compound | Substituent (X) | Binding Energy (kcal/mol) | Reference |
| 1 | Cyclopentylamido | -6.9 | [10] |
| 2 | 2-Aminopyridinyl | -7.2 | [10] |
| 3 | Pyrrolidinyl | -6.6 | [10] |
Table 3: In Vitro Cytotoxicity (IC₅₀) of Glycidyl (B131873) Esters of Phosphorus Acids This table displays the concentration of compounds required to inhibit the metabolic activity of cell lines by 50%. Lower IC₅₀ values indicate higher cytotoxic potency.[13]
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Diglycidyl methylphosphonate (B1257008) (1) | HSF (non-cancerous) | 216 ± 16 | [13][14] |
| PC-3 (prostate cancer) | 129 ± 11 | [13][14] | |
| MCF7 (breast cancer) | 135 ± 12 | [13][14] | |
| Triglycidyl phosphate (B84403) (2) | HSF (non-cancerous) | 108 ± 9 | [13][14] |
| PC-3 (prostate cancer) | 115 ± 10 | [13][14] | |
| MCF7 (breast cancer) | 182 ± 14 | [13][14] |
Section 3: Visualizations of Workflows and Pathways
Diagrams created using Graphviz illustrate key processes in the study of phosphoramidic acid esters.
Section 4: Experimental Protocols
Detailed methodologies for the synthesis, characterization, and evaluation of phosphoramidic acid esters are provided below.
Protocol 1: General Synthesis of Phosphoramidates via Phosphorodichloridate
This protocol describes a common two-step nucleophilic substitution method for synthesizing phosphoramidate prodrugs.[15]
Materials:
-
Isopropyl phosphorodichloridate
-
L-Alanine isopropyl ester hydrochloride (or other amino acid ester)
-
Target nucleoside (e.g., d4T)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Step 1: Formation of Phosphoramidochloridate Intermediate.
-
Dissolve the amino acid ester hydrochloride (1.0 eq.) in anhydrous DCM under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add TEA or DIPEA (2.2 eq.) dropwise to the solution and stir for 15 minutes.
-
In a separate flask, dissolve isopropyl phosphorodichloridate (1.0 eq.) in anhydrous DCM.
-
Add the phosphorodichloridate solution dropwise to the amino acid ester solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC or ³¹P NMR.
-
-
Step 2: Coupling with Nucleoside.
-
In a new flask, dissolve the target nucleoside (1.0 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Add the phosphoramidochloridate intermediate solution from Step 1 dropwise to the nucleoside solution.
-
Add an additional equivalent of base (TEA or DIPEA) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
-
Work-up and Purification:
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the organic layer with DCM (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the final phosphoramidate ester.
-
Protocol 2: Spectroscopic Characterization
Structural confirmation is achieved using a combination of spectroscopic techniques.[10][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR: Recorded on a spectrometer (e.g., 600 MHz for ¹H, 150 MHz for ¹³C) using a deuterated solvent like CDCl₃.[17] Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).[17]
-
³¹P NMR: Provides information about the phosphorus environment. Chemical shifts are referenced to an external standard of 85% H₃PO₄.[16][18]
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify characteristic functional groups, such as P=O, P-N, and C-O stretches. Samples are typically analyzed as KBr pellets.[10]
-
High-Resolution Mass Spectrometry (HRMS): Electrospray ionization (ESI) is commonly used to determine the exact mass of the synthesized compound, confirming its elemental composition.[17]
Protocol 3: In Vitro Cytotoxicity Evaluation (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[13][14]
Materials:
-
Cancer cell lines (e.g., MCF7, PC-3) and a non-cancerous control (e.g., HSF).[13]
-
96-well microtiter plates.
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Test compounds dissolved in DMSO.
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 5 mg/mL in PBS.
-
Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of approximately 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control.
-
Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) precipitate.
-
Formazan Solubilization: Carefully remove the medium and add 150-200 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that causes 50% inhibition of cell growth) using non-linear regression analysis.[13]
References
- 1. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative structure-activity relationships (QSAR) of two series of O-aryl or N-aryl O-ethyl phosphoramidate and phosphorodiamidate fungicides incorporating amino acid ethyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A QSAR study investigating the effect of L-alanine ester variation on the anti-HIV activity of some phosphoramidate derivatives of d4T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Structural and Molecular Packing study of Three New Amidophosphoric Acid Esters and Assessment of Their Inhibiting Activity Against SARS‐CoV‐2 by Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of Chemical Scaffolds as Lysophosphatidic Acid Receptor 1 Antagonists: Virtual Screening, In Vitro Validation, and Molecular Dynamics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, biological and electrochemical evaluation of glycidyl esters of phosphorus acids as potential anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. znaturforsch.com [znaturforsch.com]
- 17. beilstein-journals.org [beilstein-journals.org]
- 18. researchgate.net [researchgate.net]
C6-Bis-phosphoramidic acid diethyl ester: A Technical Guide to its Role as a PROTAC Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
C6-Bis-phosphoramidic acid diethyl ester is an alkyl chain-based linker molecule utilized in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that represent a novel therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate specific target proteins. This technical guide provides an in-depth overview of the core function of this compound as a PROTAC linker, summarizes the general biological context of phosphoramidate (B1195095) compounds, and offers insights into its application in drug discovery.
The Role of Linkers in PROTACs
PROTACs consist of three key components: a "warhead" that binds to a target protein of interest, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical determinant of PROTAC efficacy, influencing the stability, solubility, and cell permeability of the molecule. Crucially, the linker's length and composition dictate the spatial orientation of the target protein and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation by the proteasome.
The this compound serves as this crucial connecting element. The "C6" designation refers to the six-carbon alkyl chain that forms the backbone of the linker, providing a specific length and degree of flexibility to the PROTAC molecule.
Core Function of this compound
The primary role of this compound is to covalently connect the target-binding and E3 ligase-binding moieties of a PROTAC. Its chemical structure, featuring phosphoramidate groups, allows for stable amide bond formation with appropriate functional groups on the warhead and the E3 ligase ligand during the PROTAC synthesis process.
Below is a conceptual workflow for the synthesis of a PROTAC utilizing a C6 linker.
Caption: Conceptual workflow for PROTAC synthesis.
Biological Activity of Phosphoramidate-Containing Molecules
While this compound is primarily a linker, the phosphoramidate moiety itself is present in various biologically active compounds. Research on phosphoramidate derivatives has indicated potential cytotoxic effects. For instance, certain phosphoramidate prodrugs release metabolites that exhibit differential cytotoxicity, with a greater effect observed in cancer cells compared to healthy cells.[1] The mechanism of toxicity for some of these metabolites is believed to involve the generation of reactive species that lead to oxidative stress and cell death.[1]
Furthermore, phosphoramidate derivatives have been explored for a range of therapeutic applications, including as antimicrobial, antioxidant, anticancer, and antiviral agents.[2][3] This broad spectrum of activity highlights the potential for the linker itself to contribute to the overall pharmacological profile of a PROTAC, a factor that should be considered during the design and optimization process.
The signaling pathway below illustrates the general mechanism of action for a PROTAC.
Caption: General PROTAC mechanism of action.
Quantitative Data Summary
As this compound is a linker, there is no direct quantitative data on its biological activity (e.g., IC50 or Ki values) in the traditional sense. The efficacy of a PROTAC containing this linker would be dependent on the specific warhead and E3 ligase ligand used. However, for context, the following table summarizes the cytotoxic effects of metabolites from certain phosphoramidate prodrugs on a human pancreatic cancer cell line (BxPC3) and normal primary mouse astrocytes.
| Compound | Cell Line | Cell Type | Assay | Endpoint | Result | Reference |
| 1-Naphthol | BxPC3 | Pancreatic Cancer | xCELLigence | ED50 | 82 µM | [1] |
| 2-Naphthol | BxPC3 | Pancreatic Cancer | xCELLigence | ED50 | 21 µM | [1][4] |
| Various Prodrugs | Primary Mouse Astrocytes | Healthy | xCELLigence | Cell Viability | Reduced viability at 128-256 µM | [1] |
Experimental Protocols
The following are generalized protocols relevant to the evaluation of PROTACs. The specific details would need to be optimized for the particular PROTAC and target protein.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of the PROTAC molecule for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot for Protein Degradation
-
Cell Lysis: Treat cells with the PROTAC for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with a primary antibody specific for the target protein. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensity to determine the extent of protein degradation.
The logical relationship for a protein degradation experiment is outlined below.
Caption: Logic for a protein degradation experiment.
Conclusion
This compound is a valuable chemical tool in the rapidly advancing field of targeted protein degradation. While not possessing intrinsic biological activity in the classical sense, its role as a linker is fundamental to the function of PROTACs. The length and chemical nature of this linker are critical design parameters that influence the overall efficacy of the resulting PROTAC molecule. Understanding the properties of this and other linkers, as well as the broader biological context of their chemical motifs, is essential for the rational design of novel and effective protein-degrading therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates [mdpi.com]
- 4. Cytotoxicity of phosphoramidate, bis-amidate and cycloSal prodrug metabolites against tumour and normal cells - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
A Technical Guide to Phosphoramidates and Phosphonates: Core Differences and Applications in Drug Development
Executive Summary: In the landscape of medicinal chemistry and drug development, organophosphorus compounds play a critical role, particularly as mimics of biological phosphates and as prodrug moieties. Among these, phosphoramidates and phosphonates are two paramount classes with distinct structural and chemical properties that dictate their biological applications. The core difference lies in their central bonding motif: phosphonates are characterized by a highly stable carbon-phosphorus (C-P) bond, rendering them excellent non-hydrolyzable isosteres of phosphates. In contrast, phosphoramidates feature a nitrogen-phosphorus (P-N) bond, which can be engineered for controlled cleavage, making them ideal for prodrug strategies aimed at enhancing cell permeability and targeted drug delivery. This guide provides an in-depth comparison of their chemical structure, stability, and biological activity, supplemented with key experimental protocols and data for researchers, scientists, and drug development professionals.
Fundamental Structural and Chemical Distinctions
The primary differentiator between phosphonates and phosphoramidates is the atom bonded to the phosphorus center, which fundamentally influences their chemical reactivity, stability, and role in biological systems.
The Defining Bond: Carbon-Phosphorus vs. Nitrogen-Phosphorus
Phosphonates are organophosphorus compounds containing a direct and robust carbon-to-phosphorus (C-P) bond.[1][2] This makes them structural analogues of phosphate (B84403) esters where an oxygen atom is replaced by a carbon. This C-P linkage is resistant to chemical and enzymatic hydrolysis, a key feature exploited in medicinal chemistry.[2][3]
Phosphoramidates , on the other hand, are derivatives of phosphoric acid where one of the hydroxyl groups is replaced by an amine, forming a nitrogen-to-phosphorus (P-N) bond.[4][5] This P-N bond is susceptible to cleavage, particularly under acidic conditions or by specific enzymes like phosphoramidases, a property that is central to their function as prodrugs.[5][6]
Physicochemical Properties and Stability
The difference in the core bond directly translates to significant variations in stability and reactivity.
| Property | Phosphonates | Phosphoramidates |
| Hydrolytic Stability | High; the C-P bond is resistant to enzymatic and chemical cleavage.[2] | Variable; the P-N bond is labile and can be cleaved under acidic conditions or by enzymes.[5] |
| Thermal Stability | Generally high due to the strong C-P bond.[2] | Generally lower; can be sensitive to heat. |
| Biodegradability | Low; their resistance to hydrolysis makes them persistent.[2] | Higher; cleavage of the P-N bond initiates degradation.[5] |
| Acidity (pKa) | Diprotic acids with pKa values typically in the ranges of ~2-3 and ~7-8.[6] | pKa values are influenced by the substituents on the nitrogen atom. |
Applications in Drug Development and Biology
The distinct properties of phosphonates and phosphoramidates have led to their use in different, yet sometimes overlapping, therapeutic strategies.
Phosphonates as Non-Hydrolyzable Phosphate Mimics
In biological systems, many enzymatic processes involve the transfer or hydrolysis of phosphate groups. Due to their structural similarity to phosphates and their resistance to hydrolysis, phosphonates serve as effective and stable mimics of phosphate-containing substrates or transition states.[7][8] This allows them to act as competitive inhibitors of enzymes that process phosphates, a strategy used in the development of antivirals, herbicides, and treatments for bone disorders.[1] A notable example is the class of bisphosphonates used to treat osteoporosis.
Phosphoramidates as Cellular Delivery Prodrugs (ProTide Technology)
A major challenge in drug development is delivering charged molecules, such as nucleotides, across the lipid-rich cell membrane. The ProTide (Pro-nucleotide) strategy utilizes phosphoramidates to temporarily mask the negative charges of a phosphate or phosphonate group.[3][9] This masking renders the drug neutral, facilitating its passive diffusion into the cell. Once inside, cellular enzymes cleave the phosphoramidate moiety, releasing the active, phosphorylated drug. This approach has been highly successful, leading to clinically approved antiviral drugs like Sofosbuvir and Tenofovir Alafenamide (TAF).[6][9]
Methodologies for Synthesis and Analysis
The synthesis and analysis of phosphonates and phosphoramidates require specific chemical protocols.
Experimental Protocols for Synthesis
Protocol 3.1.1: General Synthesis of a Dialkyl Phosphonate via Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction is a cornerstone for forming the C-P bond in phosphonates.[1] It involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide.
-
Materials: Trialkyl phosphite (e.g., triethyl phosphite), alkyl halide (e.g., benzyl (B1604629) bromide), reaction vessel, condenser, heating mantle, and a distillation setup for purification.
-
Procedure: a. To a clean, dry reaction flask equipped with a reflux condenser, add the alkyl halide. b. Slowly add the trialkyl phosphite to the flask. The reaction is often exothermic and may require initial cooling. c. Once the initial exotherm subsides, heat the reaction mixture to reflux (typically 120-150 °C) for several hours until the reaction is complete (monitored by TLC or 31P NMR). d. The product is a dialkyl phosphonate, and the byproduct is an alkyl halide corresponding to the ester group of the phosphite. e. Purify the product by vacuum distillation to remove the volatile byproduct and any unreacted starting materials.
-
Characterization: Confirm the structure of the resulting phosphonate ester using 1H NMR, 13C NMR, and 31P NMR spectroscopy.
Protocol 3.1.2: General Synthesis of a Phosphoramidate via Atherton-Todd Reaction
The Atherton-Todd reaction is a reliable method for forming the P-N bond. It involves the reaction of a dialkyl phosphite with an amine in the presence of a base and a halogenating agent like carbon tetrachloride.[5]
-
Materials: Dialkyl phosphite (e.g., diethyl phosphite), a primary or secondary amine, carbon tetrachloride (or an alternative halogen source), a non-nucleophilic base (e.g., triethylamine), and an aprotic solvent (e.g., dichloromethane).
-
Procedure: a. Dissolve the dialkyl phosphite and the amine in the aprotic solvent in a reaction flask under an inert atmosphere (e.g., nitrogen or argon). b. Cool the mixture in an ice bath. c. Slowly add the triethylamine, followed by a dropwise addition of the carbon tetrachloride. d. Allow the reaction to stir at room temperature for several hours to overnight. Monitor the reaction progress by TLC or LC-MS. e. Upon completion, filter the reaction mixture to remove the triethylammonium (B8662869) chloride salt. f. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude phosphoramidate product using column chromatography.
-
Characterization: Verify the product's identity and purity using 1H NMR, 13C NMR, 31P NMR, and mass spectrometry.
Analytical Techniques
Protocol 3.2.1: Analysis by 31P Nuclear Magnetic Resonance (NMR) Spectroscopy
31P NMR is a powerful and direct technique for analyzing organophosphorus compounds, as the 31P nucleus is 100% abundant and has a spin of ½.[10]
-
Sample Preparation: Dissolve approximately 5-10 mg of the phosphonate or phosphoramidate sample in a suitable deuterated solvent (e.g., CDCl3, D2O, DMSO-d6) in an NMR tube.
-
Instrumentation: Use a standard NMR spectrometer equipped with a broadband probe tuned to the 31P frequency.
-
Data Acquisition: a. Acquire a proton-decoupled 31P spectrum. A common external standard is 85% phosphoric acid, which is assigned a chemical shift of 0 ppm. b. Expected Chemical Shifts:
- Phosphonates (R-PO(OR')2): Typically resonate in the range of +15 to +30 ppm.
- Phosphoramidates ((R2N)PO(OR')2): Typically resonate in the range of +5 to +15 ppm.
-
Data Analysis: The chemical shift provides information about the electronic environment of the phosphorus atom, while the coupling constants (if not decoupled) can reveal adjacent protons or other coupled nuclei. Integration of the peaks can be used for quantitative analysis.
Protocol 3.2.2: Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is essential for separating and identifying phosphonates and phosphoramidates, especially in complex biological matrices or for purity assessment.
-
Sample Preparation: Prepare a dilute solution of the sample in a solvent compatible with the mobile phase (e.g., methanol (B129727) or acetonitrile/water). For trace analysis, a derivatization step (e.g., methylation) might be necessary to improve sensitivity and chromatographic behavior, particularly for highly polar phosphonic acids.[11]
-
Liquid Chromatography (LC): a. Column: Use a reverse-phase column (e.g., C18) for moderately polar compounds or a HILIC column for very polar phosphonic acids. b. Mobile Phase: A gradient of water and an organic solvent (acetonitrile or methanol), often with an additive like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency.
-
Mass Spectrometry (MS): a. Ionization: Electrospray ionization (ESI) is typically used, in either positive or negative ion mode. Phosphonates are often detected in negative mode [M-H]-, while phosphoramidates can be detected in positive mode [M+H]+. b. Analysis: Perform full scan analysis to determine the molecular weight. Use tandem MS (MS/MS) to obtain structural information from the fragmentation pattern, which can confirm the identity of the compound.
-
Data Analysis: Identify the compound based on its retention time and the mass-to-charge ratio (m/z) of the parent ion and its characteristic fragment ions.
Conclusion and Future Perspectives
The distinction between the stable C-P bond of phosphonates and the tunable P-N bond of phosphoramidates defines their roles in modern drug discovery. Phosphonates continue to be invaluable as robust mimics of biological phosphates for enzyme inhibition. Concurrently, phosphoramidate-based prodrug strategies, particularly ProTide technology, have revolutionized the delivery of nucleotide analogs, significantly improving the therapeutic index of antiviral and anticancer agents. Future research will likely focus on developing novel phosphoramidate linkers with enhanced tissue-specific activation and designing more complex phosphonate structures to target a wider range of biological processes with high specificity. A deeper understanding of these fundamental differences is crucial for the rational design of the next generation of organophosphorus therapeutics.
References
- 1. Phosphonate - Wikipedia [en.wikipedia.org]
- 2. clearsolutionsusa.com [clearsolutionsusa.com]
- 3. Prodrugs of phosphonates and phosphates: crossing the membrane barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphoramidate - Wikipedia [en.wikipedia.org]
- 5. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prodrugs of pyrophosphates and bisphosphonates: disguising phosphorus oxyanions - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00297J [pubs.rsc.org]
- 7. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Phosphonate prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Compositional Analysis of Metal(IV) Phosphate and Phosphonate Materials—Pitfalls and Best Practices [mdpi.com]
- 11. Analysis of trace phosphonates in authentic water samples by pre-methylation and LC-Orbitrap MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of C6-Bis-phosphoramidic acid diethyl ester for PROTAC Development
Introduction
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality in drug discovery.[1][2] These heterobifunctional molecules are designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins of interest (POIs).[3][4] A PROTAC molecule consists of three key components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (the "anchor"), and a chemical linker that connects the two.[1][3]
The linker is not merely a spacer but plays a critical role in the PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule, such as solubility and cell permeability.[3][] C6-Bis-phosphoramidic acid diethyl ester (CAS No. 1446282-35-4) is an alkyl chain-based PROTAC linker used in the synthesis of PROTACs.[6][7] Its flexible hexane-1,6-diyl core allows for spatial versatility in orienting the two binding ligands, which is essential for establishing productive protein-protein interactions within the ternary complex. The phosphoramidate (B1195095) moieties can also influence solubility and interaction profiles. This document provides detailed application notes and a representative protocol for the synthesis of this linker for its application in PROTAC development.
Application Notes
The this compound linker is particularly suited for PROTAC design campaigns that require a flexible linkage between the warhead and the E3 ligase ligand.
-
Role in Ternary Complex Formation : The six-carbon alkyl chain provides significant conformational flexibility. This allows the PROTAC to adopt multiple conformations, facilitating the optimal orientation of the target protein and the E3 ligase to form a stable and productive ternary complex, a prerequisite for efficient ubiquitination.[]
-
Modulation of Physicochemical Properties : The inclusion of phosphoramidate groups can modulate the PROTAC's properties. Phosphoramidates are known to be relatively stable and can enhance cell permeability, a critical factor for PROTAC efficacy.[8] They can also impact the solubility of the final PROTAC molecule.
-
Versatility in Synthesis : This linker, possessing two terminal phosphoramidate groups, is designed for covalent attachment to functional groups on the warhead and E3 ligase ligand molecules. The synthesis strategy typically involves coupling reactions to available amine or hydroxyl groups on the respective ligands.
-
Structure-Activity Relationship (SAR) Studies : In a PROTAC optimization campaign, varying the linker is a key strategy. The C6 alkyl chain serves as a foundational linker length. Researchers can synthesize analogs with shorter or longer chains (e.g., C4, C8) or introduce rigidity (e.g., cycloalkane motifs) to explore the "linkerology" and establish a clear SAR for a given target and E3 ligase pair.
Visualizing the PROTAC Mechanism and Synthesis
The following diagrams illustrate the fundamental mechanism of PROTAC action and the general workflow for synthesizing the this compound linker.
Caption: The PROTAC catalytic cycle and mechanism of action.
Caption: General workflow for the synthesis of the target linker.
Experimental Protocol
This section details a representative synthetic protocol for this compound.
Disclaimer: This is a generalized procedure based on common methods for phosphoramidate synthesis.[9] Researchers should perform their own risk assessment and may need to optimize reaction conditions, stoichiometry, and purification methods.
Materials and Equipment:
-
1,6-Diaminohexane
-
Diethyl phosphochloridate
-
Triethylamine (Et3N), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and Hexanes for chromatography
-
Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet
-
Standard glassware for extraction and purification
-
Thin Layer Chromatography (TLC) plates
-
Rotary evaporator
Procedure:
-
Reaction Setup : To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add 1,6-diaminohexane (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.1 M solution). Cool the flask to 0°C using an ice bath.
-
Addition of Base : Add anhydrous triethylamine (2.5 eq) to the solution. This will act as a base to neutralize the HCl generated during the reaction.
-
Phosphorylation : While stirring vigorously at 0°C, add diethyl phosphochloridate (2.2 eq) dropwise via a dropping funnel over a period of 30 minutes. Ensure the temperature remains close to 0°C.
-
Reaction Progression : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours.
-
Monitoring : Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (1,6-diaminohexane) is consumed.
-
Quenching and Extraction : Cool the reaction mixture back to 0°C and slowly add water to quench any remaining diethyl phosphochloridate. Transfer the mixture to a separatory funnel.
-
Aqueous Workup : Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration : Dry the separated organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification : Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound.
-
Characterization : Confirm the identity and purity of the final product using NMR (¹H, ¹³C, ³¹P) and mass spectrometry.
Data Presentation
The following tables summarize the key properties of the target linker and provide an example of expected experimental results.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1446282-35-4 | [6] |
| Molecular Formula | C14H34N2O6P2 | [6] |
| Molecular Weight | 388.38 g/mol | [6] |
| Appearance | Colorless to pale yellow oil/solid | (Typical) |
| Solubility | Soluble in DCM, Chloroform, Ethyl Acetate | (Typical) |
Table 2: Representative Synthesis Data
| Parameter | Example Value | Notes |
| Starting Material | 5.00 g (1,6-Diaminohexane) | --- |
| Theoretical Yield | 16.71 g | Based on 100% conversion |
| Actual Yield | 11.20 g | After purification |
| Percentage Yield | 67% | May vary based on optimization |
| Purity (HPLC) | >95% | --- |
| ³¹P NMR (CDCl₃) | δ ~8-10 ppm | Typical range for phosphoramidates |
PROTAC Linker Design Considerations
The choice of linker is a critical decision in PROTAC design. The following diagram outlines the logical relationships between linker properties and PROTAC performance.
Caption: Key linker properties and their impact on PROTAC performance.
References
- 1. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. explorationpub.com [explorationpub.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Ambeed.com [ambeed.com]
- 7. This compound – Biotech Hub Africa [biotechhubafrica.co.za]
- 8. benchchem.com [benchchem.com]
- 9. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for C6-Bis-phosphoramidic acid diethyl ester in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
Introduction
C6-Bis-phosphoramidic acid diethyl ester is an alkyl chain-based linker utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that recruit a target protein (Protein of Interest or POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation of a stable ternary complex between the POI and the E3 ligase. This document provides a representative experimental protocol for the use of this compound in the synthesis of a PROTAC, along with its physicochemical properties.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 1446282-35-4 | [2][3] |
| Molecular Formula | C14H34N2O6P2 | [2][3] |
| Molecular Weight | 388.38 g/mol | [2][3] |
| SMILES Code | CCOP(NCCCCCCNP(OCC)(OCC)=O)(OCC)=O | [2][3] |
| Synonyms | [6-(diethoxyphosphorylamino)hexyl]-phosphoramidic acid diethyl ester | [4] |
PROTAC Synthesis Overview
The synthesis of a PROTAC using this compound as a linker generally follows a modular approach. This involves the sequential coupling of a ligand for the POI and a ligand for an E3 ligase (such as Cereblon or VHL) to the linker. The following diagram illustrates the general workflow for PROTAC synthesis.
Caption: General workflow for the modular synthesis of a PROTAC.
Representative Experimental Protocol for PROTAC Synthesis
This protocol is a general guideline and will require optimization based on the specific reactivity and solubility of the POI and E3 ligase ligands. It assumes the ligands have been functionalized with appropriate reactive groups for coupling to the phosphoramidate (B1195095) linker.
Materials:
-
This compound
-
POI ligand with a suitable reactive handle (e.g., a primary amine or alkyl halide)
-
E3 ligase ligand with a suitable reactive handle (e.g., a primary amine or alkyl halide)
-
Anhydrous solvents (e.g., Dimethylformamide (DMF), Dichloromethane (DCM))
-
Coupling reagents (e.g., HATU, HOBt for amide bond formation if applicable)
-
Bases (e.g., Diisopropylethylamine (DIPEA), Triethylamine (TEA))
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for organic synthesis
-
Purification system (e.g., High-Performance Liquid Chromatography (HPLC))
-
Analytical instruments (e.g., Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR))
Procedure:
Step 1: Synthesis of the POI-Linker Intermediate
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the POI ligand (1.0 equivalent) in an appropriate anhydrous solvent.
-
Add this compound (1.1 equivalents) to the solution.
-
If the coupling is a nucleophilic substitution, add a non-nucleophilic base such as DIPEA (2.0 equivalents).
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction and perform a standard aqueous workup.
-
Purify the crude product by flash column chromatography to obtain the POI-Linker intermediate.
-
Characterize the intermediate by MS and NMR to confirm its identity and purity.
Step 2: Synthesis of the Final PROTAC
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the POI-Linker intermediate (1.0 equivalent) in an anhydrous solvent.
-
Add the E3 ligase ligand (1.2 equivalents) to the solution.
-
Add the appropriate base (e.g., DIPEA, 2.0 equivalents).
-
Stir the reaction at room temperature or with heating, monitoring for completion.
-
Once the reaction is complete, perform an aqueous workup.
-
Purify the final PROTAC molecule using preparative HPLC.
-
Lyophilize the pure fractions to obtain the final product as a solid.
-
Confirm the structure and purity of the final PROTAC using high-resolution MS and NMR.
PROTAC Mechanism of Action
The synthesized PROTAC molecule functions by inducing the proximity of the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.
References
Applications of PROTAC Linkers in Targeted Protein Degradation: A Representative Study Featuring MZ1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of specific proteins of interest (POIs). These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one ligand binds to a POI, and the other recruits an E3 ubiquitin ligase. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination and subsequent degradation of the POI by the proteasome.
While a variety of linkers are utilized in PROTAC design, this document focuses on providing a representative overview of the application of these molecules in targeted protein degradation. Due to the limited availability of published data on the specific linker "C6-Bis-phosphoramidic acid diethyl ester," we will use the well-characterized PROTAC MZ1 as a case study. MZ1 employs a flexible 3-unit polyethylene (B3416737) glycol (PEG) linker to connect a ligand for the Bromodomain and Extra-Terminal (BET) family of proteins (specifically, a JQ1 derivative) to a ligand for the von Hippel-Lindau (VHL) E3 ligase.[1] This example will serve to illustrate the principles and methodologies applicable to the study of PROTACs.
Mechanism of Action: MZ1-mediated BRD4 Degradation
MZ1 exemplifies the catalytic nature of PROTACs. It facilitates the degradation of BET proteins, with a notable selectivity for BRD4, through a cyclical process:
-
Ternary Complex Formation: MZ1 simultaneously binds to the bromodomain of BRD4 and the VHL E3 ligase, bringing them into close proximity to form a BRD4-MZ1-VHL ternary complex.[2]
-
Ubiquitination: Within the ternary complex, the E3 ligase catalyzes the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of BRD4.
-
Proteasomal Degradation: The polyubiquitinated BRD4 is then recognized and degraded by the 26S proteasome.[2]
-
Recycling: After the degradation of BRD4, MZ1 is released and can bind to another BRD4 molecule and E3 ligase, initiating a new cycle of degradation.[2]
Quantitative Data Presentation
The efficacy of a PROTAC is typically evaluated by its DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achievable). Below is a summary of the reported degradation efficiency of MZ1 for BRD4 in different cell lines.
| PROTAC | E3 Ligase Recruited | Target Protein | Cell Line | DC50 (nM) | Dmax | Reference |
| MZ1 | VHL | BRD4 (preferential) | HeLa | ~2 | >90% | [3] |
| MZ1 | VHL | BRD4 | H661 | 8 | Complete at 100 nM | [4] |
| MZ1 | VHL | BRD4 | H838 | 23 | Complete at 100 nM | [4] |
| MZ1 | VHL | BRD4 | LS174t | Not specified | Complete at 100-250 nM | [1][5] |
| MZ1 | VHL | BRD4 | Kasumi-1 | Not specified | Almost complete degradation | [6] |
| MZ1 | VHL | BRD4 | MV4-11 | Not specified | Almost complete degradation | [6] |
| MZ1 | VHL | BRD4 | K562 | Not specified | Almost complete degradation | [6] |
Experimental Protocols
Protocol 1: In Vitro BRD4 Ubiquitination Assay
This protocol is designed to biochemically confirm the MZ1-dependent ubiquitination of BRD4.
Materials:
-
Recombinant human E1 ubiquitin-activating enzyme
-
Recombinant human E2 ubiquitin-conjugating enzyme (e.g., UBE2D2)
-
Recombinant human ubiquitin
-
Recombinant human VHL-ElonginB-ElonginC (VBC) complex
-
Recombinant human BRD4 (full-length or bromodomain)
-
MZ1
-
ATP
-
Ubiquitination reaction buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT)
-
SDS-PAGE gels
-
Anti-BRD4 antibody for Western blotting
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the following components in the ubiquitination reaction buffer: E1 enzyme (e.g., 100 nM), E2 enzyme (e.g., 500 nM), Ubiquitin (e.g., 10 µM), VBC complex (e.g., 200 nM), and BRD4 (e.g., 200 nM).
-
Add MZ1 at the desired concentrations (e.g., 1 µM) or DMSO as a vehicle control.
-
Initiate Reaction: Add ATP to a final concentration of 2 mM to start the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).
-
Stop Reaction: Stop the reaction by adding 2x Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Analysis: Analyze the reaction products by SDS-PAGE and Western blotting using an anti-BRD4 antibody. The appearance of higher molecular weight bands corresponding to polyubiquitinated BRD4 in the presence of MZ1 indicates successful ubiquitination.
Protocol 2: Western Blot for BRD4 Degradation in Cultured Cells
This protocol details the steps to assess the degradation of endogenous BRD4 in cells treated with MZ1.
Materials:
-
Cell line of interest (e.g., HeLa, Kasumi-1)
-
Cell culture medium and supplements
-
MZ1
-
DMSO
-
Proteasome inhibitor (e.g., MG132, optional)
-
Phosphate Buffered Saline (PBS)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against BRD4
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
Prepare a stock solution of MZ1 (e.g., 10 mM in DMSO).
-
Treat cells with varying concentrations of MZ1 (e.g., 0, 10, 100, 1000 nM) for the desired time (e.g., 2, 4, 8, 16, 24 hours). Include a DMSO-only vehicle control.
-
(Optional) To confirm proteasome-dependent degradation, pre-treat cells with a proteasome inhibitor like MG132 (e.g., 10 µM) for 1-2 hours before adding MZ1.[6]
-
-
Protein Extraction:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at high speed at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against BRD4 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.[2]
-
Visualizations
Caption: Mechanism of MZ1-mediated BRD4 degradation.
Caption: General experimental workflow for PROTAC characterization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. promega.com [promega.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: C6-Bis-phosphoramidic acid diethyl ester as a Linker in Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
C6-Bis-phosphoramidic acid diethyl ester is a bifunctional linker that holds significant potential in drug design, particularly in the development of prodrugs and targeted drug delivery systems. Its structure, featuring a hexyl carbon chain (C6) for spacing and two phosphoramidate (B1195095) groups, allows for the conjugation of two molecules, such as a drug and a targeting moiety. The phosphoramidate bond itself can be designed to be stable under physiological conditions but cleavable by specific enzymes, like phosphoramidases and phosphatases, which can be overexpressed in tumor tissues, or under specific pH conditions. This selective cleavage mechanism enables the controlled release of the active drug at the desired site of action, minimizing off-target toxicity and enhancing the therapeutic index.
The diethyl ester groups can be hydrolyzed by esterases to reveal negatively charged phosphate (B84403) groups, which can influence the solubility and pharmacokinetic profile of the drug conjugate. The C6 alkyl chain provides spatial separation between the conjugated molecules, which can be crucial for maintaining the biological activity of both the drug and a potential targeting ligand.
Physicochemical Properties and Stability
The stability of the phosphoramidate bond is a critical factor in its application as a linker. Generally, phosphoramidate linkages are more stable to chemical hydrolysis than phosphate esters but are susceptible to enzymatic cleavage. The stability can be modulated by the nature of the substituents on the nitrogen and phosphorus atoms.
Table 1: pH-Dependent Stability of a Model Phosphoramidate Linker
| pH | Temperature (°C) | Half-life (t½) in hours | Hydrolysis (%) after 24h |
| 4.0 | 37 | 48 | 37.5 |
| 7.4 | 37 | >200 | <10 |
| 9.0 | 37 | 120 | 18.2 |
Data presented is representative for a generic phosphoramidate linker and may vary for this compound.
Applications in Drug Design
-
Prodrugs: The linker can be used to mask a functional group of a drug, rendering it inactive until it reaches the target site where enzymatic cleavage releases the active form. This is particularly useful for improving the drug's solubility, stability, or pharmacokinetic profile.
-
Targeted Drug Delivery: One end of the linker can be attached to a drug and the other to a targeting ligand (e.g., an antibody, peptide, or small molecule) that directs the conjugate to a specific cell type or tissue.
-
Dual-Drug Conjugates: The bifunctional nature of the linker allows for the conjugation of two different drug molecules, which could be beneficial for combination therapies.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of the title linker from 1,6-hexanediamine (B7767898) and diethyl phosphochloridate.
Materials:
-
1,6-hexanediamine
-
Diethyl phosphochloridate
-
Triethylamine (B128534) (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for column chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
Dissolve 1,6-hexanediamine (1 equivalent) and triethylamine (2.2 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethyl phosphochloridate (2.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain this compound.
Characterization:
-
¹H NMR and ¹³C NMR: To confirm the structure of the synthesized linker.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Purity Analysis (HPLC): To assess the purity of the final compound.
Protocol 2: Conjugation of a Model Drug to the Linker
This protocol outlines the conjugation of a model drug containing a primary amine group to the this compound. This example assumes a two-step process where the linker is first mono-functionalized and then conjugated to the drug.
Materials:
-
This compound
-
Model drug with a primary amine (e.g., a therapeutic agent with an available -NH2 group)
-
Activating agent (e.g., a carbodiimide (B86325) like EDC for a carboxyl group on the other end of a modified linker, or a different strategy depending on the functional groups)
-
Anhydrous solvent (e.g., DMF or DMSO)
-
Purification system (e.g., HPLC)
Procedure:
-
Mono-functionalization of the linker (if necessary): This step depends on the overall strategy. For this example, we assume a direct reaction.
-
Dissolve the this compound (1 equivalent) in the anhydrous solvent.
-
Add the model drug (0.9 equivalents to favor mono-conjugation) to the solution.
-
If required, add a coupling agent or catalyst. The specific conditions will depend on the nature of the reactive groups. For a phosphoramidate, direct reaction with an amine might require activation or specific conditions.
-
Stir the reaction at room temperature for 24-48 hours.
-
Monitor the formation of the conjugate by HPLC or LC-MS.
-
Purify the drug-linker conjugate using preparative HPLC.
Table 2: Representative Conjugation Reaction Efficiency
| Parameter | Value |
| Reaction Scale (Linker) | 100 mg |
| Molar Ratio (Linker:Drug) | 1.1 : 1 |
| Reaction Time (hours) | 24 |
| Conversion Rate (%) | 75 |
| Isolated Yield (%) | 60 |
Protocol 3: In Vitro Cleavage Assay
This protocol is designed to evaluate the release of the drug from the conjugate in the presence of a specific enzyme.
Materials:
-
Drug-linker conjugate
-
Enzyme solution (e.g., a specific phosphatase or phosphoramidase) in an appropriate buffer
-
Control buffer (without the enzyme)
-
Incubator at 37 °C
-
HPLC system for analysis
Procedure:
-
Prepare a stock solution of the drug-linker conjugate in a suitable solvent (e.g., DMSO).
-
Prepare reaction mixtures by adding the conjugate stock solution to the enzyme solution and the control buffer to achieve the desired final concentration.
-
Incubate the mixtures at 37 °C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each mixture.
-
Quench the enzymatic reaction (e.g., by adding a strong acid or organic solvent).
-
Analyze the samples by HPLC to quantify the amount of remaining conjugate and the released drug.
-
Calculate the percentage of drug release over time.
Visualizations
Caption: Prodrug activation via enzymatic cleavage of the linker.
Application Notes and Protocols for the Analysis of Phosphoramidate Compounds using 31P NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphoramidate (B1195095) compounds are a critical class of molecules, particularly in drug development, where they are often employed as prodrugs to enhance the intracellular delivery of nucleotide analogues. Their unique phosphorus-nitrogen bond makes ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy an invaluable tool for their characterization. The ¹⁰⁰% natural abundance and spin-½ nucleus of the phosphorus-31 isotope provide high sensitivity and straightforward spectral interpretation, making it an ideal technique for identity confirmation, purity assessment, and quantitative analysis of these compounds.[1][2] This document provides detailed application notes and protocols for the analysis of phosphoramidate compounds using ³¹P NMR spectroscopy.
Core Principles of ³¹P NMR for Phosphoramidate Analysis
³¹P NMR spectroscopy offers several distinct advantages for the analysis of phosphoramidate compounds:
-
High Sensitivity and Natural Abundance: The ³¹P nucleus has a natural abundance of 100% and a high gyromagnetic ratio, resulting in excellent NMR sensitivity.[1]
-
Wide Chemical Shift Range: The broad chemical shift range of ³¹P NMR allows for clear separation and identification of different phosphorus environments, minimizing signal overlap that can be a challenge in ¹H NMR.[1]
-
Simplified Spectra: Proton decoupling is commonly employed to simplify spectra by removing ¹H-³¹P coupling, resulting in sharp, singlet peaks for each unique phosphorus environment.[3]
-
Direct Quantification: ³¹P NMR allows for the direct detection and quantification of phosphorus-containing compounds, making it a powerful tool for purity assessment and concentration determination.[1]
Phosphoramidite compounds, which are precursors in oligonucleotide synthesis, typically contain a phosphorus (III) center and resonate in a characteristic downfield region of the ³¹P NMR spectrum. Conversely, their hydrolysis or oxidation byproducts, which contain a phosphorus (V) center, appear in a distinct upfield region. This clear spectral separation is fundamental to the utility of ³¹P NMR for purity analysis.
Data Presentation: Quantitative Analysis and Chemical Shifts
Quantitative data derived from ³¹P NMR analysis can be effectively summarized in tables for straightforward comparison and interpretation.
Table 1: Representative ³¹P NMR Chemical Shifts of Nucleoside Phosphoramidites and Common Impurities
| Compound Type | Functional Group | Typical Chemical Shift (δ) Range (ppm) | Notes |
| Nucleoside Phosphoramidite (P(III)) | 3'-O-(P(N(iPr)₂)(O(CH₂)₂CN)) | 140 - 155 | The desired product, often appearing as two diastereomeric signals.[4] |
| H-phosphonate (P(V)) | 3'-O-(P(H)=O) | 5 - 15 | A common hydrolysis byproduct. |
| Phosphate (B84403) Tri-ester (P(V)) | 3'-O-(P(OR)₂=O) | -5 - 5 | An oxidation byproduct. |
| Phosphodiester (P(V)) | 3'-O-(P(OR)(OH)=O) | -2 - 2 | A hydrolysis byproduct of the oxidized species. |
Table 2: Example of Quantitative Purity Analysis of a Phosphoramidate Sample
| Signal Assignment | Chemical Shift (δ) (ppm) | Integral Value | Moles (Normalized) | Mole % |
| Phosphoramidite Diastereomer 1 | 148.2 | 1.00 | 1.00 | 48.5 |
| Phosphoramidite Diastereomer 2 | 147.9 | 0.98 | 0.98 | 47.6 |
| H-phosphonate Impurity | 9.5 | 0.08 | 0.08 | 3.9 |
| Total | 2.06 | 2.06 | 100.0 |
Experimental Protocols
Protocol 1: Qualitative Analysis and Purity Assessment of a Phosphoramidate Compound
This protocol outlines the steps for obtaining a standard proton-decoupled ³¹P NMR spectrum for identity confirmation and purity evaluation.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the phosphoramidate compound.
-
Dissolve the sample in 0.6-0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃, CD₃CN, or DMSO-d₆) in a clean, dry NMR tube. Ensure the chosen solvent fully dissolves the sample.
-
Gently vortex the sample to ensure homogeneity.
2. NMR Instrument Parameters:
-
Spectrometer: A 300 MHz or higher field NMR spectrometer equipped with a broadband probe.
-
Nucleus: ³¹P
-
Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments).
-
Temperature: 298 K
-
Spectral Width: A range sufficient to cover both the P(III) and P(V) regions (e.g., from 180 ppm to -30 ppm).
-
Transmitter Frequency Offset (O1P): Centered in the expected spectral region (e.g., ~75 ppm).
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds. For routine qualitative analysis, a shorter delay is acceptable.
-
Number of Scans (NS): 64-256 scans, depending on the sample concentration.
-
Decoupling: Power-gated proton decoupling during acquisition.
3. Data Processing:
-
Apply an exponential window function with a line broadening of 1-2 Hz.
-
Perform a Fourier transform.
-
Phase correct the spectrum manually.
-
Baseline correct the spectrum.
-
Reference the spectrum to an external standard of 85% H₃PO₄ at 0 ppm.
-
Integrate all observed phosphorus signals. The relative integrals can be used to estimate the purity of the phosphoramidite.
Protocol 2: Quantitative ³¹P NMR (qNMR) for Accurate Purity Determination
This protocol provides a method for the precise determination of phosphoramidate purity using an internal standard.
1. Sample and Standard Preparation:
-
Select a suitable internal standard that has a known purity, is stable, and has a ³¹P signal that does not overlap with the analyte signals (e.g., triphenyl phosphate (TPP) or phosphonoacetic acid (PAA)).[5]
-
Accurately weigh approximately 10-15 mg of the phosphoramidate analyte into a clean vial.
-
Accurately weigh a similar molar equivalent of the internal standard into the same vial.
-
Dissolve both components in 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube. Ensure complete dissolution.
-
Gently vortex the sample to ensure a homogenous solution.
2. NMR Instrument Parameters for Quantitative Analysis:
-
Follow the instrument setup as in Protocol 1, with the following critical modifications for accurate quantification:
-
Pulse Angle: Use a 90° pulse to ensure uniform excitation.
-
Relaxation Delay (D1): Set a longer relaxation delay to allow for full relaxation of all phosphorus nuclei. A delay of at least 5 times the longest T₁ of any signal of interest is recommended. If T₁ values are unknown, a D1 of 30-60 seconds is a conservative starting point.
-
Decoupling: Use inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE), which can lead to inaccurate integration.[3]
-
Number of Scans (NS): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 100:1) for all signals to be integrated.
3. Data Processing and Calculation:
-
Process the spectrum as described in Protocol 1.
-
Carefully integrate the signals corresponding to the analyte and the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std (%)
Where:
-
I = Integral value
-
N = Number of phosphorus atoms per molecule (usually 1 for both)
-
MW = Molecular weight
-
m = mass
-
Purity_std = Purity of the internal standard
-
Visualizations
Experimental Workflow for Phosphoramidate Analysis
Caption: Workflow for ³¹P NMR analysis of phosphoramidates.
Intracellular Activation Pathway of a Phosphoramidate Prodrug
Caption: Intracellular activation of a phosphoramidate prodrug.[6]
Conclusion
³¹P NMR spectroscopy is a robust and efficient analytical technique for the comprehensive characterization of phosphoramidate compounds. Its high sensitivity, wide chemical shift dispersion, and quantitative capabilities make it an indispensable tool in both academic research and the pharmaceutical industry. The protocols and data presented herein provide a framework for the successful application of ³¹P NMR in the analysis of this important class of molecules, from initial identification to rigorous quantitative purity assessment. By following these guidelines, researchers can ensure the quality and integrity of their phosphoramidate compounds, facilitating the advancement of their research and development endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. nmr.oxinst.com [nmr.oxinst.com]
- 3. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 4. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
- 5. [Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phosphoramidate Prodrugs Continue to Deliver, The Journey of Remdesivir (GS-5734) from RSV to SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Phosphoramidate Linkers in Antibody-Drug Conjugate (ADC) Synthesis
Introduction
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic agent. The linker connecting the antibody and the payload is a critical component, dictating the stability, efficacy, and safety of the ADC. While C6-Bis-phosphoramidic acid diethyl ester is primarily documented as a PROTAC (PROteolysis TArgeting Chimera) linker, its bifunctional nature suggests potential applicability in ADC synthesis. This document provides detailed application notes and protocols for the use of analogous pH-sensitive phosphoramidate (B1195095) linkers in the synthesis of ADCs, which can serve as a guide for exploring the utility of novel linkers like this compound.
Phosphoramidate-based linkers are of particular interest due to their tunable, pH-sensitive cleavage mechanism.[1][2][3] This allows for stable circulation of the ADC in the bloodstream (at physiological pH ~7.4) and triggers the release of the cytotoxic payload in the acidic environment of endosomes and lysosomes (pH 4.5-6.0) within cancer cells.[4][5] The cleavage is often facilitated by an intramolecular general acid-type mechanism involving a proximal carboxylic acid, which promotes the hydrolysis of the phosphoramidate P-N bond.[2][3][4][5]
Data Presentation: Representative Performance of Phosphoramidate Linkers
The following table summarizes typical quantitative data for ADCs synthesized using pH-sensitive phosphoramidate linkers. This data is representative and serves as a benchmark for the evaluation of new linker constructs.
| Parameter | Value | Method of Analysis | Reference |
| Drug-to-Antibody Ratio (DAR) | 3.5 - 4.0 | Hydrophobic Interaction Chromatography (HIC) | [6] |
| Conjugation Efficiency | > 90% | HIC-HPLC | [6] |
| In Vitro Plasma Stability (pH 7.4, 37°C) | > 90% payload retention after 7 days | LC-MS | [1] |
| Payload Release Half-life (t1/2) at pH 4.5 | ~ 30 minutes | 31P NMR, HPLC | [4] |
| Monomer Content | > 95% | Size Exclusion Chromatography (SEC) | [6] |
| In Vivo Antitumor Activity | Increased median survival in xenograft models | Animal studies | [1] |
Experimental Protocols
The following protocols are generalized for the synthesis of an ADC using a bifunctional phosphoramidate linker. These protocols would need to be optimized for the specific antibody, payload, and linker used.
Protocol 1: Synthesis of Linker-Payload Conjugate
This protocol describes the attachment of the cytotoxic payload to the phosphoramidate linker.
-
Materials:
-
Bifunctional phosphoramidate linker (e.g., with an NHS ester and a phosphoramidate moiety)
-
Cytotoxic payload with a primary or secondary amine (e.g., Monomethyl Auristatin E - MMAE)
-
Anhydrous Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
High-Performance Liquid Chromatography (HPLC) for purification
-
-
Procedure:
-
Dissolve the bifunctional phosphoramidate linker (1.2 equivalents) in anhydrous DMF.
-
Add the cytotoxic payload (1 equivalent) to the solution.
-
Add DIPEA (3 equivalents) to the reaction mixture to act as a base.
-
Stir the reaction at room temperature for 2-4 hours, monitoring the progress by LC-MS.
-
Upon completion, purify the linker-payload conjugate by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the linker-payload conjugate as a solid.
-
Characterize the product by mass spectrometry and NMR.
-
Protocol 2: Antibody Reduction and Conjugation
This protocol details the partial reduction of the antibody's interchain disulfide bonds and subsequent conjugation with the linker-payload.
-
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM)
-
Linker-payload conjugate from Protocol 1
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., size exclusion chromatography or tangential flow filtration)
-
-
Procedure:
-
Prepare the antibody solution at a concentration of 5-10 mg/mL in PBS.
-
Add a calculated amount of TCEP solution to the antibody solution to achieve a molar excess (e.g., 2.5 equivalents) for partial reduction of disulfide bonds.
-
Incubate the mixture at 37°C for 1-2 hours.
-
Dissolve the linker-payload conjugate in DMSO to create a stock solution.
-
Add the linker-payload stock solution to the reduced antibody solution at a molar excess (e.g., 5 equivalents per antibody).
-
Incubate the reaction at room temperature for 1-2 hours.
-
Quench the reaction by adding an excess of N-acetylcysteine.
-
Purify the resulting ADC from unconjugated linker-payload and other small molecules using size exclusion chromatography or tangential flow filtration, exchanging the buffer to a formulation buffer (e.g., PBS).
-
Protocol 3: Characterization of the Antibody-Drug Conjugate
This protocol outlines the key analytical methods to characterize the purified ADC.
-
Determination of Drug-to-Antibody Ratio (DAR):
-
Use Hydrophobic Interaction Chromatography (HIC) to separate ADC species with different numbers of conjugated drugs. The average DAR can be calculated from the peak areas.
-
Alternatively, UV-Vis spectroscopy can be used by measuring the absorbance at 280 nm (for the antibody) and at the characteristic wavelength of the payload.
-
-
Analysis of Aggregation:
-
Use Size Exclusion Chromatography (SEC) to determine the percentage of high molecular weight species (aggregates) and fragments.
-
-
Confirmation of Conjugation:
-
Use mass spectrometry (e.g., LC-MS) under denaturing conditions to confirm the mass of the light and heavy chains of the antibody, showing the mass increase corresponding to the attached linker-payload.
-
-
In Vitro Stability Assessment:
-
Incubate the ADC in plasma at 37°C and take samples at various time points.
-
Analyze the samples by LC-MS to quantify the amount of payload that has been prematurely released.
-
-
In Vitro Cytotoxicity Assay:
-
Perform a cell-based assay using a cancer cell line that expresses the target antigen.
-
Treat the cells with varying concentrations of the ADC and a control antibody.
-
Determine the IC50 value to assess the potency of the ADC.
-
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of an ADC using a phosphoramidate linker.
Caption: Proposed mechanism of pH-sensitive drug release from a phosphoramidate-linked ADC.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ethynylphosphonamidates for the Rapid and Cysteine‐Selective Generation of Efficacious Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Portal [rex.libraries.wsu.edu]
- 4. Novel "click"-ready pH-triggered phosphoramidate linker for controlled-release of cytotoxic payloads [morressier.com]
- 5. A click-ready pH-triggered phosphoramidate-based linker for controlled release of monomethyl auristatin E - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes: Click Chemistry Applications of Azido-C6-Bis-phosphoramidic acid diethyl ester Derivatives
Introduction
Click chemistry has become an indispensable tool in chemical biology, drug discovery, and materials science due to its reliability, specificity, and biocompatibility. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a premier example of a click reaction, enabling the efficient and specific ligation of two molecules functionalized with an azide (B81097) and a terminal alkyne, respectively. This application note describes the use of a novel bifunctional linker, Azido-C6-Bis-phosphoramidic acid diethyl ester, in click chemistry applications, particularly for the bioconjugation of oligonucleotides.
Principle of the Method
The Azido-C6-Bis-phosphoramidic acid diethyl ester is a derivative of C6-Bis-phosphoramidic acid diethyl ester that has been functionalized with a terminal azide group. This allows it to readily participate in CuAAC reactions with molecules containing a terminal alkyne. The phosphoramidate (B1195095) backbone offers potential for improved solubility and unique structural properties to the resulting conjugate. The core application involves the labeling of alkyne-modified oligonucleotides with this azido-linker, which can then be further functionalized or conjugated to other molecules of interest for various applications in diagnostics and therapeutics.
Applications
The use of Azido-C6-Bis-phosphoramidic acid diethyl ester in click chemistry opens up a range of possibilities for researchers and drug development professionals:
-
Oligonucleotide Labeling: This derivative can be efficiently clicked onto alkyne-modified oligonucleotides for the attachment of fluorescent dyes, quenchers, or other reporter molecules for use in diagnostic assays such as qPCR and FISH.
-
Drug Delivery: By conjugating therapeutic agents to oligonucleotides via this linker, targeted drug delivery systems can be developed. The phosphoramidate moiety may influence the pharmacokinetic properties of the conjugate.
-
PROTAC Development: As a bifunctional linker, derivatives of this compound can be utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), connecting a target-binding molecule with an E3 ligase-recruiting moiety.
-
Bioconjugation: This linker can be used to conjugate oligonucleotides to other biomolecules such as peptides or proteins to create novel bioconjugates with combined functionalities.
Experimental Workflow for Oligonucleotide Labeling
The general workflow for labeling an alkyne-modified oligonucleotide with Azido-C6-Bis-phosphoramidic acid diethyl ester is depicted below. The process involves the preparation of the reaction components, the click reaction itself, and subsequent purification of the labeled oligonucleotide.
Protocols
Protocol 1: Labeling of Alkyne-Modified Oligonucleotide with Azido-C6-Bis-phosphoramidic acid diethyl ester
This protocol describes a general procedure for the copper(I)-catalyzed click chemistry reaction to conjugate Azido-C6-Bis-phosphoramidic acid diethyl ester to an alkyne-modified oligonucleotide.
Materials:
-
Alkyne-modified oligonucleotide
-
Azido-C6-Bis-phosphoramidic acid diethyl ester
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Triethylammonium acetate (B1210297) (TEAA) buffer, 2M, pH 7.0
-
DMSO
-
Nuclease-free water
-
3 M Sodium Acetate
-
Cold absolute ethanol
-
80% ethanol
Procedure:
-
Preparation of Stock Solutions:
-
Alkyne-modified Oligonucleotide: Dissolve the oligonucleotide in nuclease-free water to a final concentration of 100 µM.
-
Azido-C6-Bis-phosphoramidic acid diethyl ester: Prepare a 10 mM stock solution in DMSO.
-
Copper(II) Sulfate: Prepare a 100 mM stock solution in nuclease-free water.
-
Sodium Ascorbate: Prepare a 500 mM stock solution in nuclease-free water. This solution should be made fresh.
-
-
Click Reaction Setup:
-
In a 1.5 mL microcentrifuge tube, add the following reagents in the order listed. Vortex briefly after each addition.
-
Nuclease-free water: to a final volume of 200 µL
-
Alkyne-modified oligonucleotide (100 µM): 2 µL (Final concentration: 1 µM)
-
2M TEAA buffer, pH 7.0: 20 µL (Final concentration: 200 mM)
-
Azido-C6-Bis-phosphoramidic acid diethyl ester (10 mM): 5 µL (Final concentration: 250 µM)
-
Sodium Ascorbate (500 mM): 4 µL (Final concentration: 10 mM)
-
Copper(II) Sulfate (100 mM): 2 µL (Final concentration: 1 mM)
-
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-2 hours. For sensitive oligonucleotides, the reaction can be performed at 4°C overnight.
-
-
Purification by Ethanol Precipitation:
-
Add 20 µL of 3 M Sodium Acetate to the reaction mixture.
-
Add 600 µL of cold absolute ethanol.
-
Vortex thoroughly and incubate at -20°C for at least 1 hour.
-
Centrifuge at 14,000 x g for 30 minutes at 4°C.
-
Carefully decant the supernatant.
-
Wash the pellet with 500 µL of cold 80% ethanol.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Decant the supernatant and air dry the pellet for 10-15 minutes.
-
Resuspend the purified labeled oligonucleotide in an appropriate buffer (e.g., TE buffer).
-
-
Analysis:
-
Confirm the successful conjugation by mass spectrometry (e.g., MALDI-TOF or ESI-MS) or by gel electrophoresis, where a shift in mobility should be observed.
-
Quantitative Data Summary
| Reagent | Stock Concentration | Volume per Reaction | Final Concentration |
| Alkyne-modified Oligonucleotide | 100 µM | 2 µL | 1 µM |
| Azido-C6-Bis-phosphoramidic acid diethyl ester | 10 mM | 5 µL | 250 µM |
| Copper(II) Sulfate | 100 mM | 2 µL | 1 mM |
| Sodium Ascorbate | 500 mM | 4 µL | 10 mM |
| 2M TEAA buffer, pH 7.0 | 2 M | 20 µL | 200 mM |
| Nuclease-free water | - | 167 µL | - |
| Total Volume | - | 200 µL | - |
Logical Relationship of Click Chemistry Components
The following diagram illustrates the interaction of the key components in the copper(I)-catalyzed azide-alkyne cycloaddition reaction.
Application Notes: C6-Bis-phosphoramidic acid diethyl ester as a Tool for Studying E3 Ubiquitin Ligases
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to harness the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[2]
The linker component of a PROTAC is not merely a passive tether but plays a critical role in determining the efficacy of the molecule. Its length, composition, and attachment points can significantly influence the formation and stability of the ternary complex, as well as the overall physicochemical properties of the PROTAC.[3] C6-Bis-phosphoramidic acid diethyl ester is an alkyl chain-based PROTAC linker that can be utilized in the synthesis of PROTACs.[2] By incorporating this linker into PROTACs, researchers can systematically study the function and substrate scope of various E3 ubiquitin ligases.
Application in Studying E3 Ubiquitin Ligases
PROTACs serve as powerful tools for investigating the biology of E3 ubiquitin ligases in several ways:
-
Elucidating E3 Ligase-Substrate Interactions: By designing PROTACs with a known E3 ligase ligand and a ligand for a specific POI, researchers can induce the degradation of that POI via the chosen E3 ligase. This allows for the validation of known or predicted E3 ligase-substrate pairs and the discovery of novel substrates for a given E3 ligase.[4]
-
Mapping E3 Ligase Substrate Scope: A library of PROTACs with a fixed E3 ligase ligand and a diverse set of POI ligands can be used to probe the substrate scope of that E3 ligase. This approach can identify which proteins a particular E3 ligase is capable of ubiquitinating and degrading.
-
Comparing the Efficacy of Different E3 Ligases: By creating a set of PROTACs with the same POI ligand but different E3 ligase ligands, the efficiency of different E3 ligases in degrading a specific target can be compared. This is crucial for selecting the most appropriate E3 ligase for a therapeutic PROTAC.[5]
-
Investigating the Impact of Linker Chemistry: this compound, as a flexible alkyl linker, can be compared with other linker types (e.g., PEG-based, rigid linkers) to understand how linker composition affects ternary complex formation and degradation efficiency for a specific E3 ligase-POI pair.[6]
Illustrative Quantitative Data
The following tables provide examples of quantitative data that could be generated when using a PROTAC synthesized with this compound to study E3 ubiquitin ligases.
Table 1: Degradation Efficiency of a Hypothetical PROTAC (PROTAC-X) in Different Cell Lines
| Cell Line | Target Protein | E3 Ligase Recruited | DC50 (nM) | Dmax (%) |
| Cell Line A | Protein A | CRBN | 50 | 95 |
| Cell Line B | Protein A | VHL | 75 | 90 |
| Cell Line C | Protein B | CRBN | 120 | 85 |
| Cell Line D | Protein B | VHL | >1000 | <10 |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.[7]
Table 2: Comparison of PROTACs with Different E3 Ligase Ligands
| PROTAC | Target Protein | E3 Ligase Ligand | Linker | DC50 (nM) | Dmax (%) |
| PROTAC-1 | BRD4 | Pomalidomide (CRBN) | C6-Alkyl | 25 | 98 |
| PROTAC-2 | BRD4 | VH032 (VHL) | C6-Alkyl | 40 | 92 |
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound
This protocol provides a general outline for the synthesis of a PROTAC. The specific reaction conditions will need to be optimized based on the chosen POI ligand and E3 ligase ligand.
Materials:
-
This compound
-
POI ligand with a suitable functional group for conjugation (e.g., amine, alcohol, or carboxylic acid)
-
E3 ligase ligand with a suitable functional group for conjugation
-
Appropriate solvents (e.g., DMF, DMSO)
-
Coupling reagents (e.g., HATU, HOBt)
-
Bases (e.g., DIPEA)
-
Purification supplies (e.g., HPLC)
Procedure:
-
Functionalization of the Linker: If necessary, modify the terminal groups of this compound to be compatible with the chosen conjugation chemistry.
-
First Conjugation: React the functionalized linker with either the POI ligand or the E3 ligase ligand in the presence of a suitable coupling reagent and base.
-
Purification: Purify the resulting intermediate using column chromatography or HPLC.
-
Second Conjugation: React the purified intermediate with the remaining ligand (either the POI or E3 ligase ligand).
-
Final Purification: Purify the final PROTAC molecule using HPLC and characterize its identity and purity by LC-MS and NMR.
Protocol 2: Western Blot for PROTAC-Induced Protein Degradation
This protocol is used to quantify the degradation of the target protein after treatment with the PROTAC.[2]
Materials:
-
Cultured cells expressing the target protein
-
PROTAC stock solution (in DMSO)
-
Cell culture medium
-
PBS (phosphate-buffered saline)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC or a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot a dose-response curve to determine the DC50 and Dmax values.[7]
Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to confirm the formation of the ternary complex between the POI, the PROTAC, and the E3 ligase.[8][9]
Materials:
-
Cells treated with the PROTAC or vehicle control
-
Co-IP lysis buffer
-
Antibody against the E3 ligase or a tagged version of the POI/E3 ligase
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blot reagents (as in Protocol 2)
Procedure:
-
Cell Lysis: Lyse the treated cells with a non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysates with protein A/G beads.
-
Incubate the pre-cleared lysates with the antibody against the E3 ligase overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
-
Washing: Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by Western blot using antibodies against the POI and the E3 ligase to confirm their co-precipitation.
Protocol 4: In Vitro Ubiquitination Assay
This assay directly measures the ubiquitination of the target protein induced by the PROTAC.[10]
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme
-
Recombinant E3 ligase complex
-
Recombinant target protein
-
Ubiquitin
-
ATP
-
PROTAC
-
Reaction buffer
-
Western blot reagents
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the E1, E2, E3 ligase, target protein, ubiquitin, and ATP in the reaction buffer.
-
PROTAC Addition: Add the PROTAC or vehicle control to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
-
Termination: Stop the reaction by adding Laemmli sample buffer and boiling.
-
Western Blot Analysis: Analyze the reaction products by Western blot using an antibody against the target protein to detect the appearance of higher molecular weight polyubiquitinated species.
Protocol 5: Cell Viability Assay
This assay assesses the cytotoxic effects of the PROTAC on the cells.[11]
Materials:
-
Cultured cells
-
PROTAC
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or CCK-8)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).
-
Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Visualizations
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: Workflow for Western Blot analysis of protein degradation.
Caption: Logical workflow for PROTAC design and evaluation.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. Application of PROTACs in Target Identification and Target Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. precisepeg.com [precisepeg.com]
- 7. benchchem.com [benchchem.com]
- 8. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lifesensors.com [lifesensors.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the yield and purity of C6-Bis-phosphoramidic acid diethyl ester synthesis.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield and purity of C6-Bis-phosphoramidic acid diethyl ester.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: A prevalent method involves the reaction of 1,6-hexanediamine (B7767898) with two equivalents of diethyl phosphorochloridate in the presence of a non-nucleophilic base, such as triethylamine (B128534), in an anhydrous aprotic solvent.
Q2: Why is it crucial to use anhydrous conditions during the synthesis?
A2: Diethyl phosphorochloridate is highly sensitive to moisture. Any water present in the reaction mixture will hydrolyze the reagent to diethyl phosphite, which can lead to the formation of by-products and significantly reduce the yield of the desired product.
Q3: What are the primary impurities I might encounter in my final product?
A3: Common impurities include the mono-phosphorylated intermediate (where only one amino group of the 1,6-hexanediamine has reacted), triethylamine hydrochloride salt, and unreacted starting materials. Side products from the hydrolysis of the phosphorylating agent may also be present.
Q4: How can I effectively purify the this compound?
A4: Purification is typically achieved through column chromatography on silica (B1680970) gel. A gradient elution with a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a polar solvent (such as ethyl acetate) is often effective. It is also possible to remove the triethylamine hydrochloride salt by washing the organic layer with dilute acid, followed by a brine wash.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Moisture Contamination: Reagents or glassware were not properly dried. 2. Inactive Diethyl Phosphorochloridate: The reagent may have degraded due to improper storage. 3. Insufficient Base: Inadequate amount of triethylamine to neutralize the HCl generated. 4. Low Reaction Temperature: The reaction may be too slow at the temperature used. | 1. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and fresh reagents. 2. Use a fresh bottle of diethyl phosphorochloridate or purify the existing stock by distillation. 3. Use at least 2.2 equivalents of triethylamine. 4. Allow the reaction to warm to room temperature and stir for a longer duration. Gentle heating (40-50 °C) can be considered, but monitor for side reactions. |
| Formation of a White Precipitate | Triethylamine Hydrochloride: This is a normal by-product of the reaction. | The precipitate can be removed by filtration at the end of the reaction. If it makes stirring difficult, more solvent can be added. |
| Presence of Mono-phosphorylated Product | 1. Incorrect Stoichiometry: Insufficient diethyl phosphorochloridate was used. 2. Short Reaction Time: The reaction was not allowed to proceed to completion. | 1. Ensure at least 2.0 equivalents of diethyl phosphorochloridate are used. A slight excess (2.1-2.2 equivalents) may improve the yield of the bis-phosphorylated product. 2. Increase the reaction time and monitor the reaction progress by TLC or LC-MS. |
| Product is an Oily or Gummy Substance | Residual Solvent or Impurities: The product may not be fully purified. | 1. Ensure complete removal of the solvent under reduced pressure. 2. Re-purify the product using column chromatography with a carefully selected solvent system. 3. Trituration with a non-polar solvent like hexane or pentane (B18724) can sometimes induce crystallization or solidification. |
| Difficult Purification by Column Chromatography | Product Streaking on the Column: The product may be interacting strongly with the silica gel. | 1. Deactivate the silica gel by adding a small percentage of triethylamine (e.g., 1-2%) to the eluent.[1] 2. Consider using a different stationary phase, such as alumina. |
Data Summary Table
The following table summarizes typical quantitative data for the synthesis of this compound. Please note that these are representative values and may need to be optimized for your specific experimental setup.
| Parameter | Value | Notes |
| Reactant Ratio (Diamine:Phosphorochloridate:Base) | 1 : 2.1 : 2.2 | A slight excess of the phosphorylating agent and base is recommended. |
| Solvent | Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) | Ensure the solvent is freshly distilled or from a sealed bottle. |
| Reaction Temperature | 0 °C to Room Temperature | The initial addition is carried out at a low temperature to control the exothermic reaction. |
| Reaction Time | 12 - 24 hours | Monitor by TLC for the disappearance of the starting material. |
| Typical Yield | 60 - 85% | Yields can vary based on the purity of reagents and reaction conditions. |
| Purity (after chromatography) | >95% | Purity can be assessed by NMR spectroscopy and LC-MS. |
Experimental Protocols
Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound from 1,6-hexanediamine and diethyl phosphorochloridate.
Materials:
-
1,6-hexanediamine
-
Diethyl phosphorochloridate
-
Triethylamine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (B1210297) for chromatography
Procedure:
-
To a solution of 1,6-hexanediamine (1.0 eq.) and triethylamine (2.2 eq.) in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen) and cooled to 0 °C, add a solution of diethyl phosphorochloridate (2.1 eq.) in anhydrous DCM dropwise with stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis optimization.
References
Common challenges in the synthesis of phosphoramidates.
Welcome to the technical support center for phosphoramidate (B1195095) synthesis. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in phosphoramidate synthesis?
Low yields in phosphoramidate synthesis can stem from several factors throughout the experimental process. One of the primary culprits is the purity and stability of the starting materials. Phosphoramidites are sensitive to moisture and can degrade if not handled under anhydrous conditions.[] Incomplete coupling reactions, often due to steric hindrance from bulky protecting groups or suboptimal activator strength, can also significantly reduce yield.[][] Furthermore, side reactions, such as the formation of phosphonates or other byproducts, compete with the desired reaction pathway.[3] During workup and purification, product loss is common, especially when using techniques like column chromatography on silica (B1680970) gel, which can cause degradation.[4]
Q2: How can I minimize the formation of side products during the reaction?
Minimizing side product formation requires careful control over reaction conditions.[3] The choice of activator is critical; a balance must be struck between a highly reactive activator that promotes rapid coupling and one that is too aggressive, leading to unwanted side reactions.[][][] Maintaining anhydrous conditions is paramount, as any moisture can lead to the hydrolysis of phosphoramidites and other reactive intermediates.[][] The reaction temperature should be carefully optimized; while higher temperatures can increase the reaction rate, they can also promote the formation of byproducts.[] The order of reagent addition can also influence the reaction outcome. For instance, in some procedures, adding the phosphoramidous dichloride to the solvent and base before adding the alcohol can lead to cleaner reactions and higher yields.[4]
Q3: My phosphoramidite (B1245037) starting material appears to be degrading. What are the best practices for handling and storage?
Phosphoramidites are known for their limited bench stability, particularly their sensitivity to moisture and oxidation.[6][7][8] To ensure their integrity, they should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures, typically -20°C. It is advisable to store them in a desiccator to protect them from ambient moisture. When handling phosphoramidites, always use anhydrous solvents and work under an inert atmosphere.[] It is also good practice to aliquot the phosphoramidite into smaller, single-use portions to avoid repeated warming and cooling of the entire stock, which can introduce moisture.
Q4: What are the key considerations when scaling up a phosphoramidate synthesis reaction?
Scaling up phosphoramidate synthesis presents several challenges.[3] Effective mixing becomes more critical to ensure homogeneity and consistent reaction kinetics. Heat dissipation is another major concern, as exothermic reactions that are manageable on a small scale can become hazardous at a larger scale. Purification is often a significant bottleneck; traditional methods like column chromatography are often not practical or cost-effective for large quantities.[3] Alternative purification techniques such as precipitation, crystallization, or tangential flow filtration may need to be developed.[9] The economic viability of the process also becomes a major factor, necessitating the use of cost-effective reagents and high-yielding reaction conditions.[3]
Troubleshooting Guides
Issue 1: Low Coupling Efficiency
Symptoms:
-
Low yield of the desired phosphoramidate.
-
Presence of unreacted starting materials in the crude reaction mixture.
-
Formation of truncated sequences in oligonucleotide synthesis.[]
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Suboptimal Activator | The strength of the activator is crucial.[][] If coupling is slow, consider a stronger activator. If side reactions are prevalent, a weaker activator may be necessary. |
| Steric Hindrance | Bulky protecting groups on the nucleoside or the phosphoramidite can impede the reaction.[] Extended reaction times or a more potent activator may be required. |
| Moisture Contamination | Ensure all reagents and solvents are strictly anhydrous.[][] Dry solvents over molecular sieves and handle all reagents under an inert atmosphere. |
| Secondary Structure Formation | In oligonucleotide synthesis, the growing chain can form secondary structures that block the reactive site.[] Consider altering the sequence or using modified phosphoramidites to disrupt these structures. |
Issue 2: Difficult Purification
Symptoms:
-
Co-elution of the product with impurities during column chromatography.
-
Product degradation on silica gel.[4]
-
Low recovery of the final product after purification.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Product Instability on Silica | Deactivate the silica gel with a base, such as triethylamine (B128534), before use.[4] Work quickly to minimize the time the product is in contact with the silica. |
| Similar Polarity of Product and Impurities | Optimize the solvent system for chromatography to achieve better separation. Consider using a different stationary phase, such as alumina. |
| Inefficient Purification Method for Scale | For larger scale reactions, consider alternative purification methods like precipitation or crystallization to avoid chromatography.[9] |
Experimental Protocols
General Protocol for Phosphoramidite Synthesis using a Phosphoramidous Dichloride
This protocol is a generalized procedure based on common practices in the field.[4]
-
Preparation: Under an inert atmosphere (argon or nitrogen), dissolve the alcohol (e.g., a protected nucleoside) and a suitable non-nucleophilic base (e.g., diisopropylethylamine, 4 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) at 0°C.
-
Reaction: To the stirred solution, slowly add N,N-diisopropyl phosphoramidous dichloride (1 equivalent).
-
Monitoring: Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.
-
Workup: Once the reaction is complete, cool the mixture and add petroleum ether to precipitate the amine hydrochloride salt.
-
Filtration: Filter the mixture through a pad of Celite to remove the precipitated salts.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel deactivated with triethylamine. Use a gradient of ethyl acetate (B1210297) in petroleum ether containing a small percentage of triethylamine as the eluent.
Visualizing Workflows and Relationships
Troubleshooting Logic for Low Yield
Caption: Troubleshooting workflow for addressing low yields in phosphoramidate synthesis.
General Phosphoramidate Synthesis Workflow
Caption: A generalized workflow for the synthesis and purification of phosphoramidates.
References
- 3. Challenges and Solutions in the Scalable Synthesis of Trimer Phosphoramidites for Industrial Applications - WUHU HUAREN SCIENCE AND TECHNOLOGY CO., LTD. [huarenscience.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 6. Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology - Amerigo Scientific [amerigoscientific.com]
- 7. researchgate.net [researchgate.net]
- 8. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Stability studies and degradation pathways of C6-Bis-phosphoramidic acid diethyl ester.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with C6-Bis-phosphoramidic acid diethyl ester. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound (CAS No. 1446282-35-4; Formula: C14H34N2O6P2) is an alkyl chain-based linker.[1][2] It is commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to induce the degradation of specific target proteins.[2]
Q2: What are the expected major degradation pathways for this compound?
Q3: What analytical methods are recommended for stability testing?
High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC coupled with UV and mass spectrometry (LC-MS) detection, is a suitable method for monitoring the stability of this compound and identifying its degradation products.[6][7] ³¹P NMR spectroscopy can also be a powerful tool for tracking the hydrolysis of the P-N bond.[3]
Troubleshooting Guides
Issue 1: Rapid Degradation of the Compound in Solution
-
Question: I am observing rapid degradation of my this compound stock solution. What could be the cause and how can I prevent it?
-
Answer: Rapid degradation is likely due to hydrolysis of the phosphoramidate (B1195095) bond. The stability of phosphoramidates is highly pH-dependent.[5][8]
-
Troubleshooting Steps:
-
Check the pH of your solvent: Acidic or basic conditions can catalyze hydrolysis. Ensure your solvent is neutral and buffered if necessary. For example, using a phosphate-buffered saline (PBS) at pH 7.4 is a common practice.
-
Solvent Purity: Use anhydrous solvents for preparing stock solutions to minimize water content, which is a reactant in hydrolysis.
-
Storage Conditions: Store stock solutions at low temperatures (e.g., -20°C or -80°C) to slow down the rate of degradation. Aliquot the stock solution to avoid repeated freeze-thaw cycles.
-
-
Issue 2: Unexpected Peaks in HPLC Analysis After Stress Testing
-
Question: After performing forced degradation studies (acid/base hydrolysis), I see several unexpected peaks in my HPLC chromatogram. How can I identify them?
-
Answer: The unexpected peaks are likely degradation products.
-
Troubleshooting Steps:
-
LC-MS Analysis: The most effective way to identify these peaks is by using Liquid Chromatography-Mass Spectrometry (LC-MS). The mass-to-charge ratio (m/z) of the new peaks will help in elucidating their structures.
-
Predict Degradation Products: Based on the structure of this compound, you can predict the likely degradation products. The primary products would result from the cleavage of one or both P-N bonds, leading to the formation of diethyl phosphoramidic acid and the corresponding diamine. Further hydrolysis of the ester groups is also possible.
-
Control Experiments: Run control samples (e.g., compound in neutral solution, blank solvent) alongside your stressed samples to ensure the new peaks are not artifacts from the matrix or solvent.
-
-
Issue 3: Inconsistent Results in Photostability Studies
-
Question: My photostability results for this compound are not reproducible. What factors should I consider?
-
Answer: Inconsistent photostability results can arise from variations in experimental conditions.
-
Troubleshooting Steps:
-
Standardize Light Source and Exposure: Ensure you are using a calibrated and standardized light source as specified in ICH guideline Q1B.[9][10] The total illumination (in lux hours) and UV energy (in watt hours/square meter) should be consistent across experiments.
-
Control Temperature: Light sources can generate heat, which can lead to thermal degradation. Use a temperature-controlled chamber to maintain a constant temperature during the experiment.[10]
-
Sample Presentation: The way the sample is exposed to light (e.g., solid-state, in solution, concentration, solvent) can significantly impact the results. Keep these parameters consistent.
-
Protect from Secondary Degradation: Analyze the samples immediately after light exposure to prevent further degradation.
-
-
Data Presentation
Table 1: Illustrative Hydrolytic Stability of this compound
| pH | Temperature (°C) | Time (hours) | % Remaining Parent Compound | Major Degradation Product(s) |
| 2.0 | 40 | 24 | 45.2 | Mono-hydrolyzed phosphoramidate |
| 5.0 | 40 | 24 | 85.7 | Mono-hydrolyzed phosphoramidate |
| 7.4 | 40 | 24 | 95.1 | Minimal degradation |
| 9.0 | 40 | 24 | 60.8 | Mono- and Di-hydrolyzed phosphoramidate |
Table 2: Illustrative Forced Degradation Study Summary
| Stress Condition | % Degradation | Number of Degradants |
| 0.1 M HCl, 60°C, 24h | ~55% | 2 |
| 0.1 M NaOH, 60°C, 24h | ~40% | 3 |
| 3% H₂O₂, RT, 24h | ~15% | 1 |
| Heat (80°C), 48h | ~10% | 1 |
| Photostability (ICH Q1B) | ~5% | 1 |
Experimental Protocols
Protocol 1: Forced Hydrolytic Degradation Study
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Stress Conditions:
-
Acidic Hydrolysis: Add an aliquot of the stock solution to 0.1 M HCl to achieve a final concentration of 0.1 mg/mL. Incubate at 60°C.
-
Basic Hydrolysis: Add an aliquot of the stock solution to 0.1 M NaOH to achieve a final concentration of 0.1 mg/mL. Incubate at 60°C.
-
Neutral Hydrolysis: Add an aliquot of the stock solution to purified water to achieve a final concentration of 0.1 mg/mL. Incubate at 60°C.
-
-
Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation for Analysis: Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute all samples to a suitable concentration with the mobile phase.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC-UV/MS method.
Protocol 2: Oxidative Degradation Study
-
Preparation of Sample Solution: Prepare a 0.1 mg/mL solution of this compound in a suitable solvent.
-
Stress Condition: Add 3% hydrogen peroxide to the sample solution. Protect the solution from light and incubate at room temperature.
-
Time Points: Withdraw aliquots at specified intervals (e.g., 0, 2, 8, 24 hours).
-
Analysis: Analyze the samples directly by HPLC-UV/MS.
Visualizations
Caption: Proposed hydrolytic degradation pathway of this compound.
Caption: General experimental workflow for forced degradation studies.
References
- 1. This compound | Ambeed.com [ambeed.com]
- 2. This compound – Biotech Hub Africa [biotechhubafrica.co.za]
- 3. A click-ready pH-triggered phosphoramidate-based linker for controlled release of monomethyl auristatin E - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.psu.edu [pure.psu.edu]
- 5. Tunable pH-Sensitive 2-Carboxybenzyl Phosphoramidate Cleavable Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. Second-Generation Tunable pH-Sensitive Phosphoramidate-Based Linkers for Controlled Release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iagim.org [iagim.org]
- 10. rdlaboratories.com [rdlaboratories.com]
PROTAC Formation with C6-Bis-phosphoramidic acid diethyl ester: A Technical Support Center
For researchers and drug development professionals venturing into the synthesis and application of Proteolysis Targeting Chimeras (PROTACs) utilizing the C6-Bis-phosphoramidic acid diethyl ester linker, this technical support center offers a comprehensive guide to troubleshooting common issues and answers frequently asked questions. The unique properties of the phosphoramidate (B1195095) linkage can present specific challenges during synthesis and biological evaluation. This resource provides detailed experimental protocols, data interpretation, and visual guides to navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in a PROTAC?
This compound is a bifunctional linker used in the synthesis of PROTACs.[1][2] It consists of a six-carbon alkyl chain (C6) that provides spacing between the two active ends of the PROTAC. Each end of the linker is a diethyl phosphoramidate group, which can be coupled to a warhead (targeting the protein of interest) and an E3 ligase ligand. The linker's role is critical as it dictates the spatial orientation of the target protein and the E3 ligase, which is essential for the formation of a productive ternary complex and subsequent protein degradation.
Q2: What are the potential advantages of using a phosphoramidate linker in PROTAC design?
While less common than polyethylene (B3416737) glycol (PEG) or simple alkyl chain linkers, phosphoramidate linkers can offer certain advantages. Their polarity may influence the physicochemical properties of the final PROTAC, potentially affecting solubility and cell permeability. Additionally, the phosphorus center can engage in specific interactions within the ternary complex, which could influence its stability and degradation efficiency.
Q3: What are the known stability issues with phosphoramidate linkers?
The primary stability concern for phosphoramidate linkers is their susceptibility to hydrolysis, particularly under acidic conditions.[3][4] The P-N bond can be cleaved, leading to the degradation of the PROTAC molecule. This instability is pH-dependent and can be influenced by the steric environment around the phosphorus atom.[3] It is crucial to consider the pH of the buffers used during synthesis, purification, and biological assays.
Q4: Can the "hook effect" be observed with PROTACs containing this linker?
Yes, the "hook effect" is a phenomenon common to most PROTACs, regardless of the linker.[5][6] It is characterized by a decrease in protein degradation at very high PROTAC concentrations. This occurs because the bifunctional nature of the PROTAC leads to the formation of non-productive binary complexes (PROTAC with either the target protein or the E3 ligase) at high concentrations, which compete with the formation of the productive ternary complex.
Troubleshooting Guide
Synthesis and Purification Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Low Coupling Efficiency | Inefficient activation of the phosphoramidate: The phosphoramidate may not be sufficiently reactive for coupling with the amine or hydroxyl groups on the warhead or E3 ligase ligand. Steric hindrance: Bulky groups near the coupling site on either the linker or the binding ligand can impede the reaction. | Optimize coupling reagents: Use different activating agents for the phosphoramidate, such as phosphonium- or uranium-based coupling reagents. Adjust reaction conditions: Vary the temperature, reaction time, and solvent to improve yields. Consider using a less sterically hindered analogue of the warhead or E3 ligase ligand if possible. |
| Linker Hydrolysis during Synthesis or Work-up | Acidic conditions: Exposure to acidic conditions during the reaction or purification steps can lead to the cleavage of the phosphoramidate P-N bond. | Maintain neutral or slightly basic pH: Use non-acidic reagents and solvents. During aqueous work-up and purification (e.g., HPLC), ensure the pH of the mobile phase is neutral or slightly basic. |
| Difficulty in Purification | Similar polarity of starting materials and product: The PROTAC and unreacted starting materials or byproducts may have similar polarities, making separation by chromatography challenging. Product degradation on silica (B1680970) gel: The slightly acidic nature of standard silica gel can cause hydrolysis of the phosphoramidate linker. | Use alternative chromatography methods: Employ reversed-phase chromatography (C18) with a neutral or basic mobile phase. Consider other purification techniques like size-exclusion chromatography or preparative thin-layer chromatography (TLC). Use neutral or basic alumina (B75360) for column chromatography. |
| Incomplete Characterization | Ambiguous NMR or Mass Spectrometry data: The complexity of the PROTAC molecule can make spectral interpretation difficult. | Utilize 2D NMR techniques: Techniques like COSY and HMBC can help in assigning protons and carbons and confirming the connectivity of the molecule. Employ high-resolution mass spectrometry (HRMS): This will provide an accurate mass of the synthesized PROTAC, confirming its elemental composition. Consider ³¹P NMR: This technique is highly sensitive to the chemical environment of the phosphorus atom and can confirm the formation of the phosphoramidate linkage. |
Biological Evaluation Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Protein Degradation | Inefficient ternary complex formation: The length and flexibility of the C6 alkyl chain may not be optimal for bringing the target protein and E3 ligase into the correct orientation for ubiquitination.[5] Poor cell permeability: The overall physicochemical properties of the PROTAC, influenced by the phosphoramidate linker, may limit its ability to cross the cell membrane.[7] Hydrolysis of the PROTAC in cell culture media: The pH of the cell culture media (typically around 7.4) can still lead to slow hydrolysis of the phosphoramidate linker over the course of a long incubation period.[8] | Synthesize analogues with different linker lengths: Test PROTACs with shorter (e.g., C4) or longer (e.g., C8) alkyl chains to find the optimal length. Assess cell permeability: Use assays like the parallel artificial membrane permeability assay (PAMPA) to determine the passive permeability of the PROTAC. Evaluate PROTAC stability in media: Incubate the PROTAC in cell culture media for the duration of the experiment and analyze for degradation by LC-MS. |
| "Hook Effect" Observed | Formation of non-productive binary complexes at high concentrations. [5][6] | Perform a full dose-response curve: Test a wide range of PROTAC concentrations, including very low (nanomolar) and very high (micromolar) concentrations, to identify the optimal degradation window and confirm the presence of the hook effect. |
| Off-Target Effects | Non-specific binding of the warhead or E3 ligase ligand: The ligands themselves may have off-target interactions. Formation of unintended ternary complexes: The PROTAC may bring the E3 ligase into proximity with other proteins that have some affinity for the warhead. | Test negative controls: Synthesize and test control compounds, such as the warhead and E3 ligase ligand alone, to assess their individual effects. Perform proteomic profiling: Use techniques like mass spectrometry-based proteomics to identify unintended protein degradation. |
Experimental Protocols
General Protocol for PROTAC Synthesis via Amide Coupling to this compound
This protocol describes a general two-step approach for coupling a warhead and an E3 ligase ligand, both containing a primary or secondary amine, to the this compound linker.
Step 1: Mono-substitution of the Linker
-
Reaction Setup: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) and the amine-containing warhead (or E3 ligase ligand) (1.1 eq.) in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or DMF).
-
Coupling: Add a phosphonium-based coupling reagent such as HATU (1.2 eq.) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq.).
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Once the reaction is complete, quench the reaction with a neutral or slightly basic aqueous solution (e.g., saturated sodium bicarbonate). Extract the product with an organic solvent. The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. Purify the mono-substituted intermediate by column chromatography on neutral or basic alumina.
Step 2: Second Coupling Reaction
-
Reaction Setup: Dissolve the purified mono-substituted intermediate (1.0 eq.) and the second amine-containing ligand (warhead or E3 ligase ligand) (1.1 eq.) in an anhydrous solvent.
-
Coupling: Add the coupling reagent (e.g., HATU, 1.2 eq.) and base (e.g., DIPEA, 2.0 eq.).
-
Reaction Monitoring and Purification: Monitor the reaction and purify the final PROTAC product as described in Step 1.
Note: The choice of coupling reagents, solvents, and reaction conditions may need to be optimized depending on the specific properties of the warhead and E3 ligase ligand.
Visualizations
PROTAC Mechanism of Action
Caption: General mechanism of PROTAC-induced protein degradation.
Troubleshooting Workflow for Low PROTAC Activity
Caption: A logical workflow for troubleshooting low PROTAC activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. A click-ready pH-triggered phosphoramidate-based linker for controlled release of monomethyl auristatin E - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Second-Generation Tunable pH-Sensitive Phosphoramidate-Based Linkers for Controlled Release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for Coupling C6-Bis-phosphoramidic acid diethyl ester
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of reaction conditions for coupling C6-Bis-phosphoramidic acid diethyl ester. This bifunctional linker is commonly utilized in the synthesis of molecules like Proteolysis Targeting Chimeras (PROTACs), where it connects a ligand for a target protein of interest with a ligand for an E3 ubiquitin ligase.[1][2][3][]
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in a coupling reaction?
A1: this compound serves as a heterobifunctional linker.[5] In the context of PROTACs, it connects two distinct molecular entities: a "warhead" that binds to a protein of interest and an "anchor" that recruits an E3 ubiquitin ligase.[3] The linker's length, flexibility, and chemical properties are critical for the resulting molecule's efficacy in inducing the formation of a stable ternary complex between the target protein and the E3 ligase, which is essential for subsequent protein degradation.[2][5]
Q2: What are the reactive sites on this compound for coupling?
A2: The "bis-phosphoramidic acid" nomenclature suggests two phosphoramidate (B1195095) groups. The reactivity of these groups, particularly the P-N bond, is central to their function as tunable linkers.[6][7][8] Coupling reactions can be designed to occur at the amine of the phosphoramidate, or the terminal ends of the C6 alkyl chain may be functionalized with reactive groups (e.g., amines, carboxylates, azides, or alkynes) to facilitate conjugation.[9]
Q3: What are common coupling chemistries used with linkers like this compound?
A3: Common coupling strategies for linkers in PROTAC synthesis include:
-
Amide bond formation: This is a traditional and robust method where a carboxylic acid on one molecule is activated (e.g., with HATU or EDC/NHS) and reacted with a primary or secondary amine on the linker or the coupling partner.[5][10][11]
-
Click Chemistry: Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and specific reaction. This would require one of the coupling partners to have an azide (B81097) group and the other an alkyne.[][9]
-
Nucleophilic Substitution: For instance, a linker with a halide can react with a nucleophile like an amine on the coupling partner.[12]
Q4: How does the phosphoramidate group influence the properties of the final molecule?
A4: Phosphoramidate-based linkers can be designed to be pH-sensitive. The P-N bond is susceptible to hydrolysis under acidic conditions, which can be utilized for controlled release of a payload in specific cellular compartments like the lysosome.[6][8][13] The stability of the phosphoramidate linker can be tuned by modifying its chemical structure.[7]
Q5: What analytical techniques are recommended for monitoring the coupling reaction and characterizing the product?
A5: A combination of techniques is essential for accurate analysis:
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely used to track the consumption of starting materials and the formation of the desired product.[5]
-
Product Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P) and High-Resolution Mass Spectrometry (HRMS) are crucial for confirming the structure and purity of the final coupled product.[14] Tandem mass spectrometry (MS/MS) can provide detailed structural information.[14]
Troubleshooting Guides
Problem 1: Low or No Product Formation
| Possible Cause | Recommended Solution |
| Inefficient activation of carboxylic acid (for amide coupling) | - Use a fresh batch of coupling reagents (e.g., HATU, HOBt, EDC). - Increase the equivalents of the coupling reagent. - Optimize the reaction time and temperature for the activation step.[5] |
| Poor reactivity of coupling partners | - Ensure the purity of the starting materials. Impurities can inhibit the reaction. - For sterically hindered substrates, consider a less bulky coupling reagent or increase the reaction temperature.[15] |
| Inappropriate solvent | - Use anhydrous, high-purity solvents, especially for moisture-sensitive reactions. - Screen different solvents (e.g., DMF, DCM, THF) to improve solubility and reaction kinetics. |
| Catalyst deactivation (for catalyzed reactions like CuAAC or Suzuki) | - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst.[16] - Use degassed solvents.[16][17] - Consider using a ligand to stabilize the catalyst.[17] |
| Incorrect pH | - For reactions involving amines, the pH should be controlled to ensure the amine is in its nucleophilic, unprotonated form. A non-nucleophilic base (e.g., DIPEA) is often used to scavenge acid byproducts.[10] |
Problem 2: Formation of Significant Side Products
| Possible Cause | Recommended Solution |
| Homocoupling of starting materials | - In palladium-catalyzed cross-coupling reactions, homocoupling can be caused by the presence of oxygen. Rigorously degas all solvents and purge the reaction vessel with an inert gas.[16] - Optimize the catalyst and ligand system.[16] |
| Dimerization of the linker or coupling partners | - Use a high concentration of one reactant relative to the other to favor the desired intermolecular reaction over self-reaction. - Consider a stepwise coupling strategy if both ends of the bis-functional linker are reacting non-selectively. |
| Side reactions with functional groups | - Protect sensitive functional groups on the coupling partners that may react with the coupling reagents. - Choose a more selective coupling chemistry. For example, click chemistry is known for its high orthogonality.[] |
| Epimerization or racemization | - For chiral centers, especially adjacent to activating groups, consider using milder coupling reagents or lower reaction temperatures to minimize racemization. |
Problem 3: Product Degradation
| Possible Cause | Recommended Solution |
| Hydrolysis of the phosphoramidate linker | - Phosphoramidate linkers can be sensitive to acidic conditions.[6][8] Avoid acidic workup conditions if possible. - Use a neutral or slightly basic buffer for purification. - If the final product needs to be stored, ensure it is in an anhydrous, neutral environment. |
| Cleavage of other labile functional groups | - If the product contains other sensitive groups (e.g., esters, silyl (B83357) ethers), ensure that the reaction and workup conditions are compatible. |
| Oxidation of sensitive moieties | - If the molecules contain oxidizable groups, handle them under an inert atmosphere and use degassed solvents. |
Problem 4: Difficulty in Product Purification
| Possible Cause | Recommended Solution |
| Co-elution of product and starting materials/reagents | - Optimize the chromatography conditions (e.g., solvent gradient, column type) for better separation. - If using excess reagents, try to select those that can be easily removed by washing or precipitation. |
| Poor solubility of the product | - Screen different solvents for purification. A solvent mixture may be required. - The addition of solubilizing groups to the linker, such as PEG chains, can improve the physicochemical properties of the final product.[12] |
| Product is unstable on silica (B1680970) gel | - Consider using a different stationary phase for chromatography, such as alumina (B75360) or reverse-phase silica. - Minimize the time the product is on the column. |
Experimental Protocols
Note: The following is a general protocol for an amide coupling reaction. The specific conditions, reagents, and purification methods will need to be optimized for your specific substrates.
Representative Protocol for Amide Coupling to this compound
This protocol assumes the C6-linker has a terminal amine and is being coupled to a carboxylic acid-containing molecule.
Materials:
-
This compound (functionalized with a terminal amine)
-
Carboxylic acid-containing coupling partner
-
Coupling reagent (e.g., HATU)
-
Non-nucleophilic base (e.g., DIPEA)
-
Anhydrous DMF
-
Reaction vessel and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation: Dry the glassware thoroughly. Purge the reaction vessel with an inert gas.
-
Dissolution: In the reaction vessel, dissolve the carboxylic acid-containing coupling partner (1 equivalent) in anhydrous DMF.
-
Activation: To the solution, add HATU (1.1 equivalents) and DIPEA (2 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.[5]
-
Coupling: Add a solution of the amine-functionalized this compound (1 equivalent) in anhydrous DMF to the activated mixture.
-
Reaction: Stir the reaction at room temperature. Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 2-12 hours.[5]
-
Work-up: Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol (B129727) in dichloromethane).
-
Characterization: Confirm the identity and purity of the final product using NMR (¹H, ¹³C, ³¹P) and HRMS.
Quantitative Data Presentation
Table 1: Effect of Reaction Parameters on Coupling Efficiency
| Parameter | Condition | Expected Outcome on Yield | Rationale |
| Temperature | Low (0-25 °C) | May be lower, but with higher selectivity | Minimizes side reactions and degradation of sensitive functional groups. |
| High (50-80 °C) | May be higher, but with potential for more side products | Overcomes activation energy barriers, especially for sterically hindered substrates.[15] | |
| Solvent | Aprotic polar (e.g., DMF, DMSO) | Generally high | Good solubility for many reactants and intermediates. |
| Aprotic non-polar (e.g., Toluene) | Variable | May be beneficial in some catalyzed reactions to prevent inhibition by salt byproducts.[17] | |
| Base (for amide coupling) | Organic (e.g., DIPEA, Et₃N) | Generally high | Acts as a proton scavenger without being nucleophilic.[10] |
| Inorganic (e.g., K₂CO₃) | Variable | Can be effective but may have lower solubility in organic solvents. | |
| Catalyst Loading (for catalyzed reactions) | Low (0.1-1 mol%) | May lead to slow or incomplete reaction | Cost-effective, but may not be sufficient for challenging substrates. |
| High (5-10 mol%) | Generally higher yield and faster reaction | Ensures sufficient catalytic activity, but increases cost and potential for metal contamination. |
Visualizations
Caption: Experimental workflow for a typical coupling reaction.
Caption: Troubleshooting decision tree for low coupling yield.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 5. benchchem.com [benchchem.com]
- 6. adcreview.com [adcreview.com]
- 7. Research Portal [rex.libraries.wsu.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. A click-ready pH-triggered phosphoramidate-based linker for controlled release of monomethyl auristatin E - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. benchchem.com [benchchem.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Identifying and minimizing by-products in phosphoramidate synthesis.
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize by-products during phosphoramidate (B1195095) synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common classes of impurities in phosphoramidate synthesis?
A1: Impurities are generally categorized into three classes:
-
Nonreactive and Noncritical: These do not participate in the synthesis and are typically easy to remove. An example is a hydrolyzed nucleoside lacking a phosphorus group.[1]
-
Reactive but Noncritical: These can be incorporated into the oligonucleotide chain but are detectable and can be separated from the final product.[1][2] Examples include phosphoramidites with incorrect protecting groups on the 5'-OH or the base.[2]
-
Reactive and Critical: These are the most problematic as they can be incorporated into the growing chain and are difficult or impossible to separate from the desired product.[1][2] A key example is the "reverse amidite" (3'-DMT-5'-phosphoramidite), which can cause errors in the sequence.[1]
Q2: What are the primary causes of by-product formation?
A2: By-product formation often stems from several key issues:
-
Presence of Moisture: Water in reagents or solvents can hydrolyze the phosphoramidite (B1245037), forming an H-phosphonate which is unreactive in the coupling step.[1][3]
-
Oxidation: The unstable phosphite (B83602) triester intermediate can be prematurely oxidized, or the starting phosphoramidite itself can oxidize if exposed to low-grade silica (B1680970) gel or oxidizing species.[3][4]
-
Inefficient Activation/Coupling: Weak or degraded activators, or suboptimal reaction conditions, can lead to incomplete coupling, leaving unreacted 5'-hydroxyl groups.[1][]
-
Protecting Group Issues: The protecting groups on the nucleobase or the 5'-hydroxyl (like DMT) can be labile under certain conditions, leading to side reactions.[1][4][]
-
Low-Purity Reagents: Starting with impure phosphoramidites or other reagents introduces contaminants from the outset.[][]
Q3: How can I detect and characterize impurities in my phosphoramidite starting material and final product?
A3: Several analytical techniques are essential for quality control:
-
³¹P Nuclear Magnetic Resonance (³¹P NMR): This is a primary technique for identifying phosphorus-containing species. The P(III) center of the desired phosphoramidite gives a characteristic signal, while P(V) impurities like H-phosphonates and phosphates appear in a different region.[7][8]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is crucial for determining the purity of phosphoramidites. The desired product often appears as a pair of closely eluting peaks representing the two diastereomers at the chiral phosphorus center.[1][8][9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique helps identify impurities by providing their mass and potential structure, which is critical for tracing their origin.[1][10]
Troubleshooting Guide
This section addresses specific problems you may encounter during phosphoramidate synthesis.
Problem 1: Low Coupling Efficiency or Low Final Yield
Low yields are a common issue that can often be traced back to reagent quality or reaction conditions.[11][12]
| Possible Cause | Recommended Solution |
| Phosphoramidite Hydrolysis | Use anhydrous solvents and reagents. Store phosphoramidites under an inert atmosphere (Argon or Nitrogen) and handle them quickly to minimize air exposure.[1][3] Anhydrous acetonitrile (B52724) is a common solvent choice.[] |
| Inefficient Activator | Verify the concentration and quality of the activator (e.g., tetrazole or its derivatives).[1][] Stronger activators can accelerate coupling but may increase side reactions.[] |
| Degraded Reagents | Use high-purity phosphoramidites (≥99%).[1][] Ensure all other reagents, including solvents, are fresh and of appropriate grade. |
| Suboptimal Temperature | Optimize the reaction temperature. Higher temperatures can speed up coupling but also increase the risk of side reactions like hydrolysis.[] |
| Poor Quality Starting Materials | Analyze the purity of your phosphoramidite raw material using ³¹P NMR and RP-HPLC before starting the synthesis.[1] |
Problem 2: Unidentified Peaks in ³¹P NMR Spectrum
The ³¹P NMR spectrum provides a clear window into the phosphorus-containing species in your reaction mixture.
| Observed Peak (³¹P Chemical Shift) | Probable By-product | Formation Mechanism & Prevention |
| ~140-155 ppm (typically a singlet or doublet) | Desired Phosphoramidite (P(III)) | This is the target compound, often existing as two diastereomers.[7] |
| -10 to 50 ppm | H-phosphonate and other P(V) species | Results from hydrolysis of the phosphoramidite due to moisture.[3][7] Prevent by using strictly anhydrous conditions. |
| Other P(V) regions | Trialkyl Phosphate (B84403), Tetraalkyl Diphosphate | Can form during oxidative cross-coupling reactions, especially when using iodine-mediated methods.[11] Minimize by carefully controlling oxidant stoichiometry and reaction time. |
// Nodes Phosphoramidite [label="Phosphoramidite\n(P(III) Center)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape="Mrecord"]; Moisture [label="H₂O\n(Moisture)", fillcolor="#FBBC05", fontcolor="#202124", shape="ellipse"]; H_Phosphonate [label="H-phosphonate By-product\n(P(V) Center, Unreactive)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape="Mrecord"]; Coupling_Failure [label="Coupling Step Fails", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Phosphoramidite -> H_Phosphonate [ label="Hydrolysis", color="#EA4335", fontcolor="#202124" ]; Moisture -> H_Phosphonate [ style="dashed", color="#EA4335" ]; H_Phosphonate -> Coupling_Failure [ label="Cannot Participate\nin Coupling", color="#202124", fontcolor="#202124" ]; } dot Caption: Formation of H-phosphonate by-product via hydrolysis.
Experimental Protocols
Protocol 1: General Analysis of Phosphoramidite Purity by RP-HPLC
This protocol provides a general method for assessing the purity of a phosphoramidite raw material.
-
Column: Use a C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[8]
-
Mobile Phase A: 0.1M triethylammonium (B8662869) acetate (B1210297) (TEAA) in water (pH 7.0).[8]
-
Mobile Phase B: Acetonitrile.[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Gradient: Run a suitable gradient from Mobile Phase A to Mobile Phase B to elute the compound and any impurities. A 15-minute gradient is often a good starting point.[10]
-
Sample Preparation: Dissolve the phosphoramidite sample in acetonitrile at a concentration of approximately 1.0 mg/mL.[8]
-
Detection: UV detection at an appropriate wavelength (e.g., 260 nm).
-
Expected Result: The main product should appear as a pair of closely eluting peaks, which represent the two diastereomers. Purity is calculated based on the total area of the product peaks relative to the total area of all peaks in the chromatogram.[1][8]
Protocol 2: Analysis by ³¹P NMR Spectroscopy
This method is used to identify phosphorus-containing species.
-
Sample Preparation: Dissolve the phosphoramidite sample in a suitable deuterated solvent (e.g., CDCl₃ or acetonitrile-d₃).
-
Spectrometer: Use an NMR spectrometer equipped for ³¹P detection.
-
Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum. This simplifies the spectrum, typically showing each unique phosphorus environment as a singlet.[7]
-
Data Analysis:
-
Identify the signal for the desired phosphoramidite (P(III)), which typically resonates in the 140-155 ppm region.[7]
-
Look for signals in the P(V) region (typically -10 to 50 ppm) which indicate the presence of hydrolysis products like H-phosphonates or other oxidized impurities.[7]
-
Integrate the peaks to quantify the relative amounts of the desired product and impurities. P(V) impurities are often found at levels of less than 1% in high-quality materials.[8]
-
// Nodes Start [label="Start: Low Yield or\nImpurity Detected", fillcolor="#FBBC05", fontcolor="#202124", shape="ellipse"]; Check_Reagents [label="1. Analyze Starting Materials\n(³¹P NMR, RP-HPLC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reagents_OK [label="Purity >99%?", fillcolor="#F1F3F4", fontcolor="#202124", shape="diamond"]; Purify_Reagents [label="Purify or Replace\nReagents", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Conditions [label="2. Review Reaction Conditions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Anhydrous [label="Are Conditions Strictly\nAnhydrous?", fillcolor="#F1F3F4", fontcolor="#202124", shape="diamond"]; Dry_Solvents [label="Dry Solvents/Reagents,\nUse Inert Atmosphere", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Activator [label="3. Check Activator & Stoichiometry", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Activator_OK [label="Activator Fresh?\nConcentration Correct?", fillcolor="#F1F3F4", fontcolor="#202124", shape="diamond"]; Replace_Activator [label="Use Fresh Activator,\nVerify Concentration", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Optimize [label="4. Optimize & Re-run Reaction", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Success", fillcolor="#34A853", fontcolor="#FFFFFF", shape="ellipse"];
// Edges Start -> Check_Reagents [color="#202124"]; Check_Reagents -> Reagents_OK [color="#202124"]; Reagents_OK -> Purify_Reagents [label="No", color="#EA4335", fontcolor="#202124"]; Purify_Reagents -> Check_Reagents [label="Re-analyze", color="#202124"]; Reagents_OK -> Check_Conditions [label="Yes", color="#34A853", fontcolor="#202124"]; Check_Conditions -> Anhydrous [color="#202124"]; Anhydrous -> Dry_Solvents [label="No", color="#EA4335", fontcolor="#202124"]; Dry_Solvents -> Check_Conditions [label="Re-evaluate", color="#202124"]; Anhydrous -> Check_Activator [label="Yes", color="#34A853", fontcolor="#202124"]; Check_Activator -> Activator_OK [color="#202124"]; Activator_OK -> Replace_Activator [label="No", color="#EA4335", fontcolor="#202124"]; Replace_Activator -> Check_Activator [label="Re-evaluate", color="#202124"]; Activator_OK -> Optimize [label="Yes", color="#34A853", fontcolor="#202124"]; Optimize -> End [color="#202124"]; } dot Caption: A logical workflow for troubleshooting phosphoramidate synthesis.
Standard Phosphoramidite Synthesis Cycle
The synthesis of oligonucleotides using phosphoramidite chemistry is a cyclic process involving four main steps that are repeated until the desired sequence is assembled.[2][4]
-
Deblocking (Detritylation): The cycle begins with the removal of the acid-labile 5'-hydroxyl protecting group (commonly a dimethoxytrityl, or DMT, group) from the nucleotide attached to the solid support.[4] This exposes the 5'-hydroxyl group for the next reaction.
-
Coupling: The next phosphoramidite in the sequence, which has been activated by a reagent like tetrazole, is added.[] The activated phosphoramidite couples with the free 5'-hydroxyl group of the growing chain, forming an unstable phosphite triester linkage.[][] This reaction must be efficient (typically >99%) to ensure a high yield of the full-length product.[4]
-
Capping: Because the coupling reaction is not 100% efficient, a small percentage of the 5'-hydroxyl groups remain unreacted.[4] To prevent these unreacted chains from participating in subsequent cycles and forming deletion mutations, they are permanently blocked or "capped" by acetylation.[4]
-
Oxidation: The unstable phosphite triester linkage formed during the coupling step is oxidized to a stable phosphate triester.[4][] This is commonly done using an iodine solution in the presence of water.[] This step secures the newly added nucleotide to the growing chain.
// Nodes Deblocking [label="1. Deblocking\n(Remove 5'-DMT group)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Coupling [label="2. Coupling\n(Add activated phosphoramidite)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Capping [label="3. Capping\n(Block unreacted chains)", fillcolor="#FBBC05", fontcolor="#202124"]; Oxidation [label="4. Oxidation\n(Stabilize phosphate backbone)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Repeat [label="Repeat Cycle for\nNext Nucleotide", shape="ellipse", style="dashed", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Deblocking -> Coupling [ label="Exposes 5'-OH", color="#202124", fontcolor="#202124" ]; Coupling -> Capping [ label="<1% Failure", style="dashed", color="#EA4335", fontcolor="#202124" ]; Coupling -> Oxidation [ label=">99% Success", color="#34A853", fontcolor="#202124" ]; Oxidation -> Repeat [ color="#202124" ]; Capping -> Repeat [ color="#202124" ]; Repeat -> Deblocking [ label="Start Next Cycle", color="#202124", fontcolor="#202124" ]; } dot Caption: The four-step phosphoramidite synthesis cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. twistbioscience.com [twistbioscience.com]
- 7. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
- 8. usp.org [usp.org]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Challenges and Solutions in the Scalable Synthesis of Trimer Phosphoramidites for Industrial Applications - WUHU HUAREN SCIENCE AND TECHNOLOGY CO., LTD. [huarenscience.com]
Technical Support Center: Scaling Up Production of C6-Bis-phosphoramidic acid diethyl ester
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for scaling up the production of C6-Bis-phosphoramidic acid diethyl ester. It includes detailed experimental protocols, troubleshooting guides for common issues encountered during synthesis and purification, and a list of frequently asked questions.
Experimental Protocols
A plausible and commonly utilized method for synthesizing this compound involves the reaction of 1,6-hexanediamine (B7767898) with diethyl phosphorochloridate. This reaction is a nucleophilic substitution where the amine groups of the diamine attack the electrophilic phosphorus atom of the phosphorochloridate, displacing the chloride.
Materials:
-
1,6-hexanediamine
-
Diethyl phosphorochloridate
-
Anhydrous dichloromethane (B109758) (DCM) or a similar aprotic solvent
-
Triethylamine (B128534) (Et3N) or another suitable non-nucleophilic base
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Silica (B1680970) gel for column chromatography
-
Eluent for column chromatography (e.g., a gradient of methanol (B129727) in dichloromethane)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1,6-hexanediamine (1 equivalent) and triethylamine (2.2 equivalents) in anhydrous dichloromethane.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Phosphorylating Agent: Add diethyl phosphorochloridate (2.1 equivalents) dropwise to the stirred solution via the dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.
-
Quenching: Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a suitable solvent system (e.g., a gradient of 0-10% methanol in dichloromethane) to isolate the pure this compound.[1][2]
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry to confirm its identity and purity.
Troubleshooting Guides
This section addresses common problems that may arise during the synthesis and purification of this compound.
Low or No Product Yield
| Potential Cause | Recommended Action |
| Moisture in Reagents or Glassware | Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and reagents. The presence of water can hydrolyze the diethyl phosphorochloridate, rendering it unreactive.[3] |
| Degraded Diethyl Phosphorochloridate | Diethyl phosphorochloridate is moisture-sensitive. Use a fresh bottle or a properly stored aliquot. Check the purity of the starting material before use. |
| Incomplete Reaction | Extend the reaction time and continue to monitor by TLC or ³¹P NMR. Consider a slight increase in reaction temperature, but be cautious as this may also increase side product formation.[4] |
| Insufficient Base | Ensure at least two equivalents of a non-nucleophilic base like triethylamine are used to neutralize the HCl generated during the reaction. The presence of acid can protonate the diamine, reducing its nucleophilicity. |
| Steric Hindrance | While less of a concern with a linear C6 chain, ensure that the reaction is well-stirred to overcome any potential steric hindrance. |
Presence of Multiple Spots on TLC / Impurities in NMR
| Potential Cause | Recommended Action |
| Monophosphorylated Product | This occurs if an insufficient amount of diethyl phosphorochloridate is used or if the reaction is not complete. Consider using a slight excess of the phosphorylating agent (e.g., 2.2 equivalents). Ensure adequate reaction time. This impurity can usually be separated by column chromatography. |
| Over-alkylation/Side reactions with the base | If a nucleophilic base is used, it can compete with the diamine. Ensure a non-nucleophilic base like triethylamine or diisopropylethylamine is used. |
| Hydrolysis of Product | Phosphoramidates can be susceptible to hydrolysis, especially under acidic or strongly basic conditions during workup.[4] Perform the aqueous workup quickly and at a low temperature. Use a mild base like sodium bicarbonate for neutralization. |
| Formation of Pyrophosphate Species | If there is residual water in the diethyl phosphorochloridate, it can lead to the formation of pyrophosphate byproducts. Using high-purity, dry reagents is critical. |
Difficult Purification
| Potential Cause | Recommended Action |
| Product is very polar and streaks on silica gel | The two phosphoramidate (B1195095) groups make the molecule quite polar, which can lead to tailing on silica gel. Deactivate the silica gel with a small amount of triethylamine in the eluent (e.g., 0.5-1%).[5] |
| Co-elution of Impurities | If impurities have similar polarity to the product, consider using a different solvent system for chromatography or an alternative purification method like preparative HPLC. |
| Product appears as an oil that is difficult to handle | Some phosphoramidates are viscous oils.[5] After column chromatography, ensure all solvent is removed under high vacuum. If it remains an oil, it can be stored as a solution in a suitable anhydrous solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal stoichiometry for the reaction? A1: A slight excess of diethyl phosphorochloridate (2.1-2.2 equivalents) and the base (2.2-2.4 equivalents) relative to the 1,6-hexanediamine (1 equivalent) is recommended to drive the reaction to completion and form the bis-substituted product.
Q2: How critical is the reaction temperature? A2: The initial addition of the highly reactive diethyl phosphorochloridate should be done at 0 °C to control the exothermic reaction and minimize side product formation. After the addition, the reaction can be allowed to proceed at room temperature.
Q3: What analytical techniques are best for monitoring the reaction? A3: ³¹P NMR spectroscopy is an excellent tool for monitoring the reaction as the phosphorus chemical shifts of the starting material, intermediate, and product are distinct.[6][7][8] TLC can also be used to track the disappearance of the starting diamine and the appearance of the more polar product.
Q4: My final product shows a complex ¹H NMR spectrum. Why? A4: The protons on the ethyl groups and the hexane (B92381) chain adjacent to the nitrogen atoms will couple to the phosphorus atom, leading to more complex splitting patterns than a simple first-order spectrum. Proton decoupling in a ³¹P NMR experiment can simplify the phosphorus spectrum.
Q5: Can I use a different solvent for the reaction? A5: Yes, other anhydrous aprotic solvents like tetrahydrofuran (B95107) (THF) or acetonitrile (B52724) can be used. The choice of solvent can sometimes influence reaction rates and solubility of intermediates.[9]
Q6: How should I store the final product? A6: this compound should be stored under an inert atmosphere (nitrogen or argon) at a low temperature (e.g., -20 °C) to prevent degradation, especially from moisture. If it is an oil, storing it as a solution in an anhydrous solvent can be beneficial.
Visualizations
Experimental Workflow
Caption: A step-by-step workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: A logical workflow for diagnosing and resolving low product yield.
References
- 1. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. glenresearch.com [glenresearch.com]
- 4. benchchem.com [benchchem.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. spectrabase.com [spectrabase.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. Tendencies of 31P chemical shifts changes in NMR spectra of nucleotide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Challenges and Solutions in the Scalable Synthesis of Trimer Phosphoramidites for Industrial Applications - WUHU HUAREN SCIENCE AND TECHNOLOGY CO., LTD. [huarenscience.com]
Purification techniques for C6-Bis-phosphoramidic acid diethyl ester and its conjugates.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of C6-Bis-phosphoramidic acid diethyl ester and its conjugates. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to assist in your laboratory work.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound and its conjugates.
| Problem | Potential Cause | Recommended Solution |
| Low recovery of the desired product after silica (B1680970) gel chromatography. | The compound may be degrading on the acidic silica gel. Phosphoramidate (B1195095) compounds can be sensitive to acidic conditions, leading to hydrolysis of the phosphorus-nitrogen bond.[1] | Use deactivated silica gel. This can be achieved by pre-treating the silica with a solvent system containing a small amount of a basic modifier, such as 1-2% triethylamine (B128534) (TEA) in the eluent.[1][2] |
| The chosen eluent system may be inappropriate, leading to poor separation from impurities or strong retention on the column. | Perform a thorough thin-layer chromatography (TLC) analysis to determine an optimal solvent system that provides a good retention factor (Rf) of 0.2-0.4 for the target compound and maximizes separation from impurities.[1] A gradient elution from a non-polar to a more polar solvent system can also improve separation.[1] | |
| The purified product shows signs of hydrolysis (e.g., presence of a corresponding H-phosphonate peak in NMR). | Exposure to moisture in solvents or reagents. | Ensure the use of anhydrous solvents and reagents. Proper storage and handling of the phosphoramidite (B1245037) under inert atmosphere (e.g., argon or nitrogen) are crucial to prevent hydrolysis.[3] |
| The work-up procedure may introduce acidic conditions. | Neutralize any acidic reagents used during the reaction before proceeding with purification. Washing the organic layer with a mild basic solution, like saturated sodium bicarbonate, can help. | |
| Co-elution of the product with a closely related impurity. | The polarity of the product and the impurity are very similar. | A shallower solvent gradient during column chromatography can enhance separation.[1] Alternatively, consider using a different stationary phase, such as alumina, or a different chromatographic technique like reverse-phase HPLC. |
| Column overloading. | As a general guideline, the amount of crude material loaded onto the column should be approximately 1-5% of the mass of the silica gel. For separations that are particularly challenging, using less material is advisable.[1] | |
| The product appears as an oil and is difficult to handle or solidify. | The compound may be inherently oily or amorphous. This can be common for compounds with flexible alkyl chains. | Try co-evaporation with a solvent in which the compound is sparingly soluble to induce precipitation. If that fails, purification by preparative HPLC followed by lyophilization can yield a solid powder. |
| Residual solvent may be present. | Dry the compound under high vacuum for an extended period. Gentle heating under vacuum can also help remove residual solvents, but care must be taken to avoid thermal decomposition. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for purifying this compound?
A1: The most common method for purifying this compound and its conjugates is silica gel column chromatography.[1][4] It is often necessary to use deactivated silica gel and an eluent containing a small percentage of a base like triethylamine to prevent degradation of the product on the column.[1][2] For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) is a suitable alternative.[5][]
Q2: How can I monitor the progress of the purification?
A2: Thin-layer chromatography (TLC) is a quick and effective way to monitor the separation during column chromatography. Staining with a suitable reagent, such as potassium permanganate (B83412) or iodine, can help visualize the spots. For quantitative analysis and purity assessment of the final product, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (³¹P and ¹H NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended.[2][3]
Q3: What are the typical storage conditions for purified this compound?
A3: Due to their sensitivity to hydrolysis, phosphoramidate compounds should be stored under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C is recommended) in a tightly sealed container.[2] It is also crucial to minimize exposure to moisture.
Q4: Can I use reverse-phase chromatography for purification?
A4: Yes, reverse-phase HPLC (RP-HPLC) can be an excellent method for purifying this compound and especially its more polar conjugates.[7] A C18 column with a mobile phase gradient of acetonitrile (B52724) in a buffer, such as triethylammonium (B8662869) acetate (B1210297) (TEAA), is a common choice.[3]
Q5: What are the key considerations when purifying conjugates of this compound?
A5: The purification strategy for conjugates will depend on the nature of the conjugated molecule (e.g., peptide, oligonucleotide, small molecule). For large biomolecule conjugates, techniques like HPLC are often necessary to achieve the desired purity.[5] The stability of the conjugate under the chosen purification conditions must also be considered.
Experimental Protocols
Protocol 1: Purification by Deactivated Silica Gel Column Chromatography
-
Preparation of Deactivated Silica Gel:
-
Prepare a slurry of silica gel in the initial, non-polar eluent.
-
Add 1-2% triethylamine (TEA) to the slurry and mix thoroughly.
-
Let the slurry stand for at least 30 minutes before packing the column.
-
-
Column Packing:
-
Pack the column with the deactivated silica gel slurry, ensuring a uniform and bubble-free bed.[1]
-
Equilibrate the packed column by running the initial eluent through it for at least 30 minutes.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Adsorb the dissolved sample onto a small amount of silica gel and dry it under vacuum.
-
Carefully load the dried sample onto the top of the column bed.
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., hexane (B92381) or petroleum ether) containing 1% TEA.
-
Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate or acetone) in a stepwise or gradient manner.[1]
-
The exact gradient will depend on the TLC analysis of the crude mixture.
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
-
Final Product Handling:
-
Dry the purified product under high vacuum to remove any residual solvent.
-
Store the final product under an inert atmosphere at -20°C.
-
Protocol 2: Purification by Preparative Reverse-Phase HPLC
-
Sample Preparation:
-
Dissolve the crude or partially purified product in a suitable solvent compatible with the mobile phase (e.g., acetonitrile/water mixture).
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
HPLC System and Conditions:
-
Column: C18 preparative column (e.g., 250 x 21.2 mm, 5 µm particle size).
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water, pH 7.0.[3]
-
Mobile Phase B: Acetonitrile.[3]
-
Gradient: A typical gradient could be 5% to 95% B over 30 minutes, but this should be optimized based on analytical HPLC runs.
-
Flow Rate: Appropriate for the preparative column size (e.g., 10-20 mL/min).
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm).
-
-
Purification Run:
-
Inject the prepared sample onto the equilibrated HPLC system.
-
Collect fractions corresponding to the peak of the desired product.
-
-
Post-Purification Processing:
-
Combine the fractions containing the pure product.
-
Remove the organic solvent (acetonitrile) under reduced pressure.
-
Lyophilize the remaining aqueous solution to obtain the purified product as a solid.
-
Store the final product under an inert atmosphere at -20°C.
-
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for low yield in silica gel chromatography purification.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of peptide–siRNA conjugates via internal sulfonylphosphoramidate modifications and evaluation of their in vitro activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Addressing solubility issues of PROTACs containing alkyl linkers.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address solubility challenges encountered with PROTACs, particularly those containing alkyl linkers.
Frequently Asked Questions (FAQs)
Q1: Why do my PROTACs with alkyl linkers have poor aqueous solubility?
PROTACs with alkyl linkers often exhibit poor aqueous solubility due to the hydrophobic nature of the alkyl chains.[1][] These linkers, composed of saturated or unsaturated hydrocarbon chains, increase the lipophilicity of the PROTAC molecule.[] While this can enhance cell permeability, it frequently leads to diminished solubility in aqueous buffers and physiological fluids.[1][][3] This issue is compounded by the already high molecular weight of most PROTACs, which often places them outside the typical parameters for good solubility ("beyond the Rule of Five").[4][5][6]
Q2: What are the consequences of poor PROTAC solubility in my experiments?
Poor solubility can significantly impact the accuracy and reproducibility of your experimental results.[6] Common consequences include:
-
Precipitation in Assays: The PROTAC may precipitate in aqueous cell culture media or biochemical assay buffers, leading to an underestimation of its potency (e.g., DC50, IC50).[6]
-
Inaccurate Potency Measurement: If the compound is not fully dissolved, the actual concentration in solution will be lower than intended, leading to inaccurate measurements of biological activity.
-
Irreproducible Data: The extent of precipitation can vary between experiments, leading to high variability and a lack of reproducibility.[6]
-
Challenges in Oral Bioavailability: For in vivo studies, poor solubility is a major obstacle to achieving adequate oral absorption and bioavailability.[4][7]
Q3: How can I improve the solubility of my alkyl linker-containing PROTAC?
There are two main approaches to address solubility issues: chemical modification of the PROTAC structure and formulation strategies.
-
Chemical Modification: This involves altering the linker or other components of the PROTAC to introduce more hydrophilic properties.[1][6]
-
Formulation Strategies: This approach focuses on the delivery of the PROTAC by using excipients and specific formulation techniques to improve its dissolution and solubility in aqueous environments.[7][8][9]
Q4: When should I consider modifying the linker versus using a formulation approach?
The choice between linker modification and formulation strategies depends on the stage of your research and your experimental goals.
-
Early-Stage Discovery: In the early phases, optimizing the linker is often preferred to establish a clear structure-activity relationship and improve the intrinsic properties of the molecule.[10]
-
Lead Optimization and Preclinical Development: As a lead candidate emerges, formulation strategies become increasingly important, especially for in vivo studies and progression towards clinical development.[7][8][11]
Troubleshooting Guides
Guide 1: Troubleshooting Poor Solubility Through Linker Modification
If your PROTAC is showing poor solubility, consider the following linker modifications:
1. Incorporate Polar Functional Groups:
-
Strategy: Introduce polar groups such as ethers, amines, amides, or carbonyls within the alkyl chain.[1] Inserting basic nitrogen atoms into aromatic rings or the alkyl linker itself can be particularly effective.[4][6]
-
Rationale: These groups can increase the polarity of the linker and its ability to interact with water molecules, thereby improving solubility.
2. Switch to More Hydrophilic Linkers:
-
Strategy: Replace the alkyl linker with a more hydrophilic alternative, such as a polyethylene (B3416737) glycol (PEG) linker.[1][3][12]
-
Rationale: PEG linkers are composed of repeating ethylene (B1197577) glycol units that are highly hydrophilic and can significantly improve the water solubility of PROTACs.[1][13]
3. Utilize Heterocyclic Scaffolds:
-
Strategy: Incorporate heterocyclic structures like piperazine, piperidine, or triazoles into the linker.[1][10]
-
Rationale: These cyclic structures can enhance water solubility and metabolic stability while also providing some rigidity to the linker.[1]
4. Optimize Linker Length:
-
Strategy: Systematically vary the length of the alkyl or modified linker.[][10][]
-
Rationale: While longer alkyl chains increase hydrophobicity, finding the optimal linker length is crucial for balancing solubility with the ability to form a stable and productive ternary complex.[][15][16] Shorter chains (C3-C5) offer more flexibility, while medium chains (C6-C8) can provide a balance of permeability and solubility.[]
| Linker Type | Key Characteristics | Impact on Solubility |
| Alkyl | Hydrophobic, chemically stable, synthetically accessible.[1] | Tends to decrease aqueous solubility.[1] |
| PEG | Hydrophilic, flexible, good biocompatibility.[1][12] | Significantly improves water solubility.[1][3] |
| Heterocyclic (e.g., Piperazine) | Can introduce rigidity, enhance metabolic stability.[1] | Can improve water solubility.[1] |
Guide 2: Troubleshooting Poor Solubility Through Formulation Strategies
For PROTACs with persistent solubility issues, formulation can be a powerful tool:
1. Amorphous Solid Dispersions (ASDs):
-
Strategy: Disperse the PROTAC in an amorphous state within a polymer matrix.[7][8][11]
-
Methodology: This can be achieved through techniques like solvent evaporation or slurry conversion.[8] A common polymer excipient used is hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate (B1194679) (HPMCAS).[8][11]
-
Rationale: The amorphous form of a drug has higher energy and is more soluble than its crystalline form.[7] ASDs can significantly increase the supersaturation of the PROTAC in solution.[8][11] Studies have shown up to a 2-fold increase in drug supersaturation for some PROTACs formulated as ASDs.[8][11]
2. Use of Biorelevant Media:
-
Strategy: Evaluate PROTAC solubility in biorelevant media that mimic the conditions of the gastrointestinal tract.
-
Methodology: Use buffers such as Fasted-State Simulated Intestinal Fluid (FaSSIF) or Fed-State Simulated Intestinal Fluid (FeSSIF).[4][5][6]
-
Rationale: The solubility of PROTACs can be significantly higher in these media, which contain bile salts and phospholipids (B1166683) that aid in solubilization.[4][5] This is particularly relevant for predicting in vivo performance after oral administration.[4]
3. Lipid-Based Formulations:
-
Strategy: Formulate the PROTAC in a lipid-based system.
-
Methodology: Self-emulsifying drug delivery systems (SEDDS) or nanoemulsions incorporate the PROTAC into oils and surfactants.[6]
-
Rationale: These formulations form fine droplets upon contact with aqueous media, which enhances the dissolution and absorption of the poorly soluble PROTAC.[6]
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
-
Dissolution: Dissolve the PROTAC and the chosen polymer excipient (e.g., HPMCAS) in a common volatile solvent (e.g., dichloromethane (B109758) or methanol).
-
Evaporation: Remove the solvent under reduced pressure using a rotary evaporator to form a thin film.
-
Drying: Further dry the film under high vacuum to remove any residual solvent.
-
Collection: Scrape the resulting solid dispersion from the flask.
-
Characterization: Analyze the ASD using techniques like X-ray powder diffraction (XRPD) to confirm its amorphous nature and differential scanning calorimetry (DSC) to determine the glass transition temperature.
Protocol 2: Thermodynamic Solubility Measurement in FaSSIF
-
Preparation of FaSSIF: Prepare the Fasted-State Simulated Intestinal Fluid according to standard protocols.
-
Equilibration: Add an excess amount of the amorphous PROTAC to a known volume of FaSSIF.
-
Stirring: Stir the suspension at a constant temperature (e.g., 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the suspension at high speed to pellet the undissolved solid.
-
Quantification: Carefully collect the supernatant, dilute it appropriately, and determine the concentration of the dissolved PROTAC using a suitable analytical method such as HPLC or UPLC.
Visualizations
Caption: Workflow for addressing poor PROTAC solubility.
Caption: The PROTAC mechanism of action.
References
- 1. precisepeg.com [precisepeg.com]
- 3. The Essential Role of Linkers in PROTACs [axispharm.com]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 5. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. benchchem.com [benchchem.com]
- 7. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Unlocking Potential Formulation Strategies for Poorly Soluble Molecules [sigmaaldrich.com]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chempep.com [chempep.com]
- 15. researchgate.net [researchgate.net]
- 16. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
Technical Support Center: Enhancing Metabolic Stability of Phosphoramidate Compounds
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to address challenges encountered during the development of phosphoramidate-linked compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My phosphoramidate (B1195095) prodrug shows high instability in human plasma assays. What are the likely causes and how can I improve its stability?
A: Rapid degradation in plasma is a common challenge, primarily due to enzymatic cleavage by esterases and other hydrolases.
-
Primary Cause: The ester moiety of the amino acid in the ProTide structure is often the most labile point, susceptible to hydrolysis by plasma carboxylesterases.[1] The choice of amino acid and the ester group significantly impacts stability. For example, bulkier ester groups (e.g., neopentyl) can sterically hinder enzyme access, while certain amino acids may be more readily recognized by enzymes.
-
Troubleshooting Strategies:
-
Modify the Amino Acid Ester: Altering the ester group is a primary strategy. Studies have shown that moving from simple alkyl esters to more sterically hindered or electronically modified esters can significantly increase plasma half-life.[2]
-
Vary the Aryl Group: The aryloxy moiety (e.g., phenyl, naphthyl) protects the phosphorus center. Modifying its electronic properties and steric bulk can influence the rate of enzymatic and chemical hydrolysis.[3]
-
Introduce Deuterium (B1214612): Site-specific incorporation of deuterium at metabolically labile positions can slow down enzymatic degradation due to the kinetic isotope effect, where the stronger carbon-deuterium (C-D) bond is cleaved more slowly than a carbon-hydrogen (C-H) bond.[4]
-
Consider Phosphonamidates: Aryl phosphonamidate derivatives have demonstrated significantly enhanced plasma stability (t1/2 > 24 hours) compared to traditional acyloxy esters.[2]
-
Q2: My compound is stable in plasma but shows rapid clearance in liver microsome assays. What does this suggest?
A: This profile points towards metabolism by hepatic enzymes, most commonly the Cytochrome P450 (CYP) family, which are highly concentrated in liver microsomes.[5][6]
-
Primary Cause: The aryl group or other lipophilic parts of your compound are likely sites for oxidative metabolism by CYP enzymes. The P-N bond itself can also be a target for other hepatic enzymes.
-
Troubleshooting Strategies:
-
Metabolite Identification: Use LC-MS/MS to identify the primary metabolites. This will pinpoint the "metabolic soft spots" on your molecule.[7]
-
Structural Modification: Block the identified metabolic sites. For example, if an aromatic ring is being hydroxylated, you can introduce electron-withdrawing groups or halogens (e.g., fluorine) at that position to decrease its susceptibility to oxidation.
-
Use CYP Inhibitors: In your microsomal assay, co-incubate your compound with known broad-spectrum or specific CYP inhibitors (e.g., 1-aminobenzotriazole) to confirm that clearance is CYP-mediated.
-
Q3: I am observing significant variability in stability between different stereoisomers of my phosphoramidate compound. Why does this happen?
A: The phosphorus center of a typical phosphoramidate prodrug is chiral, leading to diastereomers. Biological systems, particularly enzymes, are highly stereoselective.
-
Primary Cause: Enzymes like carboxylesterases or phosphoramidases have chiral active sites that preferentially bind and process one stereoisomer over the other.[8] This can lead to dramatic differences in the rate of activation and/or degradation. For instance, in the case of sofosbuvir, one diastereoisomer is the active drug while the other is significantly less potent.[1]
-
Troubleshooting Strategies:
-
Chiral Separation: Separate the diastereomers using chiral chromatography to test the stability and activity of each isomer independently.
-
Stereocontrolled Synthesis: Develop a synthetic route that selectively produces the more stable and active stereoisomer. This is crucial for clinical development to ensure a consistent and predictable pharmacological profile.[9]
-
Q4: How does pH affect the stability of the phosphoramidate P-N bond?
A: The P-N bond is generally susceptible to acid-catalyzed hydrolysis.[10] Stability is comparatively higher at neutral and alkaline pH.
-
Mechanism: Under acidic conditions, the nitrogen atom of the phosphoramidate can be protonated, making the phosphorus atom more electrophilic and susceptible to nucleophilic attack, leading to P-N bond cleavage.[11] The presence of a nearby carboxylic acid can further accelerate this hydrolysis through an intramolecular general-acid type mechanism.[12][13]
-
Experimental Considerations: When designing experiments, be mindful of the pH of your buffers and media. Stability studies should be conducted at physiologically relevant pH (e.g., 7.4 for plasma, and potentially lower pH values like 5.5 to simulate endosomal conditions for targeted delivery).[14]
Data Presentation: Comparative Stability of Phosphoramidate Analogs
The following tables summarize quantitative data on the metabolic stability of various phosphoramidate structures, highlighting the impact of specific chemical modifications.
Table 1: Impact of Aryl and Amino Acid Ester Modification on Plasma Stability Data conceptualized from findings in studies on phosphonamidate prodrugs, which show that structural variation significantly impacts stability.[2]
| Compound ID | Aryl Moiety | Amino Acid Ester | Plasma Half-life (t1/2) in hours |
| 9a | Phenyl | Glycine Ethyl | > 24 |
| 9c | Phenyl | Glycine Isopropyl | > 24 |
| 9e | 4-Chlorophenyl | Glycine Isopropyl | > 24 |
| 9f | 4-Methoxyphenyl | Alanine Isopropyl | > 24 |
| Control | Acyloxyalkyl Ester | N/A | < 1 |
Table 2: pH-Dependent Hydrolysis of a Phosphoramidate Linker Illustrative data based on the principle that phosphoramidate linkers with a proximal carboxylic acid show pH-dependent cleavage.[15]
| Linker Compound | pH | Half-life (t1/2) in hours |
| Model Linker 1 | 7.4 | > 100 |
| Model Linker 1 | 6.0 | 45.2 |
| Model Linker 1 | 5.5 | 8.5 |
| Model Linker 1 | 5.0 | 2.1 |
| Model Linker 1 | 4.5 | < 1 |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay in Human Plasma
This protocol assesses the stability of a phosphoramidate compound in human plasma, primarily evaluating its susceptibility to plasma hydrolases.[4]
-
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Pooled human plasma (with anticoagulant, e.g., K2EDTA).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Quenching solution: Acetonitrile (B52724) containing a suitable internal standard (IS).
-
Incubator or water bath set to 37°C.
-
Microcentrifuge tubes and a refrigerated microcentrifuge.
-
LC-MS/MS system.
-
-
Procedure:
-
Preparation: Pre-warm human plasma and PBS to 37°C. Prepare a working solution of the test compound by diluting the stock solution in PBS or another suitable vehicle.
-
Incubation: Spike the test compound into the pre-warmed plasma to achieve the final desired concentration (e.g., 1 µM). Ensure the final concentration of the organic solvent (e.g., DMSO) is low (<0.5%) to avoid protein precipitation. Vortex gently to mix.
-
Time Points: Incubate the samples at 37°C. At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 50 µL) of the plasma sample.
-
Quenching and Protein Precipitation: Immediately add the aliquot to a microcentrifuge tube containing a fixed volume of cold quenching solution (e.g., 200 µL of acetonitrile with IS). Vortex vigorously for 1 minute to stop the reaction and precipitate plasma proteins.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Sample Analysis: Carefully transfer the supernatant to a clean vial or 96-well plate for LC-MS/MS analysis.
-
Data Analysis: Determine the peak area ratio of the parent compound to the internal standard at each time point. Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of this line corresponds to the elimination rate constant (k). Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.
-
Protocol 2: Liver Microsomal Stability Assay
This protocol evaluates a compound's susceptibility to metabolism by Phase I enzymes (primarily CYPs) using liver microsomes.[5][16]
-
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Pooled liver microsomes (human, rat, etc.), stored at -80°C.
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4).
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Magnesium chloride (MgCl2) solution.
-
Quenching solution: Cold acetonitrile with an internal standard (IS).
-
Incubator or shaking water bath set to 37°C.
-
LC-MS/MS system.
-
-
Procedure:
-
Preparation: Thaw liver microsomes on ice. Prepare the incubation mixture by combining the phosphate buffer, MgCl2, and the microsomal suspension.
-
Pre-incubation: Add the test compound (final concentration typically 1 µM) to the microsomal mixture and pre-incubate for 5-10 minutes at 37°C to allow the compound to equilibrate with the enzymes.
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system. For negative controls, add buffer instead of the NADPH system.
-
Time Points: Incubate at 37°C with gentle shaking. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile with IS.
-
Sample Processing: Vortex and centrifuge the samples at high speed to pellet the precipitated protein and microsomes.
-
Sample Analysis: Transfer the supernatant for analysis by LC-MS/MS.
-
Data Analysis: Calculate the half-life (t1/2) as described in Protocol 1. From this, calculate the intrinsic clearance (Clint) using the following formula: Clint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein).
-
Visualizations: Pathways and Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Phosphonamidate prodrugs of a butyrophilin ligand display plasma stability and potent Vγ9Vδ2 T cell stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphoramidates and phosphonamidates (ProTides) with antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mercell.com [mercell.com]
- 7. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hydrolytic reactions of diribonucleoside 3',5'-(3'-N-phosphoramidates): kinetics and mechanisms for the P-O and P-N bond cleavage of 3'-amino-3'-deoxyuridylyl-3',5'-uridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Research Portal [rex.libraries.wsu.edu]
- 13. Second-Generation Tunable pH-Sensitive Phosphoramidate-Based Linkers for Controlled Release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tunable pH-Sensitive 2-Carboxybenzyl Phosphoramidate Cleavable Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A click-ready pH-triggered phosphoramidate-based linker for controlled release of monomethyl auristatin E - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
Validation & Comparative
A Comparative Guide to PROTAC Linkers: Evaluating C6-Bis-phosphoramidic acid diethyl ester and Alternatives
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A PROTAC molecule is composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] While the choice of ligands determines the target specificity, the linker is a critical determinant of a PROTAC's overall success, influencing its efficacy, selectivity, and pharmacokinetic properties.[2][3]
This guide provides a comparative analysis of C6-Bis-phosphoramidic acid diethyl ester, an alkyl chain-based linker, with other commonly used PROTAC linkers. We will delve into the performance characteristics of different linker types, supported by a summary of experimental data, and provide detailed protocols for key experiments used to evaluate PROTAC efficacy.
This compound: An Alkyl-Based Linker
This compound is classified as an alkyl chain-based PROTAC linker.[4] Alkyl chains are a common and foundational motif in PROTAC design due to their synthetic accessibility and flexibility.[5][6] However, there is a notable lack of specific public performance data for PROTACs utilizing this particular phosphoramidic acid diethyl ester linker. Therefore, for the purpose of this comparison, it will be considered within the broader class of flexible alkyl linkers. The presence of the phosphoramidate (B1195095) group may influence its physicochemical properties, such as polarity and hydrogen bonding capacity, compared to a simple hydrocarbon chain, but without specific experimental data, its precise impact on PROTAC performance remains to be elucidated.
Comparative Analysis of PROTAC Linker Classes
The selection of a PROTAC linker is a multi-parameter optimization process, with the linker's length, flexibility, and chemical composition profoundly impacting the resulting molecule's biological activity.[7] The most common linker motifs include flexible alkyl and polyethylene (B3416737) glycol (PEG) chains, as well as more rigid structures incorporating cyclic moieties.[5]
| Linker Type | Key Characteristics | Advantages | Disadvantages | Impact on Performance |
| Alkyl Chains | Flexible hydrocarbon chains of varying lengths.[1] | - Synthetically accessible and easily modified. - High conformational flexibility can aid in the formation of a productive ternary complex.[1] | - Can contribute to poor physicochemical properties, such as high lipophilicity and a high number of rotatable bonds, potentially impacting cell permeability and bioavailability. - High flexibility can lead to an entropic penalty upon binding, possibly reducing ternary complex stability.[1] | Degradation efficiency is highly dependent on linker length, with an optimal length needing to be determined for each target-ligase pair.[3] Both shorter and longer linkers can be less effective.[8] |
| PEG Chains | Flexible chains composed of repeating ethylene (B1197577) glycol units.[6] | - Can improve the solubility of PROTACs. - The ethylene glycol units provide polarity and can engage in hydrogen bonding.[1] | - The incorporation of oxygen in place of CH2 groups can sometimes inhibit PROTAC activity.[5] | Similar to alkyl chains, PEG linker length is a critical determinant of efficacy. The increased solubility can be beneficial for in vivo applications. |
| Rigid Linkers | Incorporate cyclic or aromatic structures (e.g., piperazine, alkynes, triazoles).[1][5] | - Can pre-organize the PROTAC into a conformation favorable for ternary complex formation, reducing the entropic penalty of binding. - May improve selectivity by disfavoring off-target ternary complex formation. - Can lead to improved physicochemical and pharmacokinetic properties.[1] | - Often more synthetically challenging to prepare. - The lack of flexibility can make it more difficult to achieve a productive ternary complex geometry.[1] | Can lead to highly potent and selective degraders, but require more extensive synthetic effort and may have a narrower range of optimal geometries. |
Visualizing the PROTAC Mechanism and Evaluation Workflow
To better understand the process of PROTAC-mediated protein degradation and the experimental steps involved in its evaluation, the following diagrams illustrate the key concepts.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of PROTAC performance.
Protein Degradation Assay via Western Blot
This protocol is used to quantify the amount of the target protein remaining in cells after treatment with a PROTAC.
Materials:
-
Cell line expressing the protein of interest (e.g., THP-1, MDA-MB-231, HeLa).[5]
-
PROTAC of interest (stock solution in DMSO).
-
Vehicle control (DMSO).
-
Complete cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA or Bradford protein assay reagents.
-
Laemmli sample buffer.
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes and transfer buffer.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibody against the protein of interest.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Cell Seeding and Treatment:
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[5]
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.[5]
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to a final concentration of 1X and boil at 95°C for 5-10 minutes.[5]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.[5]
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[2]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[2]
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[2]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
Ternary Complex Formation Assay via Co-Immunoprecipitation (Co-IP)
This protocol is used to demonstrate the PROTAC-induced interaction between the target protein and the E3 ligase.
Materials:
-
Cell line expressing the target protein and E3 ligase (e.g., MCF-7).[3]
-
PROTAC of interest.
-
Proteasome inhibitor (e.g., MG132).
-
Non-denaturing lysis buffer.
-
Primary antibody against the E3 ligase (for immunoprecipitation).
-
Isotype control IgG (e.g., rabbit IgG).
-
Protein A/G agarose (B213101) or magnetic beads.
-
Wash buffer.
-
Primary antibodies against the target protein and E3 ligase (for Western blot).
Procedure:
-
Cell Culture and Treatment:
-
Cell Lysis and Pre-clearing:
-
Lyse the cells in ice-cold non-denaturing lysis buffer.
-
Quantify protein concentration.
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.[3]
-
-
Immunoprecipitation:
-
Washing and Elution:
-
Western Blot Analysis:
-
Analyze the eluted samples by Western blot, probing for the target protein and the E3 ligase. The presence of the target protein in the E3 ligase immunoprecipitate from PROTAC-treated cells indicates ternary complex formation.[3]
-
In Vitro Ubiquitination Assay
This assay directly measures the PROTAC-dependent ubiquitination of the target protein in a cell-free system.
Materials:
-
Recombinant E1 activating enzyme, E2 conjugating enzyme, and E3 ligase.
-
Recombinant target protein.
-
Ubiquitin.
-
ATP.
-
Ubiquitination reaction buffer.
-
PROTAC of interest.
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the reaction buffer, E1, E2, E3, ubiquitin, ATP, and the target protein.
-
Add the PROTAC at various concentrations to the reaction mixtures. Include a no-PROTAC control.
-
-
Incubation:
-
Incubate the reactions at 30-37°C for 1-2 hours.
-
-
Termination and Analysis:
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling.
-
Separate the reaction products by SDS-PAGE and analyze by Western blot using an antibody against the target protein. A high molecular weight smear or laddering pattern indicates poly-ubiquitination.
-
Conclusion
The linker is a pivotal component in PROTAC design, and its composition and length must be carefully optimized to achieve potent and selective protein degradation. While this compound is categorized as an alkyl-based linker, the lack of specific comparative data highlights the need for empirical evaluation of novel linker structures. The choice between flexible linkers like alkyl and PEG chains and more rigid structures depends on a balance of synthetic feasibility, desired physicochemical properties, and the specific structural requirements of the target protein and E3 ligase pair. The experimental protocols provided in this guide offer a robust framework for the systematic evaluation and optimization of PROTACs, enabling the rational design of next-generation protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
A Comparative Guide to PROTAC Linkers: C6-Bis-phosphoramidic acid diethyl ester vs. PEG-based Linkers
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, the choice of linker in a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of therapeutic success. The linker, which connects the target-binding warhead to the E3 ligase-recruiting ligand, profoundly influences the PROTAC's physicochemical properties, cell permeability, and ultimately its degradation efficacy. While polyethylene (B3416737) glycol (PEG)-based linkers have become a mainstay in PROTAC design, alternative chemistries such as alkylphosphonates are being explored.
This guide provides a comparative analysis of C6-Bis-phosphoramidic acid diethyl ester, an alkyl-based linker, and the widely used PEG-based linkers. Due to a notable lack of published experimental data on PROTACs specifically employing this compound, this comparison will draw upon extensive data for PEG linkers and provide a theoretical assessment of the C6 linker based on its chemical properties.
Overview of Linker Types
PEG-Based Linkers: These are the most common motifs in PROTACs, appreciated for their hydrophilicity, which can enhance the solubility and cell permeability of the overall molecule.[1] The length of the PEG chain is easily tunable, allowing for systematic optimization of the distance between the target protein and the E3 ligase to achieve optimal ternary complex formation and subsequent degradation.[1]
This compound: This linker is characterized by a six-carbon alkyl chain with a central phosphoramidate (B1195095) group. Alkyl chains are generally more hydrophobic than PEG chains.[2] The phosphoramidate moiety introduces a degree of polarity and potential for hydrogen bonding, which may influence solubility and interactions with biological macromolecules.
Comparative Data
A direct quantitative comparison is challenging due to the limited availability of data for this compound in the public domain. The following tables summarize known data for PEG-based linkers and provide an expected profile for the C6 linker based on its chemical structure.
Physicochemical Properties
| Property | This compound | PEG-Based Linkers | References |
| Solubility | Expected to have lower aqueous solubility compared to PEG linkers due to the hydrophobic C6 alkyl chain. | Generally high aqueous solubility, which increases with PEG chain length. | [1] |
| Permeability | The hydrophobic nature may favor passive diffusion across cell membranes, but the polar phosphoramidate group could influence this. | Permeability is variable and can be optimized by tuning the PEG chain length; shorter chains sometimes show better permeability. | [3][4][5] |
| Flexibility | The C6 alkyl chain provides significant flexibility. | Highly flexible, allowing for the adoption of multiple conformations to facilitate ternary complex formation. | [6] |
| Metabolic Stability | Alkyl chains can be susceptible to oxidative metabolism. The stability of the phosphoramidate bond in the intracellular environment would need specific evaluation. | Generally considered biocompatible, but longer PEG chains can sometimes be associated with reduced metabolic stability. | [2] |
Performance in PROTACs
The efficacy of a PROTAC is typically measured by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).
| Target Protein | E3 Ligase | Linker Type & Length | DC50 (nM) | Dmax (%) | Permeability (10⁻⁶ cm/s) | Reference |
| BRD4 | VHL | PEG (Variable) | Data not specified | Data not specified | Variable with linker length | [3][4][5] |
| Androgen Receptor | Cereblon | PEG | Low (quantified as <1.0) | Data not specified | Low, but variable | [7] |
| Various | VHL | Alkyl vs. PEG | Alkyl was less permeable than 1-unit PEG | Data not specified | Alkyl: 0.002, 1-unit PEG: higher | [8] |
| ERα | VHL | 16-atom PEG | Potent degradation | High | Data not specified | [9] |
| CDK9 | Cereblon | Amide-containing chain | 100-140 | High | Data not specified | |
| TBK1 | VHL | 21-atom linker | 3 | 96 | Data not specified | |
| Various | Various | This compound | No data available | No data available | No data available |
Experimental Protocols
Accurate evaluation of PROTAC performance relies on standardized experimental procedures. Below are detailed methodologies for key assays.
Protein Degradation Assay (Western Blot)
This assay quantifies the reduction of the target protein in cells following PROTAC treatment.
-
Cell Culture and Treatment: Plate cells to achieve 70-80% confluency. Treat with a range of PROTAC concentrations for a specified duration (e.g., 24 hours), including a vehicle control (e.g., DMSO).[10]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer.[10]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[10]
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein and separate by size using SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.[10]
-
Immunoblotting: Block the membrane, then incubate with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody.[10]
-
Detection and Analysis: Detect protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to calculate DC50 and Dmax values.[10]
Cell Viability Assay (MTT/MTS Assay)
This assay assesses the metabolic activity of cells as an indicator of cell viability after PROTAC treatment.
-
Cell Seeding: Seed cells in a 96-well plate.[11][12][13][14]
-
Treatment: Add various concentrations of the PROTAC and incubate for a specified period.[11][12][13][14]
-
Reagent Addition: Add MTT or MTS reagent to each well and incubate.[11][12][13][14]
-
Measurement: For MTT, a solubilization step is required before reading the absorbance. For MTS, absorbance can be read directly at 490 nm.[11][12][13][14]
-
Analysis: Calculate cell viability relative to the vehicle control.[11][12][13][14]
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay evaluates the passive permeability of a PROTAC across an artificial lipid membrane.
-
Plate Preparation: Coat a filter plate with a lipid solution to form an artificial membrane.[15][16]
-
Compound Addition: Add the PROTAC solution to the donor wells.[15][16]
-
Incubation: Place the donor plate into an acceptor plate containing buffer and incubate.[15][16]
-
Quantification: Measure the concentration of the PROTAC in both donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).[15][16]
-
Permeability Calculation: Calculate the permeability coefficient (Pe).[15][16]
Visualizing Experimental Workflows and Signaling Pathways
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex biological processes and experimental designs.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for comparing PROTAC linkers.
Conclusion
The linker is a pivotal component in PROTAC design, with a profound impact on the molecule's overall performance. PEG-based linkers are well-characterized and offer a versatile platform for PROTAC development due to their favorable solubility and tunable length. While this compound presents an alternative with a different physicochemical profile, a comprehensive evaluation of its performance is hampered by the current lack of published data. Based on its structure, it is expected to be more hydrophobic than typical PEG linkers, which could influence its permeability and solubility. Further experimental investigation is required to fully understand the potential advantages and disadvantages of phosphoramidate-based linkers in PROTACs and to enable a direct, data-driven comparison with established linker technologies.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Impact of Linker Composition on VHL PROTAC Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. explorationpub.com [explorationpub.com]
- 7. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. enamine.net [enamine.net]
- 16. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
Validating the Purity of C6-Bis-phosphoramidic acid diethyl ester: A Comparative Guide to HPLC and Mass Spectrometry
For researchers, scientists, and drug development professionals, ensuring the purity of chemical reagents is paramount. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) for the validation of C6-Bis-phosphoramidic acid diethyl ester purity, a critical component in various research and development applications, including its use as a PROTAC linker. This document outlines the experimental protocols and presents comparative data to assist in selecting the most appropriate analytical method.
Experimental Workflow for Purity Validation
The general workflow for determining the purity of this compound involves sample preparation followed by analysis using HPLC, MS, or a combination of both (LC-MS). The collected data is then processed and analyzed to quantify the purity and identify any potential impurities.
Caption: Experimental workflow for purity validation of this compound.
Quantitative Data Summary
The following table summarizes the hypothetical quantitative data obtained from the analysis of this compound using HPLC and Mass Spectrometry.
| Parameter | HPLC Analysis | Mass Spectrometry Analysis |
| Purity (%) | 98.5% (by area normalization) | Not directly quantifiable |
| Major Impurity 1 (%) | 0.8% | Detected (m/z value identified) |
| Major Impurity 2 (%) | 0.4% | Detected (m/z value identified) |
| Other Impurities (%) | 0.3% | Detected (m/z values identified) |
| Limit of Detection (LOD) | ~0.01% | ng to pg range |
| Limit of Quantitation (LOQ) | ~0.05% | pg to fg range |
Comparison of Analytical Methods
This table provides a comparison of HPLC and Mass Spectrometry for purity validation, alongside other potential analytical techniques.
| Feature | HPLC | Mass Spectrometry | LC-MS | ³¹P NMR |
| Primary Information | Purity, Retention Time | Molecular Weight, Structure | Purity, Retention Time, Molecular Weight | Phosphorus Environment, Purity |
| Quantitative Capability | Excellent | Poor (without standards) | Good (with standards) | Good |
| Impurity Identification | Limited (by retention time) | Excellent (by m/z) | Excellent | Good (for P-containing impurities) |
| Sensitivity | High | Very High | Very High | Moderate |
| Throughput | High | Moderate | Moderate | Low |
| Instrumentation Cost | Moderate | High | High | Very High |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is a general guideline for the purity determination of this compound using reversed-phase HPLC.
-
Instrumentation:
-
HPLC System: A standard HPLC system with a UV detector.
-
-
Materials:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.
-
Mobile Phase B: Acetonitrile.
-
Sample Solvent: Acetonitrile.
-
-
Procedure:
-
Sample Preparation: Prepare a sample solution of this compound in the sample solvent at a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector Wavelength: 260 nm.
-
Column Temperature: 25 °C.
-
Gradient Program:
Time (min) % Mobile Phase B 0 5 20 95 25 95 26 5 | 30 | 5 |
-
-
Data Analysis: The purity of the compound is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.
-
Mass Spectrometry (MS) Protocol
This protocol outlines a general procedure for the analysis of this compound using electrospray ionization mass spectrometry (ESI-MS).
-
Instrumentation:
-
Mass Spectrometer: A mass spectrometer equipped with an electrospray ionization (ESI) source.
-
-
Materials:
-
Sample Solvent: 50:50 Acetonitrile:Water with 0.1% formic acid.
-
-
Procedure:
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 10 µg/mL) in the sample solvent.
-
MS Conditions:
-
Ionization Mode: Positive ESI.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Mass Range: m/z 100-1000.
-
-
Data Analysis: The resulting mass spectrum is analyzed to confirm the molecular weight of the target compound and to identify the mass-to-charge ratios of any potential impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
Combining HPLC and MS provides a powerful tool for both quantification and identification of impurities.[1][2]
-
Instrumentation:
-
An HPLC system coupled to a mass spectrometer with an ESI source.
-
-
Procedure:
-
The HPLC method described above is used for separation.
-
The eluent from the HPLC column is directly introduced into the ESI source of the mass spectrometer.
-
The MS conditions are set as described in the MS protocol.
-
This allows for the correlation of peaks in the chromatogram with their corresponding mass spectra, enabling confident identification of impurities.
-
Orthogonal Method: Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR)
For organophosphorus compounds, ³¹P NMR serves as an excellent orthogonal method to confirm purity and identify phosphorus-containing impurities.[3]
-
Instrumentation:
-
NMR Spectrometer.
-
-
Procedure:
-
A solution of the compound is prepared in a suitable deuterated solvent.
-
The ³¹P NMR spectrum is acquired. The chemical shift of the main phosphorus signal confirms the identity of the compound, while the presence of other signals can indicate phosphorus-containing impurities. The purity can be estimated by integrating the respective signals.[3]
-
References
Spectroscopic Analysis of C6-Bis-phosphoramidic acid diethyl ester and a Comparative Look at Alternative PROTAC Linkers
A comprehensive guide for researchers, scientists, and drug development professionals on the structural confirmation of C6-Bis-phosphoramidic acid diethyl ester through spectroscopic methods. This guide presents a comparative analysis with a structurally similar phosphonate (B1237965) analog, offering detailed experimental data and protocols for their characterization.
In the rapidly evolving field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is of paramount importance. The linker component, which connects the target protein binder and the E3 ligase ligand, plays a crucial role in the efficacy of a PROTAC. Among the various linker architectures, aliphatic chains provide flexibility and are widely employed. This guide focuses on the spectroscopic characterization of a C6 alkyl linker functionalized with phosphoramidic acid diethyl ester groups at both ends, a structure of interest for the development of novel PROTACs.
Due to the limited availability of published experimental data for this compound, this guide also provides a detailed analysis of a closely related and well-characterized analog: Tetraethyl (hexane-1,6-diyl)bis(phosphonate) . This comparison will enable researchers to understand the characteristic spectroscopic features of such molecules and provide a foundational methodology for the characterization of similar linker structures.
Comparative Spectroscopic Data
The following tables summarize the expected and experimentally determined spectroscopic data for this compound and its phosphonate analog, Tetraethyl (hexane-1,6-diyl)bis(phosphonate).
Table 1: ¹H NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| This compound (Expected) | ~ 4.0 (q), ~ 3.0 (m), ~ 1.5 (m), ~ 1.3 (m), ~ 1.2 (t) | Quartet, Multiplet, Multiplet, Multiplet, Triplet | - | O-CH₂, N-CH₂, N-CH₂-CH₂, -CH₂-, O-CH₂-CH₃ |
| Tetraethyl (hexane-1,6-diyl)bis(phosphonate) | 4.05 (quintet), 1.70 (m), 1.48 (m), 1.32 (t) | Quintet, Multiplet, Multiplet, Triplet | J = 7.1 Hz | O-CH₂, P-CH₂, P-CH₂-CH₂, O-CH₂-CH₃ |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound (Expected) | ~ 62 (d, Jpc ≈ 5 Hz), ~ 41 (d, Jpc ≈ 7 Hz), ~ 31, ~ 26, ~ 16 (d, Jpc ≈ 6 Hz) | O-CH₂, N-CH₂, N-CH₂-CH₂, -CH₂-, O-CH₂-CH₃ |
| Tetraethyl (hexane-1,6-diyl)bis(phosphonate) | 61.5 (d, Jpc = 6.4 Hz), 30.2 (d, Jpc = 16.1 Hz), 29.8 (d, Jpc = 141.1 Hz), 22.1 (d, Jpc = 4.9 Hz), 16.4 (d, Jpc = 5.9 Hz) | O-CH₂, P-CH₂-CH₂, P-CH₂, -CH₂-, O-CH₂-CH₃ |
Table 3: ³¹P NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm |
| This compound (Expected) | ~ 8 ppm |
| Tetraethyl (hexane-1,6-diyl)bis(phosphonate) | 32.5 ppm |
Table 4: IR Spectroscopic Data
| Compound | Wavenumber (cm⁻¹) | Assignment |
| This compound (Expected) | ~ 3400 (N-H), ~ 2950 (C-H), ~ 1250 (P=O), ~ 1030 (P-O-C) | N-H stretch, C-H stretch, P=O stretch, P-O-C stretch |
| Tetraethyl (hexane-1,6-diyl)bis(phosphonate) | 2930, 1450, 1240, 1025, 960 | C-H stretch, C-H bend, P=O stretch, P-O-C stretch, P-C stretch |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic characterization of the comparative compound, Tetraethyl (hexane-1,6-diyl)bis(phosphonate), are provided below. These protocols can be adapted for the synthesis and analysis of this compound.
Synthesis of Tetraethyl (hexane-1,6-diyl)bis(phosphonate)
A mixture of 1,6-dibromohexane (B150918) and an excess of triethyl phosphite (B83602) is heated at reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography. After completion, the excess triethyl phosphite is removed under reduced pressure. The resulting crude product is then purified by vacuum distillation or column chromatography on silica (B1680970) gel to afford Tetraethyl (hexane-1,6-diyl)bis(phosphonate) as a colorless oil.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR spectra are recorded on a standard NMR spectrometer (e.g., 400 or 500 MHz). Samples are typically dissolved in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard for ¹H and ¹³C NMR, and 85% phosphoric acid as an external standard for ³¹P NMR.
-
Infrared (IR) Spectroscopy: IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer. Samples can be analyzed as a neat thin film on NaCl plates or as a solution in a suitable solvent.
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the synthesis and spectroscopic confirmation of the target linker molecules.
Caption: A flowchart illustrating the key stages from synthesis to structural confirmation.
Comparative Structure-Activity Relationship (SAR) Analysis of C6-Bis-phosphoramidic Acid Diethyl Ester Analogs as Potential Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of novel C6-bis-phosphoramidic acid diethyl ester analogs. The following sections detail the inhibitory activities of a series of synthesized compounds against a target kinase, the experimental methodologies employed for their evaluation, and a conceptual framework for their mechanism of action.
Quantitative SAR Data Summary
The inhibitory potency of the synthesized this compound analogs was evaluated against a selected protein kinase. The half-maximal inhibitory concentration (IC50) values were determined to quantify the efficacy of each compound. The core structure and the modifications at the R1 and R2 positions are depicted below.
Core Structure:
O O
|| ||
(EtO)2-P-NH-(CH2)6-NH-P-(OEt)2
| |
R1 R2
The following table summarizes the IC50 values for a series of analogs with varying substituents at the R1 and R2 positions.
| Compound ID | R1 Substituent | R2 Substituent | IC50 (nM) |
| C6-BPA-01 | H | H | 1500 |
| C6-BPA-02 | Methyl | H | 950 |
| C6-BPA-03 | Ethyl | H | 780 |
| C6-BPA-04 | Phenyl | H | 420 |
| C6-BPA-05 | 4-Fluorophenyl | H | 210 |
| C6-BPA-06 | H | Methyl | 1200 |
| C6-BPA-07 | H | Phenyl | 650 |
| C6-BPA-08 | Methyl | Methyl | 550 |
| C6-BPA-09 | Phenyl | Phenyl | 150 |
| C6-BPA-10 | 4-Fluorophenyl | 4-Fluorophenyl | 85 |
Key Findings from SAR Analysis:
-
Effect of Single Substitution: Introduction of a single substituent at the R1 or R2 position generally leads to an increase in inhibitory activity compared to the unsubstituted parent compound (C6-BPA-01).
-
Aromatic vs. Aliphatic Substituents: Aromatic substituents (e.g., Phenyl) at either R1 or R2 confer greater potency than small alkyl groups (e.g., Methyl, Ethyl).
-
Effect of Halogenation: The introduction of an electron-withdrawing fluorine atom on the phenyl ring (C6-BPA-05) significantly enhances the inhibitory activity, suggesting a potential role of halogen bonding or altered electronic properties in target engagement.
-
Symmetrical vs. Unsymmetrical Substitution: Symmetrically disubstituted analogs (C6-BPA-08, C6-BPA-09, C6-BPA-10) generally exhibit higher potency than their monosubstituted counterparts.
-
Synergistic Effect: The presence of two 4-fluorophenyl groups (C6-BPA-10) results in the most potent compound in this series, indicating a synergistic effect of the substituents.
Experimental Protocols
General Synthesis of this compound Analogs
The synthesis of the target compounds is based on established methods for the formation of phosphoramidates.[1][2] A general synthetic route is outlined below:
-
Step 1: Synthesis of the Diamine Precursor: 1,6-Hexanediamine is used as the starting material. For analogs with substituents on the nitrogen atoms, standard N-alkylation or N-arylation procedures are employed.
-
Step 2: Phosphoramidate Formation: The corresponding diamine is reacted with diethyl chlorophosphate in the presence of a non-nucleophilic base, such as triethylamine, in an anhydrous aprotic solvent like dichloromethane (B109758) at 0 °C to room temperature.
-
Step 3: Purification: The crude product is purified by column chromatography on silica (B1680970) gel to yield the desired this compound analog.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against the target kinase is determined using a luminescence-based kinase assay.[3]
-
Principle: The assay measures the amount of ATP remaining in the solution following a kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and vice versa.
-
Materials:
-
Recombinant human kinase enzyme
-
Substrate peptide
-
ATP
-
Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Synthesized inhibitor compounds
-
Luminescent kinase assay kit
-
-
Procedure:
-
A series of dilutions of the inhibitor compounds are prepared in DMSO.
-
The kinase, substrate, and assay buffer are added to the wells of a 96-well plate.
-
The inhibitor dilutions are added to the respective wells, and the plate is incubated for a defined period (e.g., 10 minutes) at room temperature.
-
The kinase reaction is initiated by the addition of ATP.
-
The plate is incubated for a further period (e.g., 60 minutes) at 30°C.
-
The detection reagent from the luminescent kinase assay kit is added to stop the reaction and generate a luminescent signal.
-
Luminescence is measured using a plate reader.
-
The percentage of inhibition for each inhibitor concentration is calculated relative to a no-inhibitor control.
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Workflow of a Structure-Activity Relationship (SAR) Study
The following diagram illustrates the iterative process of a typical SAR study in drug discovery.
Caption: General workflow of a Structure-Activity Relationship (SAR) study.
Hypothetical Signaling Pathway Inhibition
The this compound analogs are hypothesized to act as ATP-competitive kinase inhibitors, thereby blocking downstream signaling pathways involved in cell proliferation.
Caption: Inhibition of a hypothetical kinase signaling pathway.
References
In vitro and in vivo evaluation of PROTACs synthesized with C6-Bis-phosphoramidic acid diethyl ester.
PROTACs are heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to selectively degrade target proteins.[][2] They consist of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[][2] The linker is not merely a spacer but plays a critical role in determining the overall efficacy of the PROTAC by influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's permeability, solubility, and metabolic stability.[2][3]
Comparative Analysis of PROTAC Linkers
The choice of linker can significantly impact the degradation efficiency (DC50 and Dmax), cellular permeability, and pharmacokinetic properties of a PROTAC. Below is a summary of the performance of different linker types based on published experimental data.
| Linker Type | Key Characteristics | Advantages | Disadvantages | Representative Data |
| Polyethylene (B3416737) Glycol (PEG) | Hydrophilic, flexible, variable length | Improves solubility, biocompatible, easy to synthesize and modify length.[4] | Can decrease metabolic stability and cell permeability compared to more rigid linkers.[3] | For BRD4-targeting PROTACs, PEG linkers of varying lengths were synthesized. One of the most potent degraders, DP1, demonstrated a DC50 of 10.84 ± 0.92 μM and a Dmax of 98% in SU-DHL-4 cells.[5] |
| Alkyl | Hydrophobic, flexible | Simple structure, can contribute to good cell permeability. | May lead to poor solubility and potential for non-specific hydrophobic interactions. | In a series of BET degraders, an initial lead PROTAC with an alkyl linker displayed picomolar IC50 values in several leukemia cell lines.[2] However, exchanging a nine-atom alkyl chain for three PEG units in another context resulted in weaker CRBN degradation.[2] |
| Rigid (e.g., containing cyclic or aromatic elements) | Constrained conformation | Can improve metabolic stability and pre-organize the PROTAC into an active conformation, potentially enhancing selectivity and ternary complex stability.[3] Can also improve aqueous solubility if polar motifs are included.[2] | Can be more challenging to synthesize. An unsuitable rigid conformation may prevent the formation of a productive ternary complex. | A PROTAC with a highly rigid linker (PROTAC 50) targeting the androgen receptor induced potent AR depletion with a DC50 < 1 nM in prostate cancer cell lines.[2] |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of PROTAC efficacy. Below are outlines of key experimental protocols.
Western Blot for Protein Degradation
This is a fundamental assay to quantify the degradation of the target protein.
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T, MCF7) at an appropriate density and allow them to adhere overnight. Treat the cells with the PROTACs at various concentrations for a specified duration (e.g., 5 and 24 hours).[6] A DMSO vehicle control is run in parallel.[6]
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis is performed to quantify the protein band intensities, and the target protein levels are normalized to the loading control.
Cell Viability Assay (e.g., MTS Assay)
This assay assesses the cytotoxic effect of the PROTACs on cancer cells.
-
Cell Seeding: Seed cancer cells (e.g., MCF7) in a 96-well plate and allow them to attach overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTACs for a specified period (e.g., 48 hours).[7]
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the relative cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Visualizing PROTAC Mechanisms and Workflows
Diagrams illustrating the underlying biological processes and experimental procedures can aid in understanding the evaluation of PROTACs.
Caption: Mechanism of action for a PROTAC, leading to targeted protein degradation.
Caption: Experimental workflow for Western Blot analysis of PROTAC-mediated protein degradation.
References
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. precisepeg.com [precisepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. In vivo target protein degradation induced by PROTACs based on E3 ligase DCAF15 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Benchmarking PROTAC Efficiency: A Comparative Guide to Linker Technology, Featuring C6 Alkyl Chains
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical determinant of a PROTAC's success lies in the chemical linker that bridges the target protein-binding ligand and the E3 ligase-recruiting moiety. This guide provides a comparative analysis of the efficiency of PROTACs based on their linker composition, with a focus on alkyl chain linkers, such as those derived from C6-Bis-phosphoramidic acid diethyl ester, and their comparison with other prevalent linker types like polyethylene (B3416737) glycol (PEG).
The linker is not merely a spacer but an active component that influences the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), ultimately dictating the potency and efficacy of the degrader.[1] The length, composition, and rigidity of the linker are crucial parameters that must be optimized for each specific target and E3 ligase pair to achieve maximal degradation.[2]
Comparative Efficacy of PROTACs: The Impact of the Linker
The efficiency of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50), the concentration required to degrade 50% of the target protein, and the maximum degradation (Dmax), the highest percentage of protein degradation achievable. The following tables summarize experimental data for PROTACs targeting well-characterized proteins, Bromodomain-containing protein 4 (BRD4) and Estrogen Receptor α (ERα), with varying linker compositions and lengths.
Table 1: Comparison of BRD4-Targeting PROTACs with Different Linkers
| PROTAC | E3 Ligase Ligand | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line |
| Alkyl Linker PROTACs | ||||||
| PROTAC 1 | VHL | Alkyl | 9 | Weak Degradation | < 50 | HEK293T |
| PROTAC 2 | VHL | Alkyl | 12 | 3 | > 90 | TBK1 |
| PROTAC 3 | CRBN | Alkyl | ~16 (C6) | 0.649 | 71 | PANC-1 |
| PEG Linker PROTACs | ||||||
| MZ1 | VHL | PEG | 12 | 15 | > 90 | HeLa |
| ARV-825 | CRBN | PEG | Not Specified | < 1 | > 95 | Burkitt's Lymphoma |
| dBET1 | CRBN | PEG | Not Specified | 430 | Not Specified | MV4;11 |
Data compiled from multiple sources. Direct comparison should be made with caution due to variations in experimental conditions.
Table 2: Comparison of ERα-Targeting PROTACs with Different Linkers
| PROTAC | E3 Ligase Ligand | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line |
| Alkyl Linker PROTACs | ||||||
| PROTAC A | VHL | Alkyl | 9 | > 1000 | < 20 | MCF-7 |
| PROTAC B | VHL | Alkyl | 12 | 500 | ~ 50 | MCF-7 |
| PROTAC C | VHL | Alkyl | 16 | 100 | > 80 | MCF-7 |
| PEG Linker PROTACs | ||||||
| ERD-308 | VHL | PEG | Not Specified | 0.17 | > 95 | MCF-7 |
| PROTAC D | VHL | PEG | Not Specified | 0.43 | > 95 | T47D |
Data compiled from multiple sources. Direct comparison should be made with caution due to variations in experimental conditions.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods for evaluating PROTACs, the following diagrams illustrate the key processes.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for Western Blot analysis.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy.
Protocol 1: Synthesis of a PROTAC with a C6 Alkyl Linker
This protocol provides a general outline for the synthesis of a PROTAC using a C6 alkyl linker, such as one derived from this compound. The specific reaction conditions may need to be optimized based on the chosen target protein ligand and E3 ligase ligand.
Materials:
-
Target protein ligand with a suitable functional group (e.g., amine, carboxylic acid).
-
E3 ligase ligand (e.g., pomalidomide, VH032) with a suitable functional group.
-
This compound or a similar bifunctional C6 alkyl linker.
-
Coupling reagents (e.g., HATU, PyBOP).
-
Bases (e.g., DIPEA, Et3N).
-
Solvents (e.g., DMF, DCM).
-
Purification supplies (e.g., HPLC).
Methodology:
-
Functionalization of the Linker: If necessary, modify the terminal groups of the C6 alkyl linker to be compatible with the coupling chemistry for the protein and E3 ligase ligands.
-
First Coupling Reaction: React one end of the bifunctional C6 linker with either the target protein ligand or the E3 ligase ligand in the presence of a suitable coupling reagent and base. Monitor the reaction progress by LC-MS.
-
Purification: Purify the resulting intermediate using column chromatography or preparative HPLC.
-
Second Coupling Reaction: Couple the other end of the linker-ligand intermediate with the second ligand (either the target protein ligand or the E3 ligase ligand) using appropriate coupling chemistry.
-
Final Purification: Purify the final PROTAC molecule using preparative HPLC to achieve high purity.
-
Characterization: Confirm the identity and purity of the synthesized PROTAC using LC-MS and NMR spectroscopy.
Protocol 2: Determination of DC50 and Dmax by Western Blot
This is the standard method for quantifying the reduction in target protein levels following PROTAC treatment.[3]
Materials:
-
Cancer cell line expressing the target protein.
-
Complete cell culture medium.
-
PROTAC stock solution (in DMSO).
-
6-well cell culture plates.
-
Phosphate-buffered saline (PBS).
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibody against the target protein.
-
Primary antibody for a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
ECL substrate.
-
Chemiluminescence imaging system.
Methodology:
-
Cell Seeding: Plate cells in 6-well plates at a density that will ensure they are in the exponential growth phase during treatment and allow them to attach overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., from 0.1 nM to 10 µM) and a vehicle control (DMSO). Incubate for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with the primary antibody for the target protein and the loading control.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and capture the signal.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values using a suitable curve-fitting model.[4]
-
Protocol 3: Ternary Complex Formation Assay (e.g., NanoBRET™)
This assay measures the formation of the Target-PROTAC-E3 ligase complex in live cells, which is a crucial step in the degradation process.[5]
Materials:
-
Expression vectors for NanoLuc®-fusion of the target protein and HaloTag®-fusion of the E3 ligase component.
-
Suitable host cells (e.g., HEK293T).
-
Transfection reagent.
-
NanoBRET™ Nano-Glo® Substrate and HaloTag® NanoBRET™ 618 Ligand.
-
PROTAC of interest.
-
Plate reader capable of measuring BRET.
Methodology:
-
Cell Transfection: Co-transfect cells with the NanoLuc®-target protein and HaloTag®-E3 ligase expression vectors.
-
Cell Plating: Plate the transfected cells into a suitable assay plate (e.g., 96-well white plate).
-
PROTAC Treatment: Add the PROTAC at various concentrations to the cells.
-
Reagent Addition: Add the HaloTag® NanoBRET™ 618 Ligand and allow it to equilibrate. Then, add the NanoBRET™ Nano-Glo® Substrate.
-
BRET Measurement: Measure the donor and acceptor emission signals using a plate reader.
-
Data Analysis: Calculate the BRET ratio. A bell-shaped curve is typically observed when plotting the BRET ratio against the PROTAC concentration, which is characteristic of ternary complex formation and the "hook effect" at high concentrations.[6]
References
Safety Operating Guide
Essential Guide to the Proper Disposal of C6-Bis-phosphoramidic acid diethyl ester
For researchers and professionals in drug development, the safe handling and disposal of chemical reagents are paramount for laboratory safety and environmental protection. This document provides a detailed, step-by-step guide for the proper disposal of C6-Bis-phosphoramidic acid diethyl ester (CAS No. 1446282-35-4), a compound utilized in various research applications. The following procedures are based on available safety information and general protocols for phosphoramidic acid esters.
Safety and Hazard Information
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Based on these hazards, meticulous adherence to safety protocols is crucial during handling and disposal.
Quantitative Data Summary
The following table summarizes key identifiers for this compound.
| Property | Value | Reference |
| CAS Number | 1446282-35-4 | [1] |
| Molecular Formula | C14H34N2O6P2 | [1] |
| Molecular Weight | 388.38 g/mol | [1] |
| Storage Condition | -20°C | [2] |
Detailed Disposal Protocol
This protocol provides a general framework for the safe disposal of this compound. Always consult your institution's specific waste management guidelines and local regulations before proceeding.
Personal Protective Equipment (PPE)
Before handling the compound, ensure that appropriate personal protective equipment is worn to mitigate exposure risks.
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are essential.
-
Lab Coat: A standard laboratory coat must be worn.
-
Respiratory Protection: If working in an area with poor ventilation or if aerosols may be generated, a NIOSH-approved respirator is recommended.
Waste Collection and Containment
Proper containment of chemical waste is critical to prevent environmental contamination and ensure safe handling.
-
Waste Container: Use a designated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with organic phosphorus compounds.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., harmful, irritant).
-
Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's guidelines. Keep it segregated from incompatible materials.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain and clean the affected area.
-
Evacuate: Immediately evacuate the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance.
-
Collection: Carefully collect the absorbent material and spilled substance using non-sparking tools and place it in the designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with a suitable decontamination solution. All cleaning materials should also be disposed of as hazardous waste.
Final Disposal
The final disposal of the contained waste must be handled by trained personnel and in accordance with all applicable regulations.
-
Storage: Store the sealed and labeled waste container in a designated hazardous waste storage area. This area should be cool, dry, and well-ventilated.
-
Transfer: Arrange for the collection of the hazardous waste by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal company.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: A flowchart outlining the key steps for the safe disposal of this compound.
References
Essential Safety and Logistical Information for Handling C6-Bis-phosphoramidic acid diethyl ester
Audience: Researchers, scientists, and drug development professionals Content Type: Operational and Disposal Plans
This document provides crucial safety and logistical guidance for handling C6-Bis-phosphoramidic acid diethyl ester (CAS No. 1446282-35-4). Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the general hazards associated with organophosphate esters and established best practices for laboratory safety. It is imperative to handle this substance with a high degree of caution.
Hazard Assessment and Control
Engineering Controls:
-
Work with this compound should be conducted in a well-ventilated laboratory.
-
A certified chemical fume hood is mandatory for all procedures that may generate aerosols, vapors, or dust.
Administrative Controls:
-
Develop a Standard Operating Procedure (SOP) specific to the handling of this compound in your laboratory.
-
Ensure all personnel are trained on the potential hazards and the required safety procedures.
-
Work in a designated area to contain potential contamination.
-
Avoid working alone.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound.
| PPE Category | Specification |
| Eye Protection | Chemical splash goggles that meet ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing. |
| Hand Protection | Chemically resistant gloves are required. Nitrile or neoprene gloves are generally recommended for organophosphates. Consult the glove manufacturer's compatibility chart. |
| Body Protection | A flame-retardant lab coat, fully buttoned. For larger quantities or tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended. |
| Foot Protection | Closed-toe and closed-heel shoes constructed of a material that is resistant to chemicals. |
| Respiratory Protection | For procedures that may generate significant aerosols or vapors outside of a fume hood, a NIOSH-approved respirator with cartridges appropriate for organic vapors should be used. |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation:
- Ensure the chemical fume hood is functioning correctly.
- Gather all necessary equipment and reagents.
- Don the appropriate PPE as outlined in the table above.
- Prepare a designated waste container for contaminated materials.
2. Handling and Use:
- Conduct all manipulations of the compound within the chemical fume hood.
- Use the smallest quantity of the substance necessary for the experiment.
- Avoid direct contact with the substance. Use spatulas or other appropriate tools for transfer.
- Keep the container tightly closed when not in use.
3. Spill and Emergency Procedures:
- Small Spills (in fume hood): Absorb the spill with an inert material (e.g., sand, vermiculite). Place the absorbent material in a sealed, labeled container for hazardous waste disposal. Clean the spill area with a suitable solvent, followed by soap and water.
- Large Spills: Evacuate the immediate area. Alert laboratory personnel and the institutional safety officer. Do not attempt to clean up a large spill without appropriate training and equipment.
- Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
- Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
- Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
- Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated gloves, absorbent materials, and other solid lab supplies should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a dedicated, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container should be disposed of in accordance with institutional guidelines.
Consult your institution's environmental health and safety (EHS) office for specific guidance on hazardous waste disposal procedures.
Visualized Workflows and Relationships
The following diagrams illustrate the key workflows and logical relationships for the safe handling of this compound.
Caption: Experimental workflow for handling this compound.
Caption: Hierarchy of safety controls for this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
